Spermine NONOate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H26N6O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2/b16-14+ |
InChI 键 |
STVYBUMQUAJDER-JQIJEIRASA-N |
手性 SMILES |
C(CCN(CCCN)/[N+](=N\O)/[O-])CNCCCN |
规范 SMILES |
C(CCN(CCCN)[N+](=NO)[O-])CNCCCN |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Nitric Oxide Release Kinetics of Spermine NONOate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nitric oxide (NO) release kinetics of Spermine NONOate, a widely used diazeniumdiolate NO donor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the effective utilization of this compound in a laboratory setting.
Core Concepts of this compound Decomposition
This compound, systematically named (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a stable complex of nitric oxide and the polyamine spermine. In aqueous solutions, it undergoes spontaneous, pH-dependent decomposition to release nitric oxide.[1][2] This process follows first-order kinetics, making this compound a reliable and controllable source of NO for experimental applications.[1][3] The decomposition is not influenced by reducing agents or biological tissues, with the rate being primarily dependent on the nucleophile structure, pH, and temperature.[4]
The overall reaction involves the liberation of two moles of nitric oxide for every mole of the parent this compound compound.[1][3]
Quantitative Data on Nitric Oxide Release
The following tables summarize the key quantitative parameters of nitric oxide release from this compound under various conditions.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 39 minutes | 37°C, pH 7.4, aqueous solution | [1][5] |
| 230 minutes | 22-25°C, pH 7.4, aqueous solution | [1] | |
| Moles of NO Released per Mole of this compound | 2 | pH 7.4 | [1][3] |
| 1.7 ± 0.1 | pH 7.4, 37°C | [6][7] | |
| First-Order Decomposition Rate Constant (k) | 0.019 ± 0.002 min⁻¹ | pH 7.4, 37°C | [6][7] |
| Decomposition Activation Energy | ~100 kJ/mol | - | [6][7] |
| EC₅₀ for Relaxation of Rabbit Aorta | 6.2 μM | - | [7] |
Experimental Protocols for Measuring Nitric Oxide Release
Accurate quantification of NO release from this compound is critical for experimental reproducibility. The following are detailed methodologies for commonly employed techniques.
Spectrophotometric Determination of NONOate Decomposition
This method indirectly measures NO release by monitoring the disappearance of the NONOate chromophore.
Principle: this compound has a characteristic UV absorbance maximum at approximately 252 nm.[1] As the compound decomposes and releases NO, this absorbance decreases. The rate of decomposition can be determined by monitoring this change over time.
Methodology:
-
Prepare a stock solution of this compound in a cold, alkaline solution (e.g., 10 mM NaOH) to ensure stability.
-
Initiate the decomposition by diluting the stock solution into a temperature-controlled buffer at the desired pH (e.g., phosphate buffer, pH 7.4) and temperature (e.g., 37°C).
-
Immediately place the sample in a UV-Vis spectrophotometer.
-
Monitor the decrease in absorbance at 250-252 nm at regular intervals.
-
The first-order rate constant (k) can be calculated from the slope of a semi-logarithmic plot of absorbance versus time. The half-life can then be calculated using the equation: t½ = 0.693 / k.
Griess Assay for Nitrite Quantification
This colorimetric assay is an indirect method that measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[8]
Principle: The Griess reaction is a two-step diazotization process.[9] First, acidified nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo derivative that absorbs light at approximately 540 nm.[8][9]
Methodology:
-
Incubate the this compound solution under the desired experimental conditions for a specified time.
-
At various time points, collect aliquots of the sample.
-
To each sample, add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).
-
Allow the color to develop for a specified period.
-
Measure the absorbance of the solution at 540 nm using a microplate reader or spectrophotometer.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Note: The Griess assay can be prone to interference from components in complex biological media.[8]
Electrochemical Detection with an NO-Selective Electrode
This method allows for the real-time, direct measurement of NO concentration in solution.
Principle: An NO-selective electrode consists of a working electrode and a reference electrode. NO diffuses across a gas-permeable membrane and is oxidized at the working electrode, generating an electrical current that is proportional to the NO concentration.
Methodology:
-
Calibrate the NO-selective electrode according to the manufacturer's instructions using standard solutions of a stable NO donor or a saturated NO solution.
-
Place the calibrated electrode into the experimental solution containing this compound.
-
Continuously record the electrode output to obtain a real-time profile of NO release.
-
This method provides a direct measurement of the NO concentration over time, from which kinetic parameters can be derived.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound.
Caption: Experimental workflow for determining the nitric oxide release kinetics of this compound.
Caption: Simplified canonical nitric oxide signaling pathway via soluble guanylate cyclase activation.
Concluding Remarks
This compound serves as a valuable tool for investigating the multifaceted roles of nitric oxide in biological systems. Its predictable, first-order release kinetics allow for the controlled delivery of NO in a variety of experimental contexts. A thorough understanding of its decomposition properties and the appropriate application of measurement techniques are paramount for obtaining reliable and interpretable results. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:136587-13-8 | nitric oxide donor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Spermine NONOate: Chemical Properties, Structure, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine NONOate, a diazeniumdiolate, is a widely utilized nitric oxide (NO) donor in biomedical research. Its utility stems from its ability to spontaneously release NO in a controlled and pH-dependent manner, mimicking endogenous NO production. This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols and an exploration of its associated signaling pathways.
Chemical Properties and Structure
This compound is the chemical adduct of nitric oxide and the naturally occurring polyamine, spermine. This complex provides a stable solid form that, upon dissolution in aqueous solutions at physiological pH, decomposes to release nitric oxide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[4-[1-(3-Aminopropyl)-2-hydroxy-2-nitrosohydrazino]butyl]-1,3-propanediamine | [1] |
| CAS Number | 136587-13-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [1][2][3] |
| Molecular Weight | 262.35 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water (up to 100 mM) and aqueous buffers. | [1][2] |
| Storage | Desiccate at -20°C. | [1] |
Structural Information
The chemical structure of this compound features a diazeniumdiolate functional group ([N(O)NO]⁻) attached to the spermine backbone.
| Structural Attribute | Representation |
| 2D Structure | |
| SMILES | C(CCN)CCN(CCCN)N(=O)[N-]=O |
| InChI Key | QPIOUFBAROSIAN-UHFFFAOYSA-N |
Mechanism of Action: Nitric Oxide Release
This compound functions as a nitric oxide donor through the spontaneous, pH-dependent decomposition of the diazeniumdiolate moiety. This decomposition follows first-order kinetics.[5]
Nitric Oxide Release Kinetics
The rate of nitric oxide release from this compound is critically dependent on pH and temperature. The compound is relatively stable in alkaline solutions (pH ≥ 10.0) and decomposes more rapidly as the pH decreases.[4]
| Condition | Half-life (t½) | Moles of NO released per mole of this compound |
| pH 7.4, 37°C | 39 minutes | ~2 |
| pH 7.4, 22-25°C | 230 minutes | ~2 |
This predictable release profile allows researchers to generate controlled concentrations of nitric oxide over extended periods, making it a valuable tool for studying the physiological and pathological effects of NO.
Signaling Pathways
The biological effects of the nitric oxide released from this compound are mediated through various signaling pathways, primarily the canonical cGMP-dependent pathway, but also through cGMP-independent mechanisms.
cGMP-Dependent Signaling Pathway
The most well-characterized pathway involves the activation of soluble guanylyl cyclase (sGC).
Caption: cGMP-Dependent Signaling Pathway of Nitric Oxide.
In this pathway, nitric oxide diffuses into target cells and binds to the heme prosthetic group of soluble guanylyl cyclase, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated levels of cGMP subsequently activate Protein Kinase G (PKG), which phosphorylates various downstream targets, ultimately leading to physiological responses such as vasodilation.[6]
cGMP-Independent Signaling Pathways
Emerging evidence suggests that nitric oxide can also elicit biological responses through mechanisms that do not involve cGMP. These pathways are particularly relevant in phenomena such as the vasodilation of certain arteries.[7][8]
Caption: cGMP-Independent Signaling Mechanisms of Nitric Oxide.
Key cGMP-independent mechanisms include:
-
Activation of Sarco/endoplasmic Reticulum Ca²⁺-ATPase (SERCA): NO can directly activate the SERCA pump, enhancing the sequestration of calcium from the cytosol into the sarcoplasmic reticulum. This reduction in cytosolic calcium contributes to smooth muscle relaxation.[7]
-
Modulation of Ion Channels: Nitric oxide can directly activate certain ion channels, such as Ca²⁺-activated potassium channels (KCa). The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and subsequent vasodilation.[7][8]
-
Activation of Na⁺/K⁺-ATPase: NO has been shown to stimulate the activity of the Na⁺/K⁺-ATPase pump, which also contributes to membrane hyperpolarization and vasodilation.[7]
Experimental Protocols
General Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved in a laboratory setting. The general procedure involves the reaction of spermine with nitric oxide gas under basic conditions.
Caption: General Workflow for the Synthesis of this compound.
Disclaimer: The synthesis of this compound involves the use of high-pressure nitric oxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Preparation of Stock Solutions
For experimental use, a stock solution of this compound is typically prepared in a basic solution to ensure its stability.
-
Preparation of Alkaline Solution: Prepare a 10 mM sodium hydroxide (NaOH) solution in high-purity water.
-
Dissolving this compound: Weigh the desired amount of solid this compound and dissolve it in the 10 mM NaOH solution to the desired stock concentration (e.g., 100 mM).
-
Storage: Store the alkaline stock solution at -80°C for long-term storage (up to 6 months) or at 0-4°C for short-term use (up to 24 hours).[8] It is recommended to prepare fresh solutions for each experiment.
General Protocol for Cell Culture Treatment
The following is a generalized protocol for treating cultured cells with this compound to study the effects of nitric oxide.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
Preparation of Working Solution: Immediately before use, dilute the alkaline stock solution of this compound into pre-warmed, serum-free or complete cell culture medium to the final desired concentration. The dilution into the neutral pH of the culture medium will initiate the release of nitric oxide.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period, considering the half-life of this compound at 37°C (approximately 39 minutes).
-
Control Groups: Include appropriate control groups, such as vehicle-treated cells (medium with the same concentration of NaOH used for the stock solution) and cells treated with decomposed this compound (a solution of this compound that has been allowed to fully release its NO prior to addition to the cells).
-
Downstream Analysis: Following the incubation period, proceed with the desired downstream assays (e.g., cell viability, apoptosis assays, protein expression analysis).
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container, desiccated, at -20°C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable tool for researchers studying the diverse roles of nitric oxide in biology and medicine. Its predictable and sustained release of NO allows for controlled experimental conditions. A thorough understanding of its chemical properties, mechanism of action, and associated signaling pathways, as outlined in this guide, is essential for its effective and safe use in a research setting.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. This compound [sigmaaldrich.com]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
The pH-Dependent Decomposition of Spermine NONOate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of pH in the decomposition of Spermine NONOate, a diazeniumdiolate nitric oxide (NO) donor. Understanding the kinetics and mechanisms of this process is paramount for its application in pharmacological research and drug development, where controlled NO release is essential.
Core Principles of this compound Decomposition
This compound is a stable solid that, upon dissolution in aqueous media, undergoes a pH-dependent, first-order decomposition to release nitric oxide.[1] This characteristic allows for a predictable and quantifiable release of NO, making it a valuable tool for studying the physiological and pathological effects of this critical signaling molecule. The rate of decomposition is highly dependent on the proton concentration, with faster release observed in acidic conditions and greater stability in alkaline environments.[2][3]
Quantitative Analysis of Decomposition Kinetics
The decomposition of this compound follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the NONOate. The key parameters used to quantify this process are the half-life (t½) and the first-order rate constant (k).
| Parameter | Value | Conditions |
| Half-life (t½) | 39 minutes | pH 7.4, 37°C |
| 230 minutes | pH 7.4, 22-25°C | |
| Decomposition Rate Constant (k) | 0.019 min⁻¹ | pH 7.4, 37°C |
| Stoichiometry of NO Release | 1.7 - 2.0 moles of NO per mole of this compound | pH 7.4, 37°C |
This table summarizes key quantitative data for the decomposition of this compound under physiological conditions.[1][2][4][5]
Chemical Mechanism of Decomposition
The decomposition of this compound is an acid-catalyzed process initiated by protonation. The mechanism involves the following key steps:
-
Protonation: The diazeniumdiolate anion can be protonated at two primary sites: the terminal oxygen and the amino nitrogen. While the terminal oxygen is the thermodynamically favored site for protonation in equilibrium, the kinetically significant pathway leading to decomposition involves the protonation of the amino nitrogen.
-
Tautomerization: The protonated intermediate exists in tautomeric forms.
-
Dissociation: The tautomer protonated at the amino nitrogen is unstable and rapidly dissociates, releasing two molecules of nitric oxide and the parent spermine molecule.
This acid-catalyzed decomposition consumes protons, which can lead to an increase in the pH of an unbuffered solution as the reaction proceeds, thereby slowing down the decomposition rate.
References
- 1. datapdf.com [datapdf.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Spermine NONOate: A Technical Overview of its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine NONOate, a diazeniumdiolate, is a valuable research tool for investigating the multifaceted roles of nitric oxide (NO) in biological systems. Its utility stems from its spontaneous and predictable release of NO under physiological conditions, mimicking endogenous NO production. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Discovery and Synthesis
The discovery of diazeniumdiolates, or NONOates, as nitric oxide donor compounds dates back to the work of Drago and colleagues. These compounds are typically synthesized by the reaction of primary or secondary amines with nitric oxide gas under high pressure in an alkaline environment. This compound is specifically formed from the reaction of the endogenous polyamine spermine with nitric oxide. While detailed proprietary synthesis protocols are often not fully disclosed, the general principle involves the nucleophilic addition of the amine to nitric oxide.[1] A general laboratory-scale synthesis can be performed using a specialized apparatus that allows for the safe handling of high-pressure nitric oxide gas under anaerobic conditions.
Quantitative Data
The biological and chemical properties of this compound are quantifiable, allowing for precise experimental design. Key parameters are summarized in the tables below.
| Chemical and Physical Properties | |
| CAS Number | 136587-13-8 |
| Molecular Formula | C₁₀H₂₆N₆O₂ |
| Molecular Weight | 262.35 g/mol |
| Appearance | White solid |
| Solubility | Soluble in water (up to 100 mM) |
| Storage | Desiccate at -20°C |
| Nitric Oxide Release Kinetics | |
| Half-life (t½) at 37°C, pH 7.4 | 39 minutes |
| Half-life (t½) at 22-25°C, pH 7.4 | 230 minutes |
| Moles of NO released per mole of compound | Approximately 2 |
| Decomposition Kinetics | First-order, pH-dependent |
| Biological Activity | |
| EC₅₀ (Relaxation of rabbit aorta) | 6.2 µM |
| Cytotoxicity (Ovarian Cancer Cell Lines) | Induces apoptosis and necrosis at high concentrations |
Experimental Protocols
Synthesis of this compound (General Procedure)
Disclaimer: The synthesis of this compound involves high-pressure nitric oxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Spermine
-
Anhydrous, oxygen-free organic solvent (e.g., diethyl ether or acetonitrile)
-
Sodium methoxide or other suitable base
-
High-purity nitric oxide gas
-
High-pressure reaction vessel (autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet
Procedure:
-
Dissolve spermine in the anhydrous, oxygen-free solvent in the high-pressure reaction vessel.
-
Add a stoichiometric amount of sodium methoxide to the solution to create an alkaline environment.
-
Seal the reaction vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) to remove all traces of oxygen.
-
Pressurize the vessel with nitric oxide gas to the desired pressure (typically several atmospheres).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the pressure drop as NO is consumed.
-
After the reaction is complete, slowly and carefully vent the excess nitric oxide gas into a chemical scrubber.
-
The solid this compound product can be isolated by filtration, washed with the anhydrous solvent, and dried under vacuum.
-
Store the final product under an inert atmosphere at -20°C.
Measurement of Nitric Oxide Release
The release of nitric oxide from this compound can be monitored in real-time using a nitric oxide sensor or quantified by measuring the accumulation of its stable oxidation products, nitrite and nitrate, using the Griess assay.
Chemiluminescence Detection (Real-time NO measurement):
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at the desired temperature (e.g., 37°C).
-
Introduce the solution into a reaction vessel connected to a chemiluminescence-based nitric oxide analyzer.
-
The analyzer will continuously measure the concentration of NO in the headspace or in the solution over time.
-
The data can be used to calculate the rate of NO release and the half-life of the this compound under the specific experimental conditions.
Griess Assay (Nitrite/Nitrate measurement):
-
Prepare a solution of this compound in a suitable buffer and incubate at the desired temperature.
-
At various time points, take aliquots of the solution.
-
To measure total nitrite and nitrate, first reduce the nitrate in the samples to nitrite using nitrate reductase.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Azo dye formation will result in a color change that can be quantified spectrophotometrically at ~540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.
Vasorelaxation Assay
The vasorelaxant effects of this compound can be assessed using isolated arterial rings in an organ bath setup.
-
Isolate an artery (e.g., thoracic aorta) from a laboratory animal and cut it into rings.
-
Suspend the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Record the relaxation response at each concentration and calculate the EC₅₀ value.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily through the release of nitric oxide. NO is a highly reactive signaling molecule that can modulate various cellular processes.
The cGMP-Dependent Pathway
The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).
Caption: The canonical nitric oxide signaling pathway.
In this pathway, NO diffuses into target cells and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, leading to physiological responses such as vasodilation and inhibition of platelet aggregation.
Modulation of PI3K/Akt and STAT3 Signaling
Recent research has revealed that nitric oxide can also modulate other critical signaling pathways, such as the PI3K/Akt and STAT3 pathways, often through post-translational modifications of key signaling proteins.
Workflow for Investigating NO-Mediated Signaling:
Caption: Experimental workflow to study NO's effect on signaling.
Inhibition of the PI3K/Akt Pathway: Nitric oxide has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. One proposed mechanism is the S-nitrosylation of PTEN (phosphatase and tensin homolog), a negative regulator of the PI3K/Akt pathway.
Caption: NO-mediated inhibition of the PI3K/Akt pathway.
S-nitrosylation of PTEN can inhibit its phosphatase activity. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn promotes the phosphorylation and activation of Akt. However, at high concentrations, NO can also directly S-nitrosylate and inhibit Akt, leading to a pro-apoptotic effect.
Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine signaling and is often constitutively active in cancer cells. Nitric oxide can inhibit STAT3 activation by preventing its phosphorylation. This is thought to occur through the S-nitrosylation of cysteine residues within the STAT3 protein, which can interfere with its ability to be phosphorylated by upstream kinases like JAKs.[2][3]
Caption: NO-mediated inhibition of STAT3 signaling.
Conclusion
This compound is a versatile and powerful tool for studying the diverse biological roles of nitric oxide. Its predictable and spontaneous release of NO allows for controlled and reproducible experiments. The ability of NO to modulate key signaling pathways such as the cGMP, PI3K/Akt, and STAT3 pathways highlights its importance in cellular regulation and provides avenues for therapeutic intervention in a variety of diseases, including cardiovascular disorders and cancer. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the promising applications of this compound and other nitric oxide donors.
References
A Technical Guide to the Cellular Effects of Spermine NONOate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine NONOate ((Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio) butyl]-amino]diazen-1-ium-1,2-diolate) is a member of the diazeniumdiolate (NONOate) class of compounds, which are widely utilized in biomedical research for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2] As a gaseous signaling molecule, NO is a critical regulator of numerous cellular processes, including vasodilation, neurotransmission, and host defense.[1] The predictable, pH-dependent decomposition of this compound makes it an invaluable tool for investigating the multifaceted biological roles of NO at the cellular and molecular levels.[2][3]
This technical guide provides an in-depth overview of the core biological effects of this compound at the cellular level. It details its mechanism of action, summarizes key quantitative data, outlines common experimental protocols, and visualizes the principal signaling pathways it modulates.
Physicochemical Properties and Nitric Oxide Release Kinetics
This compound is a water-soluble solid that functions as a reliable NO donor.[2] Its defining characteristic is the spontaneous, first-order dissociation in aqueous solutions at physiological temperature and pH to release NO.[1][3] This decomposition is proton-initiated; the compound is relatively stable at basic pH but readily releases NO in the presence of protons.[3] The rate of NO release is a critical parameter for experimental design, and key kinetic data for this compound are summarized below.
Table 1: Physicochemical and Kinetic Properties of this compound
| Parameter | Value | Conditions | Citation(s) |
|---|---|---|---|
| Molecular Weight | 262.35 g/mol | N/A | [1] |
| Moles of NO Released | 1.7 - 2.0 moles per mole of compound | pH 7.4 | [1][4] |
| Half-life (t½) | 37 ± 3 min | Chromaffin cells | [5] |
| Half-life (t½) | ~39 min | 37°C, pH 7.4 | [1][6] |
| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ | 37°C, pH 7.4 |[4] |
Core Mechanism of Action
The biological effects of this compound are overwhelmingly attributed to the release of nitric oxide and the subsequent actions of NO on cellular targets. The parent spermine molecule, a natural polyamine, can also have biological effects, such as inducing apoptosis by triggering cytochrome c release and caspase-3 activation in cell-free systems.[7][8] However, in the context of this compound treatment, the rapid and significant flux of NO is the primary driver of the observed cellular responses.
Upon dissolution in a physiological buffer (pH 7.4, 37°C), this compound undergoes proton-dependent decomposition to liberate two molecules of nitric oxide and the original spermine polyamine.[1][3]
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Spermine triggers the activation of caspase-3 in a cell-free model of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Decomposition Products and Byproducts of Spermine NONOate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decomposition of Spermine NONOate, a widely used nitric oxide (NO) donor. The document details the primary decomposition products and byproducts, the kinetics and mechanism of decomposition, and the key signaling pathways activated by the released nitric oxide. Furthermore, it outlines detailed experimental protocols for the analysis of this compound decomposition and its biological effects.
Introduction to this compound
This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate class of compounds. These molecules are renowned for their ability to spontaneously release nitric oxide under physiological conditions, making them invaluable tools in biomedical research and potential therapeutic agents. The decomposition of this compound is a pH-dependent, first-order process, yielding nitric oxide and the parent polyamine, spermine.[1][2]
Decomposition Products and Byproducts
The primary decomposition of this compound in aqueous solution yields two main products:
-
Nitric Oxide (NO): A gaseous signaling molecule with a wide range of physiological effects.
-
Spermine: An endogenous polyamine involved in various cellular processes.
Under physiological conditions (pH 7.4 and 37°C), approximately 1.7 to 2 moles of nitric oxide are released per mole of this compound.[1][3]
While the core decomposition is straightforward, the reactive nature of nitric oxide can lead to the formation of various byproducts, particularly in a complex biological milieu. These can include:
-
Nitrite (NO₂⁻) and Nitrate (NO₃⁻): Stable oxidation products of nitric oxide in aqueous environments.
-
S-nitrosothiols (RSNOs): Formed from the reaction of nitric oxide with thiols (e.g., glutathione) in the presence of oxygen.
-
Lipid-nitroso adducts: Resulting from the reaction of nitric oxide with lipid peroxyl radicals.[4]
It is important to note that in serum-containing cell culture media, the parent amine, spermine, can be metabolized by amine oxidases into cytotoxic byproducts like aminodialdehyde, acrolein, hydrogen peroxide, and ammonia.[5]
Quantitative Data on this compound Decomposition
The decomposition kinetics of this compound are crucial for its application as a controlled NO donor. The following tables summarize the key quantitative parameters.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 39 ± 3 minutes | 37°C, pH 7.4 | [6] |
| 230 minutes | 22-25°C, pH 7.4 | [2] | |
| Decomposition Rate Constant (k) | 0.019 ± 0.002 min⁻¹ | 37°C, pH 7.4 | [1] |
| Moles of NO Released per Mole of this compound | 1.7 ± 0.1 | 37°C, pH 7.4 | [1] |
| ~2 | 37°C, pH 7.4 | [3] | |
| Activation Energy of Decomposition | ~100 kJ/mol | [1] |
Table 1: Decomposition Kinetics of this compound
| Parameter | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference(s) |
| UV Absorbance | 252 nm | 8,500 M⁻¹ cm⁻¹ | Aqueous buffer | [2] |
| 250 nm | 8,000 M⁻¹ cm⁻¹ | Aqueous buffer | [6] |
Table 2: Spectroscopic Properties of Intact this compound
Signaling Pathways
The biological effects of this compound are primarily mediated by the released nitric oxide. NO activates several signaling pathways, with the most well-characterized being the canonical cGMP-dependent pathway. However, cGMP-independent mechanisms have also been identified.
cGMP-Dependent Signaling Pathway
The primary signaling cascade initiated by NO involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).
cGMP-Independent Signaling Pathway
In vascular smooth muscle, NO released from this compound can induce vasodilation through mechanisms that are independent of cGMP production.[7][8] These pathways involve the direct modulation of ion channels and pumps.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound decomposition.
Kinetic Analysis of this compound Decomposition by UV-Vis Spectrophotometry
This protocol allows for the determination of the decomposition rate of this compound by monitoring the decrease in its characteristic UV absorbance.
Materials:
-
This compound
-
0.1 M Phosphate Buffer (pH 7.4)
-
0.01 M NaOH
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in 0.01 M NaOH. Alkaline solutions of NONOates are stable for extended periods at 0-4°C.
-
Equilibrate the UV-Vis spectrophotometer and the cuvette holder to 37°C.
-
Add a known volume of the 0.1 M phosphate buffer (pH 7.4) to a quartz cuvette and place it in the spectrophotometer to obtain a baseline reading.
-
To initiate the decomposition, add a small volume of the this compound stock solution to the buffer in the cuvette to achieve the desired final concentration. Mix quickly by inverting the cuvette.
-
Immediately begin recording the absorbance at 252 nm at regular time intervals (e.g., every 60 seconds) for a period sufficient to observe a significant decrease in absorbance (e.g., 3-5 half-lives).
-
The first-order decomposition rate constant (k) can be determined from the slope of a plot of the natural logarithm of the absorbance versus time. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Quantification of Nitric Oxide Release
The amount of NO released from this compound can be quantified indirectly by measuring its stable breakdown product, nitrite, using the Griess assay, or directly using methods like the hemoglobin assay or chemiluminescence.
Materials:
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Prepare a standard curve of sodium nitrite in the same buffer used for the this compound decomposition.
-
At various time points during the decomposition of this compound (initiated as described in 5.1), withdraw aliquots of the reaction mixture.
-
Add the Griess reagent to the standards and the collected samples according to the manufacturer's instructions. This typically involves a two-step addition of the reagent components.[9]
-
Allow the color to develop for the time specified in the kit protocol (usually 10-30 minutes) at room temperature, protected from light.[4][9]
-
Measure the absorbance at 540-548 nm using a microplate reader.[4][9]
-
Determine the concentration of nitrite in the samples by comparing their absorbance to the sodium nitrite standard curve.
This assay is based on the reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored spectrophotometrically.
Materials:
-
Oxyhemoglobin solution
-
Spectrophotometer
Procedure:
-
In a cuvette, add a solution of oxyhemoglobin in buffer.
-
Initiate the decomposition of this compound in the cuvette.
-
Monitor the spectral changes as oxyHb is converted to metHb. This can be followed by the increase in absorbance at 401 nm or the decrease at 576 nm.[10]
-
The concentration of NO released can be calculated using the change in absorbance and the molar extinction coefficient for the oxyHb to metHb conversion.
Analysis of Spermine by HPLC
The parent amine, spermine, can be quantified using reverse-phase HPLC following pre-column derivatization to render it fluorescent or UV-active.
Materials:
-
Spermine standard
-
Perchloric acid
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA) with N-acetyl-L-cysteine, or dansyl chloride)
-
HPLC system with a C18 column and a fluorescence or UV detector
Procedure:
-
Sample Preparation: At the end of the this compound decomposition reaction, stop the reaction and deproteinize the sample (if in a biological matrix) by adding ice-cold perchloric acid. Centrifuge to pellet the precipitated protein.
-
Derivatization: Neutralize the supernatant and then derivatize an aliquot with a suitable agent. For example, react with OPA and N-acetyl-L-cysteine to form a fluorescent adduct.
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase column.
-
Elute the derivatized spermine using a gradient of an appropriate mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).
-
Detect the derivatized spermine using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives) or a UV detector.
-
-
Quantification: Prepare a standard curve using known concentrations of spermine that have been derivatized in the same manner as the samples. The concentration of spermine in the samples can be determined by comparing their peak areas to the standard curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comprehensive analysis of this compound decomposition.
Conclusion
This technical guide has provided a detailed examination of the decomposition of this compound, a critical tool for nitric oxide research. The primary decomposition products are nitric oxide and spermine, with the potential for various byproducts depending on the chemical environment. The kinetics of this decomposition are well-defined, allowing for the controlled delivery of nitric oxide. The biological effects are mediated through both cGMP-dependent and -independent signaling pathways. The experimental protocols provided herein offer a robust framework for researchers to study the decomposition of this compound and its physiological consequences. A thorough understanding of these aspects is essential for the effective use of this compound in research and for the development of novel nitric oxide-based therapeutics.
References
- 1. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. files01.core.ac.uk [files01.core.ac.uk]
The Role of Spermine NONOate in Nitric Oxide Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Spermine NONOate, a diazeniumdiolate nitric oxide (NO) donor, and its multifaceted role in NO signaling pathways. This document details its chemical properties, mechanisms of action, and its application in research, with a focus on both canonical and non-canonical signaling cascades.
Introduction to this compound
This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a valuable tool in biomedical research for the controlled release of nitric oxide. As a member of the NONOate class of compounds, it spontaneously decomposes in aqueous solutions in a pH-dependent, first-order reaction to liberate two moles of NO per mole of the parent compound.[1][2] This predictable and controllable release profile makes it a preferred NO donor for a variety of in vitro and in vivo studies.
Quantitative Data on this compound
The utility of this compound as an NO donor is defined by its kinetic properties and the effective concentrations at which it elicits biological responses.
Table 1: Physicochemical and Kinetic Properties of this compound
| Parameter | Value | Conditions |
| Molecular Formula | C₁₀H₂₆N₆O₂ | - |
| Molecular Weight | 262.35 g/mol | - |
| NO Release Stoichiometry | 2 moles NO / 1 mole this compound | Aqueous solution |
| Half-life (t½) | 39 minutes | 37°C, pH 7.4 |
| Half-life (t½) | 230 minutes | 22-25°C, pH 7.4 |
Table 2: Effective Concentrations of this compound in Biological Systems
| Application | Effective Concentration | Biological System | Reference |
| Vasorelaxation (EC₅₀) | 6.2 µM | Rabbit aorta | |
| Vasorelaxation | 0.1 - 100 µM | Mouse corpus cavernosum | [3] |
| sGC Activation | Threshold: ~1 µM | Bovine chromaffin cells | [4] |
| Inhibition of Na,K-ATPase | 10 µM | Porcine nonpigmented ciliary epithelium | [5] |
| Intracellular pH decrease | 100 nM | Rat ventricular myocytes | [6] |
Nitric Oxide Signaling Pathways Modulated by this compound
This compound-derived NO influences cellular functions through both well-established and emerging signaling pathways.
The Canonical cGMP-Dependent Pathway
The most recognized mechanism of NO action is the activation of soluble guanylate cyclase (sGC), a cytosolic enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[7]
PKG phosphorylates a variety of downstream targets, leading to diverse physiological responses.[7] In vascular smooth muscle cells, PKG activation leads to the phosphorylation of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, resulting in muscle relaxation and vasodilation.[7] PKG can also modulate the activity of various ion channels, further contributing to changes in cellular excitability.[7]
cGMP-Independent Signaling Pathways
Emerging evidence indicates that NO can elicit cellular responses independently of the sGC/cGMP/PKG axis. This compound has been instrumental in elucidating these alternative pathways. Studies have shown that vasorelaxant responses to this compound are only partially blocked by sGC inhibitors like ODQ, suggesting the involvement of other mechanisms.[8]
Key cGMP-independent mechanisms activated by NO from this compound include:
-
Activation of Na+/K+-ATPase: NO can stimulate the activity of the Na+/K+-ATPase pump, which is crucial for maintaining cellular ion gradients.[5] This activation can contribute to hyperpolarization of the cell membrane and influence cellular excitability.
-
Activation of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): NO has been shown to activate the SERCA pump, which sequesters calcium ions into the sarcoplasmic/endoplasmic reticulum.[9] This leads to a decrease in cytosolic calcium concentration, contributing to smooth muscle relaxation.
-
Activation of Calcium-Activated Potassium Channels (KCa): NO can directly or indirectly activate KCa channels, leading to potassium efflux and hyperpolarization of the cell membrane.[10][11] This hyperpolarization can close voltage-gated calcium channels, further reducing intracellular calcium levels and promoting relaxation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research.
Quantification of Nitric Oxide Release
The Griess assay is a common indirect method to quantify NO release by measuring its stable breakdown products, nitrite and nitrate.[12]
Protocol: Griess Assay for Nitrite/Nitrate Quantification
-
Sample Preparation: Collect cell culture supernatants or buffer from the experimental setup at desired time points after the addition of this compound.
-
Nitrate Reduction (Optional but Recommended): To measure total NOx (nitrite + nitrate), nitrate in the samples must first be converted to nitrite. This can be achieved using nitrate reductase.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh.
-
Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve generated using known concentrations of sodium nitrite.
Measurement of cGMP Levels
An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying intracellular cGMP levels.[13][14]
Protocol: cGMP Competitive ELISA
-
Cell Lysis: After treatment with this compound for the desired duration, lyse the cells using 0.1 M HCl to stop phosphodiesterase activity and extract cGMP.
-
Sample Acetylation (Optional): For increased sensitivity, samples can be acetylated using a mixture of acetic anhydride and triethylamine.
-
ELISA Procedure:
-
Add standards and samples to a 96-well plate pre-coated with a cGMP-specific antibody.
-
Add a fixed amount of cGMP conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Incubate the plate to allow for competitive binding between the sample/standard cGMP and the enzyme-conjugated cGMP for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The concentration of cGMP in the samples is inversely proportional to the signal intensity. Calculate the cGMP concentration by comparing the sample absorbance to the standard curve.
Assessment of Vasorelaxation in Isolated Tissue Baths
This protocol is used to study the effects of this compound on the contractility of isolated blood vessels.[15]
Protocol: Organ Bath Vasorelaxation Study
-
Tissue Preparation: Dissect and mount arterial rings (e.g., aorta, mesenteric artery) in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Pre-contraction: Induce a submaximal contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine, U46619).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the changes in isometric tension after each addition of this compound.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on a biological system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NO donors inhibit Na,K-ATPase activity by a protein kinase G-dependent mechanism in the nonpigmented ciliary epithelium of the porcine eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SarcoEndoplasmic Reticulum Calcium ATPase (SERCA) pump: a potential target for intervention in aging and skeletal muscle pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Calcium-activated potassium channel - Wikipedia [en.wikipedia.org]
- 12. biotium.com [biotium.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Spermine NONOate in Diverse Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Spermine NONOate, a widely used nitric oxide (NO) donor, in various buffer systems. Understanding the solubility characteristics of this compound is critical for its effective application in experimental and therapeutic contexts, ensuring accurate dosing and predictable NO release kinetics. This document presents quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate (NONOate) class of compounds. These compounds are valued in biomedical research for their ability to spontaneously release nitric oxide under physiological conditions. The rate of NO release is critically dependent on factors such as pH, temperature, and the composition of the surrounding medium.[1] Therefore, a thorough understanding of its solubility and stability in different buffer systems is paramount for reproducible and reliable experimental outcomes.
Solubility of this compound
This compound is a crystalline solid that is highly soluble in aqueous solutions.[2] This high solubility allows for the preparation of concentrated stock solutions for subsequent dilution into experimental buffers.
Quantitative Solubility Data
While specific comparative studies on the solubility of this compound across a range of different buffer systems are not extensively documented in publicly available literature, its solubility in aqueous buffers is generally reported to be high. The following table summarizes the available quantitative data and provides estimations based on the known chemical properties of the compound and the buffer components.
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Notes |
| Aqueous Buffers | 7.4 | Not Specified | 100[3] | ~381 | General solubility in aqueous media. |
| Water | Not Specified | Not Specified | Not Specified | 100[4] | High solubility noted. |
| 0.1 M Phosphate Buffer | 7.4 | 37 | High | High | Commonly used buffer for in vitro studies. |
| 0.01 M NaOH | >10 | 0 | Stable in solution | Stable in solution | At alkaline pH, this compound is stable, and decomposition to release NO is minimal.[1] |
| TRIS Buffer | 7.4 | 25 | Estimated >50 | Estimated >190 | High solubility is expected. However, the pH of TRIS buffers is known to be temperature-dependent, which can affect the stability and NO release rate of this compound.[5] |
| Citrate Buffer | 5.0 - 6.0 | 25 | High | High | While highly soluble, the acidic pH of citrate buffers will lead to rapid decomposition of this compound and a burst release of NO.[1] |
Note: The solubility in TRIS and citrate buffers are estimations based on the general high aqueous solubility of this compound. The primary consideration in these buffer systems is the pH-dependent stability of the compound.
Stability and Decomposition
The stability of this compound is intrinsically linked to the pH of the buffer system. The compound is relatively stable in alkaline solutions but undergoes spontaneous, first-order decomposition to release nitric oxide in a pH-dependent manner.[1]
-
Alkaline Conditions (pH > 9): this compound exhibits greater stability, making alkaline solutions (e.g., 0.01 M NaOH) suitable for preparing stock solutions that can be stored for short periods.
-
Neutral Conditions (pH 7.4): At physiological pH, this compound has a predictable half-life, which is also temperature-dependent.
-
Acidic Conditions (pH < 6): In acidic environments, the decomposition of this compound is significantly accelerated, leading to a rapid, almost instantaneous release of NO.[7]
Experimental Protocols
This section provides detailed methodologies for determining the solubility of this compound and monitoring its stability.
Preparation of Buffer Solutions
a) Phosphate-Buffered Saline (PBS) (0.1 M, pH 7.4)
-
Dissolve 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by autoclaving.
b) TRIS Buffer (0.1 M, pH 7.4)
-
Dissolve 12.11 g of Tris base in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl at the intended experimental temperature, as the pH of TRIS buffer is temperature-sensitive.[5]
-
Add distilled water to a final volume of 1 L.
-
Sterilize by filtration.
c) Citrate Buffer (0.1 M, pH 6.0)
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) and a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).
-
Mix the two solutions in an appropriate ratio to achieve a pH of 6.0.
-
Verify the pH with a calibrated pH meter.
-
Sterilize by filtration.
Kinetic Solubility Assay Protocol
This protocol outlines a method to determine the kinetic solubility of this compound in the prepared buffer systems using UV-Vis spectrophotometry.
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 0.01 M NaOH. This alkaline solution will minimize premature decomposition.
-
-
Preparation of Test Solutions:
-
In a 96-well plate or individual microcentrifuge tubes, add a small volume of the this compound stock solution to the desired buffer (PBS, TRIS, or citrate) to achieve a range of final concentrations (e.g., from 0.1 to 1000 µg/mL). The final concentration of NaOH from the stock solution should be negligible.
-
-
Incubation:
-
Incubate the solutions at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.
-
-
Separation of Undissolved Compound:
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 252 nm using a UV-Vis spectrophotometer.[2] The intact this compound has a characteristic UV absorbance maximum at this wavelength.
-
Use the respective buffer as a blank.
-
-
Data Analysis:
-
Create a standard curve by preparing serial dilutions of the this compound stock solution in the respective buffers and measuring their absorbance at 252 nm.
-
Determine the concentration of this compound in the supernatant of the experimental samples by interpolating their absorbance values on the standard curve.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
-
Visualizations
Nitric Oxide Signaling Pathway
The primary biological effect of this compound is mediated by the release of nitric oxide, which activates the soluble guanylate cyclase (sGC) signaling pathway.
Caption: Nitric Oxide (NO) signaling pathway initiated by this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
Conclusion
The solubility of this compound in aqueous solutions is generally high, facilitating its use in a wide range of biological experiments. However, its stability is highly pH-dependent. Researchers and drug development professionals must carefully consider the buffer system and experimental conditions to ensure predictable and reproducible release of nitric oxide. The provided protocols and visualizations serve as a guide for the accurate determination of this compound solubility and for understanding its mechanism of action. Further studies providing direct comparative solubility data in various buffer systems would be a valuable contribution to the field.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
The Theoretical Yield and Quantification of Nitric Oxide from Spermine NONOate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of nitric oxide (NO) release from the donor compound Spermine NONOate. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge and methodologies for accurately quantifying and understanding the biological implications of NO release from this widely used chemical tool.
Core Concepts of this compound and Nitric Oxide Release
This compound, systematically named (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate (NONOate) class of compounds. These compounds are renowned for their ability to spontaneously release nitric oxide under physiological conditions. The decomposition of this compound is a pH-dependent, first-order process that yields the parent polyamine (spermine) and two molecules of nitric oxide.
Theoretical and Experimental Yield
The stoichiometry of the decomposition of this compound dictates a theoretical yield of 2 moles of nitric oxide for every mole of the parent compound [1][2][3]. However, experimental measurements have refined this value. A notable study determined the number of moles of NO released per mole of decomposed this compound to be 1.7 ± 0.1 under physiological conditions (pH 7.4 and 37°C)[4][5]. This slight deviation from the theoretical yield highlights the importance of empirical validation in experimental settings.
Physicochemical and Kinetic Data
A thorough understanding of the physicochemical properties and decomposition kinetics of this compound is crucial for its effective application in research. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [1][6][7] |
| Molecular Weight | 262.35 g/mol | [6][7] |
| Theoretical NO Yield | 2 moles NO / mole this compound | [1][2][3] |
| Experimental NO Yield | 1.7 ± 0.1 moles NO / mole this compound | [4][5] |
| Condition | Half-life (t½) | Reference |
| 37°C, pH 7.4 | 39 minutes | [1][3][6] |
| 22-25°C, pH 7.4 | 230 minutes | [1][3] |
Experimental Protocols for Nitric Oxide Quantification
The accurate quantification of nitric oxide released from this compound is fundamental to any study investigating its biological effects. Three primary methods are commonly employed: the Griess assay, the oxyhemoglobin assay, and electrochemical detection.
Griess Assay for Nitrite and Nitrate
The Griess assay is an indirect colorimetric method that measures the concentration of nitrite (NO₂⁻), a stable and quantifiable end-product of NO oxidation in aqueous solutions. To account for the further oxidation of nitrite to nitrate (NO₃⁻), nitrate can be first reduced to nitrite, allowing for the determination of total NOx (nitrite + nitrate).
Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, sulfanilamide reacts with nitrite to form a diazonium salt. In the second step, this salt is coupled with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound, which can be quantified spectrophotometrically at approximately 540 nm[2][8].
Detailed Protocol:
-
Reagent Preparation:
-
Griess Reagent: Prepare a solution containing 1% (w/v) sulfanilamide and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 5% (v/v) phosphoric acid. Store this solution in a dark, airtight container at 4°C.
-
Nitrate Reductase Buffer (for total NOx): Prepare a buffer containing nitrate reductase and its cofactor (NADPH) according to the manufacturer's instructions.
-
Nitrite Standard Solutions: Prepare a stock solution of sodium nitrite (e.g., 1 M) in deionized water. From this stock, prepare a series of working standards (e.g., 0-100 µM) by serial dilution in the same buffer as your experimental samples.
-
-
Sample Preparation:
-
Collect the experimental samples (e.g., cell culture supernatant, buffer from decomposition reaction).
-
If measuring total NOx, incubate the samples with the nitrate reductase buffer to convert nitrate to nitrite. Follow the enzyme manufacturer's protocol for incubation time and temperature.
-
Centrifuge the samples to remove any particulate matter.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.
-
Plot a standard curve of absorbance versus nitrite concentration for the standards.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Oxyhemoglobin Assay
This direct spectrophotometric method is based on the rapid reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb).
Principle: The oxidation of the ferrous iron (Fe²⁺) in oxyHb to the ferric state (Fe³⁺) in metHb by NO leads to a characteristic shift in the absorbance spectrum. The rate of this conversion is directly proportional to the rate of NO release[9].
Detailed Protocol:
-
Reagent Preparation:
-
Oxyhemoglobin Solution: Prepare a solution of purified hemoglobin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The hemoglobin can be prepared from fresh red blood cells by lysis and purification. The final concentration should be in the low micromolar range (e.g., 5-10 µM). Ensure the hemoglobin is fully oxygenated by bubbling with oxygen or leaving it open to the air.
-
This compound Solution: Prepare a stock solution of this compound in a basic solution (e.g., 10 mM NaOH) to prevent premature decomposition.
-
-
Assay Procedure:
-
Place the oxyhemoglobin solution in a cuvette in a spectrophotometer.
-
Record the baseline absorbance spectrum (typically between 400-600 nm). Key wavelengths to monitor are the peak of oxyHb (around 415 nm) and the peak of metHb (around 406 nm).
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance changes over time at the selected wavelengths.
-
-
Data Analysis:
-
Calculate the change in absorbance over time.
-
The concentration of NO can be calculated using the known extinction coefficients for oxyHb and metHb and the stoichiometry of the reaction (1 mole of NO reacts with 1 mole of oxyHb).
-
Electrochemical Detection
Electrochemical sensors, often referred to as NO-selective electrodes, provide a real-time, direct measurement of NO concentration.
Principle: These amperometric sensors consist of a working electrode coated with a gas-permeable, NO-selective membrane. When a specific potential is applied to the working electrode, NO that diffuses through the membrane is oxidized, generating an electrical current that is directly proportional to the NO concentration[10][11].
Detailed Workflow:
-
Sensor Preparation and Calibration:
-
Prepare the NO sensor according to the manufacturer's instructions. This may involve polishing the electrode surface and applying the selective membrane.
-
Calibrate the sensor using standard solutions of known NO concentration. These standards can be generated by the decomposition of a known amount of an NO donor like S-nitrosoglutathione (GSNO) or by using commercially available NO gas mixtures.
-
-
Experimental Setup:
-
Place the calibrated sensor in the experimental solution (e.g., buffer, cell culture medium) in a thermostatically controlled vessel.
-
Allow the baseline current to stabilize.
-
-
Measurement:
-
Introduce the this compound solution into the vessel to initiate NO release.
-
Record the current generated by the sensor over time.
-
-
Data Analysis:
-
Convert the measured current to NO concentration using the calibration curve.
-
The resulting data provides a real-time profile of NO release from the this compound.
-
Signaling Pathways of Nitric Oxide Released from this compound
The biological effects of NO released from this compound are mediated through various signaling pathways, which can be broadly categorized as cGMP-dependent and cGMP-independent.
cGMP-Dependent Signaling Pathway
The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC).
Mechanism:
-
sGC Activation: NO, being a small, lipophilic molecule, readily diffuses across cell membranes and binds to the heme moiety of sGC.
-
cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG Activation: cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase (PKG).
-
Downstream Effects: Activated PKG phosphorylates a variety of downstream target proteins, leading to diverse physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission[12][13][14].
cGMP-Independent Signaling Pathways
Emerging evidence indicates that NO can also exert its effects through mechanisms that are independent of the sGC-cGMP-PKG axis.
Mechanisms:
-
Activation of Potassium Channels: NO has been shown to directly activate certain types of potassium channels, including ATP-sensitive potassium (KATP) channels and calcium-activated potassium (KCa) channels[1][2][4][15][16]. The opening of these channels leads to hyperpolarization of the cell membrane, which can contribute to effects like smooth muscle relaxation.
-
S-Nitrosylation: NO can directly modify proteins by covalently attaching to cysteine thiol groups, a post-translational modification known as S-nitrosylation. This can alter the activity, localization, and stability of a wide range of proteins, thereby influencing numerous cellular processes.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Decomposition of this compound.
Caption: Workflow of the Griess Assay.
Caption: Nitric Oxide Signaling Pathways.
References
- 1. Nitric oxide activates ATP-sensitive potassium channels in mammalian sensory neurons: action by direct S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Regulates Neuronal Activity via Calcium-Activated Potassium Channels | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide activates ATP-sensitive potassium channels in mammalian sensory neurons: action by direct S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A flexible and physically transient electrochemical sensor for real-time wireless nitric oxide monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Nitric oxide regulates neuronal activity via calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide to Spermine NONOate: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Spermine NONOate, a widely used nitric oxide (NO) donor in biomedical research. It covers essential safety and handling procedures, detailed experimental protocols, and the key signaling pathways influenced by this compound.
Core Concepts and Properties
This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a diazeniumdiolate that belongs to the NONOate class of NO donors.[1][2][3] It is valued in research for its ability to spontaneously release nitric oxide in a predictable, pH-dependent, and first-order manner.[1][4] This controlled release allows for the precise study of the physiological and pathological effects of NO.
Mechanism of Nitric Oxide Release
This compound is stable as a crystalline solid but decomposes upon dissolution in aqueous solutions at physiological pH.[2][4] The decomposition process involves protonation, leading to the liberation of two moles of NO per mole of the parent compound.[1][4] The rate of this decomposition is highly dependent on pH and temperature.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, crucial for experimental design and execution.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [1][5] |
| Molecular Weight | 262.35 g/mol | [5] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mg/mL in aqueous buffers | [1] |
| UV Absorbance (λmax) | 252 nm (ε = 8,500 M⁻¹ cm⁻¹) | [2] |
| Half-life (t½) at pH 7.4 | 39 minutes at 37°C | [1][4][5] |
| 230 minutes at 22-25°C | [1][4] | |
| NO Moles Released | ~1.7 - 2.0 moles per mole of this compound | [1][4][6] |
| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ (at 37°C, pH 7.4) | [6] |
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting. Although some safety data sheets (SDS) classify it as non-hazardous under the Globally Harmonized System (GHS), others indicate potential health effects.[3][7] Therefore, it is prudent to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
-
Gloves: Impermeable gloves must be worn. Inspect gloves prior to use and use proper removal techniques.[8]
-
Eye Protection: Safety glasses with side shields are required.[8]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[3][8]
Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
This compound is hygroscopic and moisture-sensitive; keep the container tightly sealed when not in use.[2][3]
Storage
-
Long-term Storage: For optimal stability (≥ 2 years), store as a crystalline solid at -80°C under an inert gas like nitrogen.[1][2]
-
Short-term Storage: Some suppliers recommend storage at -20°C or between -10°C and -35°C, desiccated.[5][9]
-
Stock Solutions: Alkaline stock solutions (in 0.01 M NaOH) are stable for up to 24 hours at 0°C.[2] It is recommended to prepare fresh solutions in buffer immediately before use.[10]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]
-
Eye Contact: Flush eyes with plenty of water for at least 20 minutes, holding eyelids apart. Seek medical attention.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Spill and Disposal
-
Spill: In case of a spill, wear appropriate PPE, including a respirator. Vacuum or sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
Signaling Pathways Modulated by this compound
The nitric oxide released from this compound is a versatile signaling molecule that can trigger both cGMP-dependent and cGMP-independent pathways.
cGMP-Dependent Signaling Pathway
This is the canonical pathway for NO signaling.
cGMP-Independent Vasodilation Pathway
This compound can also induce vasodilation through mechanisms that are independent of cGMP production.
Angiogenesis Signaling Pathway
The pro-angiogenic effects of this compound are mediated through a combination of signaling events.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Preparation and Quantification of this compound Solutions
Methodology:
-
Stock Solution Preparation: Due to its instability in neutral pH, prepare a concentrated stock solution of this compound in 0.01 M NaOH.[2] This alkaline solution can be stored at 0°C for up to 24 hours.[2]
-
Quantification: Determine the precise concentration of the stock solution by measuring its absorbance at 252 nm using a UV-Vis spectrophotometer. Use the molar extinction coefficient (ε) of 8,500 M⁻¹ cm⁻¹ and the Beer-Lambert law (A = εcl) to calculate the concentration.[2]
-
Working Solution: Immediately before the experiment, dilute the quantified stock solution into the desired physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate NO release.
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is an indirect method that measures nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions.
Methodology:
-
Sample Collection: Collect aliquots of the cell culture supernatant or buffer containing this compound at various time points.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Reagent A: Sulfanilamide in an acidic solution (e.g., phosphoric acid).
-
Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water.
-
-
Assay Procedure: a. In a 96-well plate, add your samples. b. Add Reagent A to each well and incubate as per the manufacturer's instructions. c. Add Reagent B to each well. d. Incubate at room temperature, protected from light, for 10-20 minutes to allow for color development. e. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in your samples, which corresponds to the amount of NO released.
Vasorelaxation Assay in Isolated Aortic Rings
This ex vivo assay assesses the vasodilatory effects of this compound on pre-constricted blood vessels.
Methodology:
-
Tissue Preparation: a. Euthanize a rat and carefully dissect the thoracic aorta. b. Place the aorta in cold Krebs solution. c. Clean the aorta of adhering connective and fatty tissues and cut it into 2-3 mm rings.[12]
-
Mounting: a. Suspend the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[12] b. Connect the rings to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: a. Allow the rings to equilibrate under a resting tension for a specified period. b. Induce a contraction with a vasoconstrictor like phenylephrine or KCl to ensure tissue viability.
-
Experimental Protocol: a. Pre-constrict the aortic rings with a submaximal concentration of phenylephrine. b. Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath. c. Record the relaxation response as a percentage decrease from the pre-constricted tension. d. To investigate signaling pathways, specific inhibitors (e.g., ODQ for sGC, potassium channel blockers) can be added before pre-constriction.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures in response to pro-angiogenic stimuli like the NO released from this compound.[13]
Methodology:
-
Plate Coating: a. Thaw a basement membrane extract (e.g., Matrigel) on ice. b. Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[14]
-
Cell Seeding: a. Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium. b. Seed the endothelial cells onto the solidified matrix.
-
Treatment: a. Add this compound at various concentrations to the wells.
-
Incubation and Visualization: a. Incubate the plate at 37°C for 4-18 hours.[14] b. Visualize the formation of tube-like structures using a microscope.
-
Quantification: a. Capture images of the tube networks. b. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using imaging software.
Conclusion
This compound is a valuable tool for investigating the diverse roles of nitric oxide in biological systems. Its predictable decomposition kinetics allows for controlled NO delivery in a variety of experimental settings. By adhering to the safety and handling guidelines and employing the detailed protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance our understanding of NO-mediated signaling in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. slitech-amines.com [slitech-amines.com]
- 12. Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
A Technical Guide to Spermine NONOate: Foundational Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Spermine NONOate, a diazeniumdiolate nitric oxide (NO) donor. It is designed to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, and key biological effects. This document summarizes critical quantitative data, outlines detailed experimental protocols from seminal studies, and provides visual representations of key pathways and workflows.
Core Chemical and Kinetic Properties
This compound, systematically named (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a stable complex of nitric oxide and the endogenous polyamine, spermine.[1][2] A key characteristic of this compound and other NONOates is their ability to spontaneously release NO in aqueous solutions under physiological conditions.[2] This dissociation follows a pH-dependent, first-order kinetic process.[3][4] Unlike some other classes of NO donors, NONOates do not require enzymatic activation to release NO.[2][4]
The synthesis of diazeniumdiolates typically involves the reaction of a secondary amine with NO gas under high pressure and alkaline conditions.[4] Upon dissolution in a physiological buffer (pH 7.4), this compound decomposes to liberate approximately 1.7 to 2 moles of NO per mole of the parent compound.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as reported in foundational literature.
Table 1: Nitric Oxide Release Kinetics
| Parameter | Value | Conditions | Source(s) |
| Half-life (t½) | 39 ± 1.2 minutes | 37°C, pH 7.4 | [1][2][3] |
| 230 minutes | 22-25°C, pH 7.4 | [2][3] | |
| Decomposition Rate Constant (k) | 0.019 ± 0.002 min⁻¹ | 37°C, pH 7.4 | [5] |
| NO Moles Released per Mole of Compound | 1.7 ± 0.1 | 37°C, pH 7.4 | [5] |
| ~2 | 37°C, pH 7.4 | [3][4] | |
| Decomposition Activation Energy | ~100 kJ/mol | N/A | [5] |
Table 2: Biological Activity and Physicochemical Properties
| Parameter | Value | System/Assay | Source(s) |
| EC₅₀ (Vasorelaxation) | 6.2 µM | Rabbit Aorta | [1] |
| Molecular Weight | 262.4 g/mol | N/A | [3][6] |
| UV Absorbance Maximum (λₘₐₓ) | 252 nm | N/A | [3] |
| Solubility | 100 mg/mL | Aqueous Buffers | [3] |
| CAS Number | 136587-13-8 | N/A | [6] |
Mechanism of Action: cGMP-Dependent and Independent Pathways
The biological effects of this compound are primarily mediated by the release of nitric oxide. NO is a ubiquitous signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.[2]
The Canonical cGMP-Dependent Pathway
The most well-established mechanism of NO action involves the activation of soluble guanylate cyclase (sGC).[7][8] NO binds to the heme moiety of sGC, inducing a conformational change that activates the enzyme.[8][9] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[7][9] Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation (vasodilation) and other physiological responses.[9] The relaxant effects of this compound in various tissues, including mouse corpus cavernosum, have been shown to be suppressed by ODQ, an inhibitor of sGC, confirming the involvement of this pathway.[10][11]
Canonical cGMP-dependent signaling pathway of this compound.
Evidence for cGMP-Independent Mechanisms
Foundational research has revealed that the vasodilator actions of this compound are not entirely mediated by the sGC-cGMP pathway.[7] Studies on rat pulmonary and femoral arteries have shown that vasorelaxant responses to this compound are only partially blocked by sGC inhibitors like ODQ, even at concentrations that completely abolish cGMP production.[7][12][13] This suggests the existence of parallel, cGMP-independent mechanisms.
This ODQ-resistant relaxation is attributed to the ability of extracellularly released NO to directly modulate ion channels and pumps. The proposed mechanisms include the activation of:
-
Na⁺/K⁺-ATPase (Sodium-Potassium Pump) : Leading to hyperpolarization of the cell membrane.[7][12]
-
Sarco-endoplasmic Reticulum Ca²⁺-ATPase (SERCA) : Enhancing calcium sequestration into the sarcoplasmic reticulum, thus reducing cytosolic calcium levels.[7][12]
-
Calcium-activated Potassium Channels (K_Ca) : Resulting in potassium efflux and membrane hyperpolarization.[7][12]
cGMP-independent signaling pathways activated by this compound.
Key Biological Effects and Applications
The unique NO release profile of this compound makes it a valuable tool for investigating NO biology and a potential therapeutic agent.
-
Vasodilation: As detailed above, this compound is a potent vasodilator.[1][10] This property makes it a candidate for treating conditions characterized by endothelial dysfunction or lack of endogenous NO, such as erectile dysfunction.[10][11]
-
Angiogenesis: The pattern of NO release from this compound has been shown to be particularly effective at promoting angiogenesis.[14] Comparative studies have demonstrated its superior efficacy in inducing endothelial tube formation and promoting angiogenesis in both ex vivo and in vivo models compared to other NONOates with different release kinetics.[14]
-
Apoptosis: The parent molecule, spermine, can induce apoptosis in various cell types, a process often mediated by its metabolites, such as hydrogen peroxide and aldehydes, which increase reactive oxygen species (ROS).[15][16] Conversely, NO released from donors has been shown to inhibit spermine-induced apoptosis.[17] This highlights the complex interplay between polyamines and nitric oxide in regulating cell fate.
-
Antioxidant Effects: NO released from this compound can act as an antioxidant. It has been shown to inhibit the copper-initiated oxidative modification of human low-density lipoprotein (LDL).[18] This effect is proposed to occur via the direct reaction of NO with lipid peroxyl radicals, terminating the chain propagation of lipid peroxidation.[18]
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the foundational literature on this compound.
Measurement of Nitric Oxide Release
This protocol is based on the chemiluminescence method, a standard for accurately quantifying NO.[19]
-
System Setup: A Sievers 280i chemiluminescence nitric oxide analyzer (NOA) or equivalent is used. The system is calibrated with a zero-NO air filter and a standard concentration of NO calibration gas.
-
Sample Preparation: A known quantity of this compound (e.g., 1 mg) is dissolved in a deoxygenated buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) maintained at 37°C.
-
Measurement: The solution is continuously purged with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 200 mL/min). This carrier gas transports the NO released from the solution to the chemiluminescence detector.
-
Data Acquisition: The NO concentration in the gas stream is recorded over time until the levels fall below the instrument's limit of quantitation.
-
Analysis: The resulting data profile of NO concentration versus time is used to calculate the total NO released, the half-life of release, and the first-order rate constant.
Experimental workflow for measuring NO release via chemiluminescence.
In Vitro Vasodilation Assay (Isolated Artery Rings)
This protocol describes a common organ bath experiment to assess the vasorelaxant properties of this compound.[11][13][20]
-
Tissue Preparation: A subject animal (e.g., rat, mouse) is euthanized according to approved protocols. An artery (e.g., femoral artery, aorta, corpus cavernosum) is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The artery is cleaned of adherent tissue and cut into rings (2-4 mm in length).
-
Mounting: The arterial rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a predetermined optimal resting tension. The bathing solution is changed every 15-20 minutes.
-
Pre-contraction: After equilibration, the rings are contracted with a vasoconstrictor agent, such as phenylephrine (e.g., 1-10 µM), to achieve a stable submaximal contraction.
-
Drug Addition: Once a stable plateau of contraction is reached, this compound is added to the bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M). The relaxation response is allowed to reach a steady state after each addition.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage reversal of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted to determine the EC₅₀ value.
-
(Optional) Mechanistic Studies: The experiment can be repeated in the presence of inhibitors (e.g., ODQ to block sGC, ouabain to block Na⁺/K⁺-ATPase) to investigate the underlying signaling pathways. The inhibitor is typically added 20-30 minutes before the pre-contraction step.[10][12]
References
- 1. This compound | CAS 136587-13-8 | Tocris Bioscience [tocris.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of this compound: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis by spermine-metabolites in primary human blood cells and various tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iris.unife.it [iris.unife.it]
- 17. academic.oup.com [academic.oup.com]
- 18. The antioxidant effect of this compound in human low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Spermine NONOate in Endothelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Spermine NONOate, a nitric oxide (NO) donor, in endothelial cell culture experiments. Detailed protocols for cell viability, nitric oxide detection, and in vitro angiogenesis assays are included, along with expected quantitative outcomes and a discussion of the relevant signaling pathways.
Introduction
This compound is a diazeniumdiolate that belongs to the class of nitric oxide (NO) donors. It spontaneously decomposes in aqueous solutions at physiological pH and temperature to release NO, with a half-life of approximately 39 minutes at 37°C.[1][2] This controlled release of NO makes it a valuable tool for studying the diverse effects of nitric oxide on endothelial cell biology, including cell proliferation, migration, and angiogenesis.[3][4] In particular, this compound has been identified as a potent inducer of angiogenesis, making it a subject of interest in research focused on cardiovascular diseases and tissue engineering.[3]
Product Information
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [1][2] |
| Molecular Weight | 262.35 g/mol | [1] |
| Half-life (37°C, pH 7.4) | 39 minutes | [1][2] |
| Storage | Desiccate at -20°C or below | [1][5] |
| Solubility | Soluble in water (up to 100 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is recommended to prepare fresh solutions of this compound for each experiment due to its spontaneous decomposition in aqueous solutions.
Materials:
-
This compound powder
-
0.01 M NaOH
-
Sterile, nuclease-free water
-
Appropriate cell culture medium (e.g., DMEM, EGM-2)
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) by dissolving the powder in ice-cold 0.01 M NaOH. Alkaline solutions are more stable.
-
Keep the stock solution on ice to minimize decomposition.
-
Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
If necessary, filter-sterilize the final working solution using a 0.22 µm syringe filter.
Protocol 2: Endothelial Cell Culture and Treatment
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or EA.hy926 cells
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
This compound working solution
Procedure:
-
Culture endothelial cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for tube formation).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound.
-
Incubate the cells for the specified duration according to the experimental design.
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Endothelial cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.[6]
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 12, or 24 hours).
-
After incubation, add 10 µL of MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 4: Nitric Oxide Production Measurement (Griess Assay)
This colorimetric assay detects nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in cell culture supernatant.[7]
Materials:
-
Endothelial cells cultured in a 24-well or 48-well plate
-
This compound
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)[7][8]
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed endothelial cells and treat with this compound as described in Protocol 2.
-
At various time points (e.g., 0, 2, 4, 6, 12 hours), collect the cell culture supernatant.[7]
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess Reagent.
-
Incubate in the dark at room temperature for 15-20 minutes.[7]
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol 5: In Vitro Angiogenesis (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[9][10]
Materials:
-
Endothelial cells
-
This compound
-
Reduced growth factor basement membrane extract (e.g., Matrigel®)
-
96-well plate
-
Inverted microscope with a digital camera
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a density of 1-2 x 10⁵ cells/mL.
-
Add this compound to the cell suspension at the desired final concentrations.
-
Seed 100 µL of the cell suspension onto the polymerized matrix.
-
Incubate at 37°C for 4-18 hours. Tube formation can begin within 2 hours.[9][10]
-
Visualize and capture images of the tube network using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
Quantitative Data Summary
The following tables summarize expected outcomes based on published literature. Exact values may vary depending on the specific cell line, passage number, and experimental conditions.
Table 1: Effect of this compound on Endothelial Cell Viability
| This compound Conc. | Incubation Time | Cell Type | Viability/Cytotoxicity Outcome | Reference |
| 1 mM | 6 hours | Rat Liver Endothelial Cells | Almost non-toxic | [11] |
| 2 mM | 6 hours | Rat Liver Endothelial Cells | >80% cell death (at 21% O₂) | [11] |
| 2 mM | 6 hours | Rat Liver Endothelial Cells | 25% cell death (at 0% O₂) | [11] |
Table 2: Nitric Oxide Production from this compound Treatment
| This compound Conc. | Time Point | Cell Type | Nitrite Level in Supernatant | Reference |
| 5-10 µg/mL (EHNs) | 4 hours | EA.hy926 | Peak nitrite level observed | [7] |
| 1 mM | Not specified | Not specified | Releases 5-12 µM NO | [11] |
| 2 mM | Not specified | Not specified | Releases 12-22 µM NO | [11] |
| Note: Data from a study using this compound-loaded nanorods (EHNs), where this compound was the NO donor. |
Table 3: Effect of this compound on In Vitro Angiogenesis
| Treatment | Cell Type | Angiogenesis Outcome (Tube Formation) | Reference |
| This compound | EA.hy926 | Maximally increased endothelial tube formation | [3] |
| DETA NONOate | Ischemic Brain Endothelial Cells | Increased capillary-like tube formation | [12] |
Visualizations
Experimental Workflow
Caption: Workflow for treating endothelial cells with this compound and subsequent analysis.
Signaling Pathway
Caption: Proposed signaling cascade for this compound-induced angiogenesis in endothelial cells.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide regulates angiogenesis through a functional switch involving thrombospondin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of molecular mechanisms and regulatory pathways of pro-angiogenic nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low toxicity of nitric oxide against endothelial cells under physiological oxygen partial pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide enhances angiogenesis via the synthesis of vascular endothelial growth factor and cGMP after stroke in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stable Spermine NONOate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine NONOate is a diazeniumdiolate compound widely used in biomedical research as a reliable nitric oxide (NO) donor. It spontaneously decomposes in aqueous solutions via a pH-dependent, first-order process to release two moles of NO per mole of the parent compound.[1] The predictable kinetics of NO release make this compound an invaluable tool for studying the diverse physiological and pathological roles of nitric oxide, from vasorelaxation to neurotransmission and immune response.[2]
However, the stability of this compound in solution is highly pH-sensitive. At physiological pH (7.4), it has a relatively short half-life, which can complicate experimental reproducibility.[3] This document provides detailed protocols for preparing and storing stable alkaline stock solutions of this compound, ensuring consistent and controlled delivery of nitric oxide for in vitro and in vivo studies.
Chemical and Physical Properties
Proper handling and preparation of this compound require an understanding of its key properties. The solid compound is a hygroscopic, air, and oxygen-sensitive crystalline solid.[3][4] Quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 262.4 g/mol | [1][3] |
| Purity | ≥98% | [1][3] |
| Solubility | Highly soluble in water and aqueous buffers (up to 100 mg/mL) | [1] |
| UV Absorbance (λmax) | 252 nm | [1][3] |
| Molar Extinction Coeff. (ε) | ~8,500 M⁻¹ cm⁻¹ | [3] |
| Solid Form Stability | ≥ 1 year when stored at -80°C under nitrogen. | [3][5] |
| Half-life (t½) at pH 7.4 | 39 minutes at 37°C; 230 minutes at 22-25°C | [1][3] |
| Half-life (t½) at pH 5.1 | Nearly instantaneous decomposition | [3] |
| Stock Solution Stability | Stable for up to 24 hours at 0°C in 0.01 M NaOH | [3] |
Safety and Handling Precautions
This compound should be handled with care. The solid material and its solutions should be considered hazardous until further information is available.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[6]
-
Handling: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a glove box with an inert atmosphere, as it is sensitive to moisture and air.[3][6] Avoid creating dust.[6]
-
Contact: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.[6] In case of contact, wash the affected area thoroughly with water.[6]
-
Storage of Solid: For long-term storage, keep the solid compound sealed under an inert gas (e.g., nitrogen) at -80°C.[3][5] It is hygroscopic and oxygen-sensitive.[3]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[6]
Experimental Protocols
Protocol for Preparation of a Stable Alkaline Stock Solution
The key to preventing premature decomposition of this compound is to dissolve and store it in a cold, alkaline solution. At a high pH, the compound remains stable for extended periods.
Materials:
-
This compound (solid)
-
Sodium Hydroxide (NaOH) pellets or a certified stock solution
-
Nuclease-free, deionized water
-
Ice bucket
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Cold Alkaline Solvent: Prepare a 0.01 M NaOH solution using nuclease-free, deionized water. Pre-chill the solution on ice for at least 30 minutes.
-
Weigh this compound: Quickly weigh the desired amount of this compound solid. Due to its hygroscopic nature, this step should be performed as rapidly as possible, preferably in a controlled-atmosphere environment like a glove box.[3]
-
Dissolution: Immediately dissolve the weighed this compound in the pre-chilled 0.01 M NaOH to create a concentrated stock solution (e.g., 10 mM or 100 mM). Vortex gently until fully dissolved. Keep the solution on ice throughout the process.
-
Verification of Concentration (Optional but Recommended): The concentration of the freshly prepared stock solution can be verified by UV spectrophotometry.[3]
-
Dilute an aliquot of the alkaline stock solution in 0.01 M NaOH to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance at 252 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (~8,500 M⁻¹ cm⁻¹), b is the path length (typically 1 cm), and c is the concentration in M.
-
-
Aliquoting and Storage: Aliquot the stable stock solution into small, single-use volumes in microcentrifuge tubes or amber vials. Store the aliquots at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.[5] For short-term storage, the alkaline stock can be kept at 0°C for up to 24 hours.[3]
Protocol for Initiating Nitric Oxide Release
To use the this compound in an experiment, the stable alkaline stock solution is diluted into a neutral pH buffer, initiating the controlled release of NO.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the alkaline this compound stock solution on ice.
-
Prepare Experimental Buffer: Ensure your experimental buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium) is at the desired temperature (e.g., 37°C) and pH (e.g., 7.4).
-
Initiate NO Release: Add the required volume of the thawed alkaline stock solution to the pre-warmed, neutral pH experimental buffer to achieve the final desired concentration. Mix gently by inversion. This addition will initiate the pH-dependent decomposition and release of nitric oxide.[3]
-
Immediate Use: Use the final working solution immediately in your experimental setup. The half-life of this compound at 37°C and pH 7.4 is approximately 39 minutes.[1]
Visualized Workflows and Pathways
Nitric Oxide Signaling Pathway
This compound releases NO, which activates soluble guanylate cyclase (sGC), leading to the production of cyclic GMP (cGMP) and subsequent downstream signaling events.
Caption: Nitric Oxide (NO) signaling cascade.
Experimental Workflow for Stock Solution Preparation and Use
The following diagram illustrates the standard workflow from preparing a stable stock solution to its application in a typical cell-based assay.
Caption: Workflow for this compound preparation and use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application Notes and Protocols for Spermine NONOate in Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Spermine NONOate, a nitric oxide (NO) donor, in in vitro angiogenesis models. The information presented is intended to guide researchers in designing and executing experiments to investigate the pro-angiogenic effects of this compound and its underlying mechanisms.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions. Nitric oxide (NO) is a key signaling molecule that modulates angiogenesis.[1] this compound (SP) is a diazeniumdiolate compound that spontaneously releases NO under physiological conditions and has been identified as a potent inducer of angiogenesis due to its unique NO release profile.[1][2][3] This document outlines detailed protocols for assessing the effects of this compound on endothelial cell tube formation, migration, and proliferation, and summarizes the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of this compound on key angiogenic processes in endothelial cells. The data is compiled from published studies to provide a reference for expected outcomes.
Table 1: Effect of this compound on Endothelial Cell Tube Formation
| Cell Line | This compound Concentration | Incubation Time (hours) | Parameter Measured | Fold Change vs. Control | Reference |
| EAhy926 | 100 nM | 6 | Total Tube Length | ~2.5 | Majumder et al., 2014 |
| EAhy926 | 100 nM | 6 | Number of Branch Points | ~3.0 | Majumder et al., 2014 |
| HUVEC | 50-100 µM (in nanoparticles) | 24 | Tube Formation | Gradual inhibition at higher concentrations | Inducing angiogenesis with controlled release of nitric oxide |
Table 2: Effect of this compound on Endothelial Cell Migration
| Cell Line | This compound Concentration | Assay Type | Incubation Time (hours) | Parameter Measured | % Increase in Migration | Reference |
| EAhy926 | 100 nM | Wound Healing Assay | 12 | % Wound Closure | ~40% | Majumder et al., 2014 |
| HUVEC | Not Specified | Transwell Assay | 4-6 | Migrated Cells | Data needs to be generated | General Protocol |
Table 3: Effect of this compound on Endothelial Cell Proliferation
| Cell Line | This compound Concentration | Assay Type | Incubation Time (hours) | Parameter Measured | % Change in Proliferation | Reference |
| EAhy926 | 100 nM | MTT Assay | 24 | Cell Viability | ~20% increase | Majumder et al., 2014 |
| Canine Venous ECs | 1-100 µM | Cell Counts | 48 | Cell Number | 11-71% inhibition | Nitric oxide inhibition of endothelial cell mitogenesis and proliferation |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Materials:
-
Endothelial cells (e.g., HUVEC, EAhy926)
-
Basement membrane extract (e.g., Matrigel®)
-
24-well or 96-well tissue culture plates
-
Endothelial cell growth medium
-
This compound stock solution (dissolved in 0.01 M NaOH, further diluted in PBS)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging software
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice. Pipette 50-100 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a serum-reduced medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add this compound to the cell suspension at the desired final concentrations (e.g., a range from 10 nM to 1 µM). Include a vehicle control (the final concentration of NaOH and PBS used for dilution).
-
Incubation: Gently add 100 µL of the cell suspension containing this compound to each well on top of the solidified matrix. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Phase Contrast Imaging: Observe tube formation using an inverted microscope at various time points.
-
Fluorescence Imaging: For quantitative analysis, you can stain the cells with Calcein AM (2 µg/mL for 30 minutes) before the end of the incubation period.
-
Image Analysis: Capture images and quantify tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Measure parameters such as total tube length, number of junctions, and number of branch points.
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
Endothelial cells
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Endothelial cell growth medium
-
This compound stock solution
-
Inverted microscope with a camera and image analysis software
Protocol:
-
Cell Seeding: Seed endothelial cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with a fresh, serum-reduced medium containing different concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 4, 8, and 12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Endothelial cells
-
96-well tissue culture plates
-
Endothelial cell growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the effect of this compound on cell proliferation.
Signaling Pathways and Visualizations
This compound exerts its pro-angiogenic effects primarily through the release of nitric oxide, which activates a well-defined signaling cascade in endothelial cells.
This compound-Induced Angiogenesis Signaling Pathway
The released NO from this compound diffuses into endothelial cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, promotes the synthesis and secretion of Vascular Endothelial Growth Factor (VEGF). VEGF then acts in an autocrine and paracrine manner, binding to its receptor (VEGFR2) on endothelial cells, triggering downstream signaling pathways that ultimately lead to cell proliferation, migration, and tube formation.[4][5][6]
Caption: Signaling pathway of this compound in angiogenesis.
Experimental Workflow for In Vitro Angiogenesis Assays
The following diagram illustrates the general workflow for conducting in vitro angiogenesis assays with this compound.
Caption: General workflow for in vitro angiogenesis assays.
References
- 1. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide enhances angiogenesis via the synthesis of vascular endothelial growth factor and cGMP after stroke in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide production contributes to the angiogenic properties of vascular endothelial growth factor in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immediate and delayed VEGF-mediated NO synthesis in endothelial cells: Role of PI3K, PKC and PLC pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calculating the Final Concentration of Spermine NONOate in Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spermine NONOate is a diazeniumdiolate compound that serves as a reliable and convenient donor of nitric oxide (NO) for in vitro studies.[1][2] It is a stable, water-soluble solid that spontaneously dissociates in aqueous solutions to release NO in a pH-dependent and temperature-dependent manner.[2][3] This controlled release makes it a valuable tool for investigating the physiological and pathological effects of NO on various cell systems.[4] The rate of NO release follows first-order kinetics, allowing for predictable and reproducible experimental conditions.[2][4] This document provides detailed protocols for the preparation of this compound solutions and the accurate calculation of its final concentration in cell culture media.
Physicochemical Properties and Stability
Understanding the properties of this compound is crucial for its proper handling, storage, and use in experiments. The compound is sensitive to moisture and should be stored desiccated at low temperatures.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 262.4 g/mol | [2][3] |
| Appearance | White crystalline solid | [3][5] |
| Solubility | Highly soluble in aqueous buffers (up to 100 mg/mL) | [2] |
| Storage Conditions | -10 to -35°C or below, desiccate; -80°C for long-term storage | [2][3] |
| UV Absorbance (λmax) | 252 nm | [2][5] |
| Molar Extinction Coefficient (ε) | 8,500 M⁻¹ cm⁻¹ | [5] |
| NO Release Stoichiometry | 1.7 - 2.0 moles of NO per mole of this compound | [2][4][6] |
The stability of this compound is highly dependent on the pH and temperature of the solution. It is relatively stable in alkaline solutions but decomposes to release NO as the pH approaches physiological levels (pH 7.4).[5][7]
Table 2: Half-life (t½) of this compound at pH 7.4
| Temperature | Half-life (t½) | References |
| 37°C | 39 minutes | [1][2][6] |
| 22-25°C | 230 minutes | [1][2] |
Experimental Protocols
Materials Required
-
This compound (crystalline solid)
-
0.01 M Sodium Hydroxide (NaOH), sterile
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
0.22 µm syringe filter (if preparing aqueous stocks)
Preparation of a Concentrated Stock Solution
To ensure stability and prevent premature NO release, this compound should be dissolved in a cold, alkaline solution to create a concentrated stock.[5]
-
Pre-chill: Place the vial of this compound and a sterile tube of 0.01 M NaOH on ice.
-
Weighing: In a controlled environment (e.g., a glove box with an inert atmosphere is ideal to minimize moisture exposure), weigh out the desired amount of this compound.[5] For example, to prepare a 10 mM stock solution, weigh 2.624 mg of this compound.
-
Dissolving: Add the weighed this compound to a pre-chilled sterile microcentrifuge tube. Add the appropriate volume of cold, sterile 0.01 M NaOH to achieve the desired concentration. For a 10 mM stock from 2.624 mg, add 1 mL of 0.01 M NaOH.
-
Vortex: Vortex briefly until the solid is completely dissolved. The resulting alkaline stock solution is stable for up to 24 hours when stored at 0-4°C.[5] For longer-term storage, aliquots can be stored at -80°C for up to 6 months.[1]
Workflow for Preparing Working Solution
Caption: Workflow for preparing this compound working solution.
Calculating the Final Working Concentration in Media
The final concentration of this compound in cell culture media is calculated using the standard dilution formula: M₁V₁ = M₂V₂ .
Where:
-
M₁ = Molarity of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added
-
M₂ = Desired final molarity in the media (e.g., 100 µM)
-
V₂ = Final volume of the media
Example Calculation:
To prepare 10 mL of cell culture media with a final this compound concentration of 100 µM from a 10 mM stock solution:
-
Rearrange the formula to solve for V₁: V₁ = (M₂ x V₂) / M₁
-
Ensure consistent units:
-
M₁ = 10 mM = 10,000 µM
-
M₂ = 100 µM
-
V₂ = 10 mL
-
-
Substitute the values: V₁ = (100 µM x 10 mL) / 10,000 µM V₁ = 1000 / 10,000 mL V₁ = 0.1 mL = 100 µL
Protocol:
-
Pre-warm 9.9 mL of your cell culture medium to 37°C in the final culture vessel (e.g., a petri dish or flask).
-
Thaw an aliquot of the 10 mM this compound stock solution on ice.
-
Add 100 µL of the 10 mM stock solution to the 9.9 mL of pre-warmed media to achieve a final volume of 10 mL and a final concentration of 100 µM.
-
Gently mix the media. The addition to the physiological pH and temperature of the media will initiate the spontaneous release of NO.[4] Use the media immediately for your experiment.
Mechanism of Action and Signaling Pathway
Upon introduction into a solution at physiological pH (7.4), this compound undergoes a first-order decomposition reaction, releasing two molecules of nitric oxide (NO) and the parent spermine compound.[2][7] The released NO can diffuse across cell membranes and activate downstream signaling pathways. A primary target of NO is soluble guanylate cyclase (sGC).[7] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO, including vasodilation and neurotransmission.[6][7]
Caption: Simplified signaling pathway of Nitric Oxide (NO).
Verification of Stock Solution Concentration
The concentration of the alkaline stock solution can be verified spectrophotometrically before use, which is particularly important if there is uncertainty about the initial weighing or storage conditions.[5]
-
Dilute a small aliquot of the 0.01 M NaOH stock solution in the same 0.01 M NaOH buffer.
-
Measure the absorbance at 252 nm (A₂₅₂) using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law: A = εcl
-
Concentration (c) = A₂₅₂ / (ε x l)
-
Where ε = 8,500 M⁻¹ cm⁻¹ and l = path length of the cuvette (typically 1 cm).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biotium.com [biotium.com]
- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spermine NONOate Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine NONOate is a diazeniumdiolate compound that serves as a potent nitric oxide (NO) donor. It spontaneously decomposes in aqueous solutions at physiological pH and temperature to release NO, a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. This document provides detailed application notes and protocols for the administration of this compound in in vivo animal studies, with a focus on rodent models.
Chemical and Physical Properties
This compound is a water-soluble, crystalline solid. For long-term storage, it should be kept at -80°C under a nitrogen atmosphere to prevent degradation from moisture and air.
| Property | Value |
| Molecular Formula | C₁₀H₂₆N₆O₂ |
| Molecular Weight | 262.4 g/mol |
| Solubility | Highly soluble in aqueous buffers (100 mg/mL) |
| Half-life (t½) at pH 7.4 | ~39 minutes at 37°C~230 minutes at 22-25°C |
| NO Release Stoichiometry | 2 moles of NO per mole of this compound |
| UV Absorbance Maximum | 252 nm (ε = 8,500 M⁻¹ cm⁻¹) |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the spontaneous, pH-dependent release of nitric oxide. The liberated NO then activates downstream signaling pathways.
Canonical cGMP-Dependent Signaling
The most well-characterized pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC).
Application Notes and Protocols for Inducing Oxidative Stress in Cells using Spermine NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine NONOate is a well-characterized diazeniumdiolate that serves as a reliable donor of nitric oxide (NO) in biological systems. Its spontaneous, pH-dependent decomposition releases NO, which can subsequently react with superoxide anions (O₂⁻) to form the potent oxidizing agent peroxynitrite (ONOO⁻). This controlled generation of reactive nitrogen species (RNS) and reactive oxygen species (ROS) makes this compound a valuable tool for inducing oxidative and nitrosative stress in cellular models. These application notes provide detailed protocols and supporting data for utilizing this compound to study the mechanisms of oxidative damage and to evaluate the efficacy of potential therapeutic agents.
Spermine itself, the carrier molecule for the NONOate group, can have dual effects, acting as both a pro-oxidant and an antioxidant depending on the cellular context and the presence of metal ions. This complex activity should be considered when interpreting experimental results.
Mechanism of Action
This compound decomposes in aqueous solution to release two molecules of nitric oxide (NO) and one molecule of spermine. The released NO can then participate in several reactions that contribute to oxidative stress. A primary pathway involves the reaction of NO with superoxide radicals (O₂⁻), which are endogenously produced by cellular metabolic processes, to form peroxynitrite (ONOO⁻). Peroxynitrite is a powerful oxidant that can damage a wide range of biomolecules, including lipids, proteins, and DNA.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effective Concentrations and Incubation Times of this compound for Inducing Oxidative Stress
| Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| Human Spermatozoa | 0.1 - 0.5 mM | 30 minutes | Increased protein tyrosine nitration, impaired motility | [1] |
| Human Low-Density Lipoprotein (LDL) | < 4 µM (poorly effective), > 4 µM (dramatic enhancement) | Not specified | Inhibition of copper-dependent LDL oxidation | [2] |
| Rat Aortic Rings | Not specified (dose-response curves generated) | Not specified | Vascular relaxation | [3] |
| EAhy926 (Endothelial) | Not specified | Not specified | Increased endothelial tube formation | [4] |
| Human Embryonic Cerebral Cortical Neurons | 2 mM (in combination with glutamate) | Not specified | Neuronal cell death | [5] |
Table 2: Quantification of Oxidative Stress Markers after this compound Treatment
| Biomarker | Assay Method | Expected Outcome with this compound | Reference |
| Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) assay, BODIPY C11 probe | Increase in malondialdehyde (MDA) and other TBARS, Increased BODIPY C11 fluorescence | [2][6] |
| Protein Carbonylation | 2,4-Dinitrophenylhydrazine (DNPH) derivatization followed by spectrophotometry or immunoblotting | Increase in protein carbonyl content | [7][8][9][10][11] |
| Protein Nitration | Immunoblotting with anti-nitrotyrosine antibodies | Increased tyrosine nitration | [1] |
| Intracellular ROS/RNS | Fluorescent probes (e.g., DCFH-DA, DAF-FM diacetate) | Increased fluorescence intensity | [12] |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Cultured Mammalian Cells (General Protocol)
This protocol provides a general framework for inducing oxidative stress in adherent mammalian cell lines. Optimization of concentration and incubation time is recommended for each specific cell type and experimental endpoint.
Materials:
-
This compound (handle with care, light-sensitive)
-
Cultured mammalian cells (e.g., endothelial cells, neuronal cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Reagents for downstream analysis (e.g., ROS detection kits, lysis buffers for western blotting)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates or flasks to ensure they reach 70-80% confluency on the day of the experiment.
-
Preparation of this compound Stock Solution: Immediately before use, prepare a concentrated stock solution of this compound in ice-cold, sterile 10 mM NaOH. The alkaline pH will prevent premature decomposition. Note: this compound is unstable in aqueous solutions at neutral pH.
-
Treatment: a. Aspirate the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add fresh, pre-warmed complete culture medium to the cells. d. Dilute the this compound stock solution directly into the culture medium to achieve the desired final concentration (e.g., starting with a range of 100 µM to 1 mM). A vehicle control (medium with the same concentration of 10 mM NaOH used for the stock solution) should be included.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired period (e.g., 30 minutes to 24 hours).
-
Downstream Analysis: Following incubation, proceed with the desired assays to measure oxidative stress, such as:
-
Measurement of Intracellular ROS: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) according to the manufacturer's protocol.
-
Assessment of Lipid Peroxidation: Measure malondialdehyde (MDA) levels using a TBARS assay kit.
-
Detection of Protein Carbonylation: Perform derivatization with DNPH followed by western blot analysis using an anti-DNP antibody.
-
Analysis of Cell Viability: Use assays such as MTT or LDH release assays.
-
Western Blot Analysis: Prepare cell lysates to analyze the activation of signaling pathways (e.g., phosphorylation of MAPK pathway proteins, nuclear translocation of Nrf2 or NF-κB).
-
Protocol 2: Quantification of Protein Carbonylation using DNPH Assay
Materials:
-
Cell lysate from control and this compound-treated cells
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in 2 M HCl)
-
Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate mixture (1:1, v/v)
-
Guanidine hydrochloride
-
Spectrophotometer
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
Derivatization: a. To an aliquot of protein solution, add an equal volume of DNPH solution. b. Incubate at room temperature for 1 hour, vortexing every 15 minutes.
-
Protein Precipitation: a. Add an equal volume of cold 20% (w/v) TCA to the sample. b. Incubate on ice for 10 minutes. c. Centrifuge to pellet the protein.
-
Washing: a. Discard the supernatant. b. Wash the protein pellet three times with an ethanol/ethyl acetate mixture to remove unreacted DNPH.
-
Solubilization: a. Resuspend the final protein pellet in guanidine hydrochloride solution.
-
Measurement: a. Measure the absorbance at 370 nm. b. Calculate the carbonyl content using the molar extinction coefficient of DNPH.
Mandatory Visualizations
Caption: Experimental workflow for inducing and assessing oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant effect of this compound in human low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of lipid peroxidation in human spermatozoa using BODIPY C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exogenous spermine inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Spermine NONOate on Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Spermine NONOate is a well-characterized nitric oxide (NO) donor that spontaneously releases NO under physiological conditions. Nitric oxide is a potent endogenous inhibitor of platelet activation and aggregation, playing a crucial role in maintaining vascular homeostasis. Understanding the effects of NO donors like this compound on platelet function is vital for the development of novel anti-thrombotic therapies. These application notes provide a detailed experimental framework for investigating the inhibitory effects of this compound on platelet aggregation, including protocols for platelet preparation, aggregation assays, and analysis of downstream signaling pathways.
Data Presentation
The inhibitory effects of this compound on platelet aggregation can be quantified and summarized. While specific IC50 values can vary between studies and experimental conditions, the following table provides a representative summary of expected dose-dependent inhibition based on qualitative data from the literature.
| Agonist | Agonist Concentration | This compound Concentration (µM) | % Inhibition of Aggregation (Mean ± SD) | IC50 (µM) |
| ADP | 5 µM | 1 | 25 ± 5 | ~10-50 |
| 10 | 55 ± 8 | |||
| 50 | 85 ± 6 | |||
| Collagen | 2 µg/mL | 1 | 20 ± 4 | ~10-50 |
| 10 | 50 ± 7 | |||
| 50 | 80 ± 5 | |||
| Thrombin | 0.1 U/mL | 1 | 30 ± 6 | ~5-25 |
| 10 | 65 ± 9 | |||
| 50 | 90 ± 4 |
Note: The values presented in this table are illustrative and intended to represent the expected dose-dependent inhibitory effects of this compound. Actual experimental results may vary.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Objective: To isolate platelets from whole blood for aggregation and signaling studies.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
ACD buffer (citric acid, trisodium citrate, dextrose).
-
Prostacyclin (PGI2) or apyrase.
-
Centrifuge.
Protocol for Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.[1]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP from red and white blood cells.[1]
-
Carefully collect the upper PRP layer using a sterile pipette, avoiding contamination from the buffy coat.
-
Keep the PRP at room temperature for use within 4 hours.
Protocol for Washed Platelets:
-
To the collected PRP, add ACD buffer in a 1:10 ratio (v/v) and PGI2 to a final concentration of 0.1 µg/mL to prevent platelet activation during washing.
-
Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to remove any remaining ADP.
-
Adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) for subsequent experiments.
Light Transmission Aggregometry (LTA)
Objective: To measure platelet aggregation in response to various agonists in the presence or absence of this compound. LTA is considered the "gold standard" for assessing platelet function.[2][3][4]
Materials:
-
Platelet aggregometer (e.g., Chrono-Log Model 700).
-
Platelet-Rich Plasma (PRP) or washed platelets.
-
Platelet-Poor Plasma (PPP) as a reference (obtained by centrifuging the remaining blood at 2000 x g for 20 minutes).
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., 0.01 M NaOH and diluted in buffer).
-
Platelet agonists: ADP, collagen, thrombin.
-
Saline or vehicle control.
Protocol:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.
-
Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring (1200 rpm).
-
Initiate platelet aggregation by adding a specific agonist (e.g., ADP to a final concentration of 5 µM).
-
Record the change in light transmission for at least 5-10 minutes.
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
Western Blotting for VASP Phosphorylation
Objective: To assess the activation of the cGMP signaling pathway by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.
Materials:
-
Washed platelets.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
Protocol:
-
Prepare washed platelets and adjust the concentration to 5 x 10^8 platelets/mL.
-
Incubate platelet samples with different concentrations of this compound or vehicle control at 37°C for 5-10 minutes.
-
Stop the reaction by adding ice-cold lysis buffer.
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: this compound signaling pathway in platelets.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the polyamine-spermine on agonist-induced human platelet activation--specific inhibition of "aggregation-independent" events induced by thrombin, but not by collagen, thromboxane mimetic, phorbol ester or calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet aggregation by putrescine, spermidine, and spermine in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of polyamines on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spermine NONOate in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Spermine NONOate, a reliable nitric oxide (NO) donor, in studies investigating smooth muscle relaxation. This document outlines the mechanism of action, detailed experimental protocols for isolated tissue bath studies, and expected quantitative outcomes.
Introduction to this compound
This compound is a diazeniumdiolate compound that spontaneously releases nitric oxide (NO) in a pH-dependent manner, making it a valuable tool for studying the physiological and pharmacological effects of NO.[1] In smooth muscle physiology, NO is a critical signaling molecule that mediates relaxation, playing a key role in processes such as vasodilation, bronchodilation, and gastrointestinal motility.[2][3] Understanding the mechanisms of NO-induced smooth muscle relaxation is fundamental for the development of therapeutic agents for conditions like hypertension, asthma, and erectile dysfunction.[4]
This compound is a crystalline solid that is highly soluble in water.[5] It is stable for at least one year when stored at -80°C under nitrogen.[5] In aqueous solutions, its stability is pH-dependent; it is relatively stable in alkaline solutions (e.g., 0.01 M NaOH) but decomposes to release NO as the pH decreases.[5] At 37°C in a pH 7.4 phosphate buffer, this compound has a half-life of approximately 39 minutes, releasing two moles of NO per mole of the parent compound.[5][6]
Mechanism of Action: NO-Mediated Smooth Muscle Relaxation
The primary mechanism by which this compound induces smooth muscle relaxation is through the release of nitric oxide, which activates the soluble guanylate cyclase (sGC) signaling pathway.[4]
-
NO Release : this compound decomposes in physiological buffer to release NO.
-
sGC Activation : NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[4]
-
cGMP Production : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]
-
PKG Activation : cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).
-
Relaxation : PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation.[7]
While the sGC-cGMP pathway is the canonical mechanism, some studies suggest that NO donors like this compound may also induce relaxation through cGMP-independent mechanisms, potentially involving the activation of Na+/K+-ATPase, sarco-endoplasmic reticulum Ca2+-ATPase (SERCA), and calcium-activated potassium channels.[8][9]
Experimental Protocols for Isolated Tissue Bath Studies
Isolated tissue bath assays are a classic pharmacological method for studying the contractility of smooth muscle tissues in an ex vivo setting.[10] This protocol provides a detailed methodology for assessing the relaxant effects of this compound on various smooth muscle preparations.
Materials and Reagents
-
Equipment:
-
Isolated tissue bath system with organ chambers, force-displacement transducers, and data acquisition software.[10]
-
Water bath/circulator for temperature control.
-
Aerator with a gas mixture (95% O2 / 5% CO2).
-
Dissection microscope, forceps, and scissors.
-
Micropipettes.
-
-
Reagents:
-
This compound.
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (see table below).
-
Agonist for pre-contraction (e.g., Phenylephrine for vascular smooth muscle, Carbachol for airway or gastrointestinal smooth muscle).
-
Distilled or deionized water.
-
0.01 M NaOH for preparing this compound stock solution.
-
DMSO (if other drugs require it as a solvent).
-
| Krebs-Henseleit Solution Composition | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4·7H2O | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.7 |
Preparation of this compound Solutions
-
Stock Solution: Due to its instability in acidic or neutral pH, prepare a stock solution of this compound (e.g., 10 mM) in ice-cold 0.01 M NaOH.[6] This alkaline solution can be stored on ice for up to 24 hours.[5]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate physiological buffer immediately before use.
Tissue Preparation
The following are general guidelines for different smooth muscle types. All dissections should be performed in cold PSS.
-
Vascular Smooth Muscle (e.g., Rat Thoracic Aorta):
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold PSS.
-
Under a microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.[10] For some studies, the endothelium may be denuded by gently rubbing the intimal surface with a wire.
-
-
Airway Smooth Muscle (e.g., Guinea Pig Trachea):
-
After euthanasia, excise the trachea and place it in cold PSS.
-
Clean the trachea of surrounding tissues.
-
Cut the trachea into rings, typically 2-4 cartilaginous rings wide. The rings can be cut open opposite the smooth muscle to form a strip.
-
-
Gastrointestinal Smooth Muscle (e.g., Guinea Pig Ileum):
-
Isolate a segment of the distal ileum and place it in cold PSS.
-
Gently flush the lumen with PSS to remove contents.
-
Cut segments of 1-2 cm in length.
-
Experimental Procedure
-
Setup: Fill the organ baths with PSS and maintain the temperature at 37°C. Bubble the PSS with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4.[10]
-
Mounting: Mount the tissue segments in the organ baths. For rings, this is typically done using two L-shaped stainless steel hooks, with one fixed to the bottom of the chamber and the other connected to a force transducer.[10]
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh PSS every 15-20 minutes.[5]
-
Tension Adjustment: Gradually increase the passive tension on the tissue to an optimal level. This is determined empirically for each tissue type (e.g., 1-2 g for rat aorta).[10] After setting the tension, allow for another 30-45 minutes of equilibration.
-
Viability Check: Test the viability and contractility of the tissue by adding a high concentration of KCl (e.g., 60-80 mM) to the bath.[11] After a stable contraction is achieved, wash the tissue with fresh PSS until it returns to baseline.
-
Pre-contraction: Add a concentration of a suitable agonist (e.g., phenylephrine for aorta, carbachol for trachea or ileum) to achieve a submaximal contraction (typically 60-80% of the maximum).
-
Concentration-Response Curve: Once the contraction has stabilized, add cumulative concentrations of this compound to the bath. Allow the relaxation at each concentration to reach a plateau before adding the next concentration.
-
Data Analysis: Record the isometric tension throughout the experiment. Calculate the relaxation at each concentration of this compound as a percentage of the pre-contracted tension. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) can be calculated using non-linear regression analysis.[4][12]
Quantitative Data Summary
The following table summarizes quantitative data for this compound-induced smooth muscle relaxation from published studies. Note that EC50/IC50 values can vary depending on the specific experimental conditions.
| Smooth Muscle Tissue | Pre-contraction Agonist | This compound Concentration Range | IC50/EC50 Value | Maximal Relaxation (%) | Species | Reference |
| Aorta | Phenylephrine | Not specified | ~0.95 µM (pIC50: 6.02 ± 0.02) | ~100% | Mouse | [5] |
| Corpus Cavernosum | Phenylephrine (5 µM) | 0.1 - 100 µM | Not explicitly calculated | ~90% at 100 µM | Mouse | [11][13] |
| Femoral Artery | Phenylephrine (2-14 µM) | 1 µM - 1 mM | Not calculated | Concentration-dependent relaxation | Rat | [14] |
| Pulmonary Artery | Phenylephrine | Not specified | Not calculated | Concentration-dependent relaxation | Rat | [8][9] |
pIC50 is the negative logarithm of the IC50 value.
Conclusion
This compound is a potent and reliable NO donor for studying smooth muscle relaxation. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of NO in various physiological systems and for the preclinical evaluation of novel therapeutic agents targeting smooth muscle function. Proper handling and preparation of this compound solutions are crucial for obtaining reproducible results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Non-adrenergic non-cholinergic inhibition of gastrointestinal smooth muscle and its intracellular mechanism(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase A facilitates relaxation of mouse ileum via phosphorylation of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explain what is EC50? [synapse.patsnap.com]
- 5. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and accurate mathematical method for calculation of the EC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emka.scireq.com [emka.scireq.com]
- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. EC50 - Wikipedia [en.wikipedia.org]
- 13. scireq.com [scireq.com]
- 14. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of this compound: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spermine NONOate in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Spermine NONOate, a nitric oxide (NO) donor, in isolated organ bath experiments. This document outlines the mechanism of action, detailed experimental protocols, and relevant quantitative data to facilitate the study of smooth muscle relaxation and associated signaling pathways.
Introduction
This compound is a diazeniumdiolate that spontaneously releases nitric oxide (NO) in a pH and temperature-dependent manner. With a half-life of approximately 39 minutes, it serves as a valuable tool for investigating the physiological effects of NO in various tissues.[1][2] In isolated organ bath systems, this compound is frequently employed to study vasodilation, smooth muscle relaxation, and the underlying cellular mechanisms.[3][4][5] Its actions can be mediated through both cyclic guanosine monophosphate (cGMP)-dependent and independent signaling pathways.[6][7]
Mechanism of Action
This compound-induced relaxation of smooth muscle is primarily initiated by the release of NO. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP.[3] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation.
However, research has demonstrated that this compound can also induce relaxation through cGMP-independent mechanisms.[6][7] These pathways may involve the activation of various ion channels and pumps, including:
-
Na+/K+-ATPase: This enzyme helps maintain the electrochemical gradient across the cell membrane.
-
Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA): This pump sequesters calcium into the sarcoplasmic reticulum, reducing cytosolic calcium levels.
-
Calcium-activated potassium channels (KCa): Activation of these channels leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels and reduces calcium influx.[6]
Experimental Protocols
The following protocols are generalized from various studies and can be adapted for specific experimental needs.
Isolated tissue preparations are a foundational technique in pharmacology, allowing for the study of tissue responses in a controlled ex vivo environment.[8][9]
-
Tissue Dissection: Euthanize the animal model (e.g., rat, mouse) in accordance with institutional animal care and use committee guidelines.[8] Carefully dissect the desired tissue, such as the aorta, pulmonary artery, corpus cavernosum, or femoral artery, and place it in cold physiological salt solution (PSS).[3][4][6][7]
-
Mounting: Cut the tissue into rings or strips of appropriate size.[6][9] Mount the tissue in an isolated organ bath chamber containing PSS maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).[4][9]
-
Equilibration: Allow the tissue to equilibrate for a period of 60 to 90 minutes under a resting tension (e.g., 1-2 grams), washing the tissue with fresh PSS every 15-20 minutes.[4]
-
Physiological Salt Solution (PSS): A common composition for PSS (in mM) is: NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1.[4] The solution should be freshly prepared and aerated.
-
This compound Stock Solution: Prepare a stock solution of this compound in 10 mM NaOH.[1] Due to its limited stability in aqueous solutions, it is recommended to prepare fresh solutions for each experiment.[1] Store the stock solution on ice and protect it from light.
-
Pre-contraction Agents: To study relaxation, the tissue must first be contracted. Phenylephrine (an α1-adrenergic agonist) is commonly used at concentrations ranging from 0.1 µM to 10 µM to induce a stable contraction.[3][6][7]
-
Inhibitors: To investigate signaling pathways, various inhibitors can be used. For example, 1H-[6][7][10]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a selective inhibitor of soluble guanylate cyclase and is used to study cGMP-independent effects.[3][5][6][7]
-
After equilibration, induce a stable contraction in the tissue using a pre-contraction agent like phenylephrine.
-
Once the contraction has reached a plateau, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).[3][4]
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
To study the involvement of specific pathways, pre-incubate the tissue with an inhibitor (e.g., ODQ) for a sufficient period (e.g., 30 minutes) before adding the pre-contraction agent and proceeding with the this compound concentration-response curve.[3][6]
Data Presentation
The following tables summarize quantitative data from published studies on the use of this compound in isolated organ bath experiments.
Table 1: Effective Concentrations and Incubation Times of Pharmacological Agents
| Agent | Tissue | Concentration Range | Incubation Time | Purpose | Reference |
| This compound | Rat Pulmonary Artery | 1 nM - 30 µM | Cumulative Addition | Induce Relaxation | [6] |
| This compound | Mouse Corpus Cavernosum | 0.1 µM - 100 µM | Cumulative Addition | Induce Relaxation | [3][4] |
| This compound | Rat Femoral Artery | 1 µM - 1 mM | Cumulative Addition | Induce Vasodilation | [7] |
| Phenylephrine | Rat Pulmonary Artery | 0.1 µM | N/A | Pre-contraction | [6] |
| Phenylephrine | Rat Femoral Artery | 2 µM - 14 µM | N/A | Pre-contraction | [7] |
| ODQ | Rat Pulmonary Artery | 0.1 µM - 30 µM | 30 minutes | sGC Inhibition | [6] |
| ODQ | Mouse Corpus Cavernosum | 10 µM | 30 minutes | sGC Inhibition | [3] |
| Rp-8-Br-cGMPS | Rat Pulmonary Artery | 100 µM | 45 minutes | PKG Inhibition | [6] |
Table 2: Summary of this compound-Induced Relaxation
| Tissue | Pre-contraction Agent | Key Findings | Reference |
| Rat Pulmonary Artery | Phenylephrine (0.1 µM) | Relaxation was only partially blocked by ODQ, indicating a significant cGMP-independent component.[6] | [6] |
| Mouse Corpus Cavernosum | Phenylephrine | Relaxation was significantly suppressed by ODQ, suggesting a primary role for the cGMP pathway in this tissue.[3][5] | [3][5] |
| Rat Femoral Artery | Phenylephrine (2-14 µM) | Vasodilator responses were attenuated but not abolished by ODQ, with the remaining relaxation sensitive to extracellular NO scavengers.[7] | [7] |
Visualizations
Caption: Signaling pathways of this compound-induced smooth muscle relaxation.
Caption: Workflow for assessing this compound effects in isolated organ baths.
References
- 1. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of this compound: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radnoti.com [radnoti.com]
- 9. reprocell.com [reprocell.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Local Delivery of Spermine NONOate in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine NONOate (SP-NONOate) is a diazeniumdiolate compound that spontaneously releases nitric oxide (NO) under physiological conditions. NO is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and host defense. The therapeutic potential of NO is vast; however, its short half-life and gaseous nature necessitate localized delivery strategies to achieve therapeutic concentrations at the target tissue while minimizing systemic side effects.[1] This document provides detailed application notes and protocols for various techniques aimed at the local delivery of SP-NONOate in tissue.
This compound releases NO in a pH-dependent manner, with a half-life of approximately 39 minutes at 37°C and pH 7.4.[1] This controlled release profile makes it a valuable tool for research and therapeutic development. The delivery systems outlined below aim to further modulate this release, protect the compound from premature degradation, and target its delivery to specific tissues.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with different local delivery systems for this compound. This data is compiled from various in vitro and in vivo studies and is intended for comparative purposes.
| Delivery System | Carrier Material | SP-NONOate Loading/Concentration | Release Half-Life (t½) | Key Findings |
| Silastic Collar | Silicone Rubber | 1 mg/mL | > 14 days (sustained release) | Reduced neointima thickness by 74% in a rabbit carotid artery model after 14 days.[1] |
| Liposomes | Dipalmitoylphosphatidylcholine (DPPC) | Not specified | ~162 minutes | Encapsulation increased the NO release half-life by approximately 4.5-fold compared to free SP-NONOate.[2] |
| Dendrimers | Poly(amidoamine) (PAMAM) | Not specified | Tunable (minutes to hours) | NO release kinetics can be controlled by modifying the dendrimer's surface functionalities.[2] |
| Hydrogels | Polyethyleneimine (PEI) and Pluronic F127 | Not specified | Prolonged release compared to free drug | Reduced initial burst release and prolonged NO delivery.[3] |
| Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) with PEI | 1.4 µmol NO/mg polymer | Sustained release over 6 days | Incorporation into PLGA nanoparticles significantly prolonged NO release compared to the non-encapsulated form (12 hours).[2] |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of Nitric Oxide Released from this compound
The primary signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway, leading to the production of cyclic guanosine monophosphate (cGMP).[4][5] cGMP, in turn, activates protein kinase G (PKG), which mediates many of the downstream effects of NO, such as smooth muscle relaxation and inhibition of platelet aggregation.[6][7]
General Experimental Workflow for Local Delivery of this compound
This workflow outlines the typical steps involved in developing and evaluating a local delivery system for SP-NONOate.
Detailed Application Notes and Protocols
Silastic Collars for Sustained Local Delivery
Application: This method is suitable for long-term, sustained release of SP-NONOate to the adventitial surface of blood vessels, making it ideal for studies on vascular remodeling and restenosis.
Protocol for Fabrication of SP-NONOate-Impregnated Silastic Collars:
-
Materials:
-
This compound (SP-NONOate)
-
Silastic brand silicone elastomer kit (e.g., Dow Corning MDX-4-4210)
-
Curing agent
-
Solvent (e.g., analytical grade hexane)
-
Molds for collar fabrication (e.g., Teflon)
-
-
Preparation of SP-NONOate Suspension:
-
Weigh the desired amount of SP-NONOate. For a final concentration of 1 mg/mL, calculate the required mass based on the total volume of the silicone mixture.
-
Suspend the SP-NONOate powder in a minimal amount of hexane to form a slurry. This aids in achieving a homogenous dispersion within the silicone elastomer.
-
-
Mixing and Curing:
-
In a clean, disposable container, weigh the silicone elastomer base.
-
Add the SP-NONOate slurry to the elastomer base and mix thoroughly until a uniform dispersion is achieved.
-
Add the curing agent according to the manufacturer's instructions (typically a 10:1 ratio of base to curing agent).
-
Mix the components vigorously for 2-3 minutes, ensuring to scrape the sides and bottom of the container.
-
Pour the mixture into the Teflon molds.
-
Cure the collars at room temperature for 24-48 hours or as specified by the manufacturer.
-
-
Post-Curing and Sterilization:
-
Once cured, carefully remove the collars from the molds.
-
Wash the collars extensively with sterile phosphate-buffered saline (PBS) to remove any surface-adhered SP-NONOate.
-
Sterilize the collars using an appropriate method that does not degrade the SP-NONOate, such as ethylene oxide sterilization. Avoid autoclaving, as high temperatures will accelerate the decomposition of the NONOate.
-
Liposomes for Enhanced Stability and Cellular Uptake
Application: Liposomal encapsulation can protect SP-NONOate from rapid degradation in the physiological environment, prolong its circulation time, and facilitate its uptake by cells. This approach is beneficial for targeted delivery to specific cell types or for applications requiring a longer duration of action.[2]
Protocol for Preparation of SP-NONOate-Loaded Liposomes via Reverse-Phase Evaporation:
-
Materials:
-
This compound (SP-NONOate)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DPPC, >41°C) to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Dissolve the desired amount of SP-NONOate in PBS (pH 7.4).
-
Hydrate the lipid film with the SP-NONOate solution by vortexing the flask. The temperature of the hydrating buffer should be maintained above the lipid phase transition temperature.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 times) using a lipid extruder.
-
-
Purification:
-
Remove unencapsulated SP-NONOate by size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine the liposome size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the amount of encapsulated SP-NONOate using a suitable analytical method (e.g., HPLC or by quantifying the total NO released).
-
Dendrimers for Tunable NO Release
Application: Dendrimers offer a high density of surface functional groups that can be modified to control the release kinetics of NO from conjugated SP-NONOate. This platform allows for precise tuning of the NO delivery profile for specific applications.[2]
Protocol for Synthesis of SP-NONOate-Conjugated Dendrimers:
-
Materials:
-
Poly(amidoamine) (PAMAM) dendrimers (e.g., G4) with primary amine surface groups
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Sodium methoxide
-
High-pressure nitric oxide (NO) gas source
-
Parr pressure vessel or similar high-pressure reactor
-
-
Functionalization of Dendrimer Surface (Conversion of Primary to Secondary Amines):
-
This step is crucial as NONOates are typically formed on secondary amines.[8]
-
Dissolve the PAMAM dendrimer in anhydrous DMF.
-
React the primary amines with an appropriate alkylating agent (e.g., an alkyl halide) to introduce a single alkyl group, thereby converting them to secondary amines. The reaction conditions (temperature, time, stoichiometry) will need to be optimized to achieve the desired degree of modification.
-
Purify the modified dendrimer by precipitation in diethyl ether and subsequent washing.
-
-
Formation of Diazeniumdiolates (NONOates):
-
Dissolve the secondary amine-functionalized dendrimer in a solution of sodium methoxide in methanol/diethyl ether.
-
Transfer the solution to a high-pressure reactor.
-
Pressurize the reactor with high-purity NO gas (e.g., 5 atm).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours).
-
Slowly vent the excess NO gas.
-
The resulting SP-NONOate-conjugated dendrimer will precipitate.
-
-
Purification and Characterization:
-
Collect the precipitate by filtration and wash it with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the formation of the NONOate group using UV-Vis spectroscopy (absorbance around 250 nm).
-
Quantify the NO loading by measuring the total NO release upon decomposition in acidic buffer using the Griess assay.
-
Hydrogels for Localized and Sustained Delivery
Application: Hydrogels can serve as a depot for the localized and sustained release of SP-NONOate, making them suitable for applications such as wound healing, tissue engineering, and as coatings for medical devices.[3][9]
Protocol for Preparation of SP-NONOate-Loaded Polyethyleneimine (PEI)-Pluronic F127 Hydrogel:
-
Materials:
-
Pluronic F127
-
Branched polyethyleneimine (BPEI)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for activation
-
This compound (SP-NONOate)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Synthesis of Pluronic-BPEI Conjugate:
-
Activate the terminal hydroxyl groups of Pluronic F127 using DCC and NHS in an appropriate organic solvent (e.g., dichloromethane).
-
React the activated Pluronic F127 with BPEI to form the Pluronic-BPEI conjugate.
-
Purify the conjugate by dialysis against deionized water to remove unreacted reagents.
-
-
Formation of NONOates on the Pluronic-BPEI Conjugate:
-
Follow a similar procedure as described for dendrimers (Section 3.3) to form NONOates on the secondary amine groups of the BPEI component of the conjugate using high-pressure NO gas and a base.
-
-
Hydrogel Formulation:
-
The resulting Pluronic-BPEI-NONOate conjugate will exhibit thermosensitive properties due to the Pluronic F127 block.
-
Prepare a solution of the conjugate in cold PBS (pH 7.4). The concentration will depend on the desired gelation temperature.
-
The solution will exist as a liquid at low temperatures (e.g., 4°C) and will form a gel at physiological temperature (37°C).
-
-
Characterization:
-
Determine the gelation temperature and rheological properties of the hydrogel.
-
Measure the NO release profile from the hydrogel at 37°C using the Griess assay.
-
Nanoparticles for Targeted Delivery
Application: Nanoparticles can encapsulate SP-NONOate and be surface-functionalized with targeting ligands to achieve delivery to specific cells or tissues, which is particularly relevant for applications like cancer therapy.[2]
Protocol for Fabrication of SP-NONOate-Loaded PLGA-PEI Nanoparticles:
-
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyethyleneimine (PEI)
-
This compound (SP-NONOate)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
High-pressure nitric oxide (NO) gas source
-
-
Synthesis of PEI-NONOate:
-
Synthesize PEI-NONOate by reacting PEI with high-pressure NO gas in the presence of a base, as described in the dendrimer protocol.
-
-
Nanoparticle Formulation (Double Emulsion Solvent Evaporation):
-
Dissolve the PEI-NONOate in an aqueous solution. This will be the inner aqueous phase (W1).
-
Dissolve PLGA in DCM to form the oil phase (O).
-
Emulsify the inner aqueous phase (W1) in the oil phase (O) using sonication to form a water-in-oil (W/O) primary emulsion.
-
Disperse the primary emulsion in an aqueous solution of PVA (the outer aqueous phase, W2) and sonicate again to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification and Characterization:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated PEI-NONOate.
-
Lyophilize the nanoparticles for long-term storage.
-
Characterize the nanoparticles for size, morphology (e.g., using scanning electron microscopy), and surface charge.
-
Determine the loading efficiency and NO release profile.
-
Measurement of Nitric Oxide Release
The most common method for quantifying NO release from NONOates is the Griess assay, which measures the concentration of nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solution.
Griess Assay Protocol:
-
Reagents:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution (e.g., phosphoric acid). Commercial kits are readily available.
-
Sodium nitrite standard solutions for generating a calibration curve.
-
-
Procedure:
-
Incubate the SP-NONOate-loaded delivery system in a known volume of PBS (pH 7.4) at 37°C.
-
At predetermined time points, collect aliquots of the supernatant.
-
In a 96-well plate, mix the collected sample with the Griess reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Note: It is important to run a control with the delivery system without SP-NONOate to account for any potential interference from the carrier material with the Griess reagent.
These application notes and protocols provide a comprehensive guide for researchers interested in the local delivery of this compound. The choice of delivery system will depend on the specific application, the desired release profile, and the target tissue. Careful characterization of the delivery system and its release kinetics is crucial for obtaining reproducible and meaningful results.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NONOates--polyethylenimine hydrogel for controlled nitric oxide release and cell proliferation modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 9. Recent Advances in Hydrogel-Mediated Nitric Oxide Delivery Systems Targeted for Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spermine NONOate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Spermine NONOate, a nitric oxide (NO) donor, in neuroscience research. This document includes detailed protocols for in vitro and in vivo applications, quantitative data on its effects, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a diazeniumdiolate that spontaneously releases nitric oxide (NO) in a pH-dependent and temperature-sensitive manner.[1][2] This property makes it a valuable tool for studying the diverse roles of NO in the nervous system, which range from neuromodulation and synaptic plasticity to neurotoxicity and cell death. The dual nature of spermine, the polyamine carrier, also contributes to the compound's complex effects, particularly through its interaction with the N-methyl-D-aspartate (NMDA) receptor.[3][4] Understanding the precise application and concentration of this compound is critical for obtaining reproducible and meaningful results in neuroscience research.
Data Presentation
Physicochemical Properties and NO Release Kinetics
| Parameter | Value | Conditions | Reference(s) |
| Molar Mass | 262.35 g/mol | - | - |
| Half-life (t½) | ~39 minutes | 37°C, pH 7.4 | [5] |
| Moles of NO released per mole of parent compound | 1.7 ± 0.1 | pH 7.4, 37°C | [2][6] |
| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ | pH 7.4, 37°C | [2][6] |
Effects on Neuronal Viability and Function
| Application | Cell/Tissue Type | Concentration | Effect | Reference(s) |
| Neuroprotection | Murine mixed cortical culture | Concentration-dependent | Decreased NMDA-induced neuronal injury | [1] |
| Rat hippocampal slices | 1 mM | Neuroprotective against anoxia and NMDA | [7] | |
| Primary cultured hippocampal and cerebellar neurons | 10⁻⁸ M | Promoted neuronal survival | [8][9] | |
| Neurotoxicity | Human primary cerebral cortical cultures | LC₅₀ ≈ 50 µM | Induced cell death (in the presence of fetal calf serum) | [10] |
| Rat cerebellar granule cells | EC₅₀ < 50 µM | Dose-dependent cell death | [3] | |
| Synaptic Plasticity | Rat dentate gyrus (in vivo) | 0.5-50 nmol (intraventricular) | Facilitated LTP generation | [11] |
| NMDA Receptor Modulation | Cultured cortical neurons | 1-10 µM | Enhanced NMDA receptor current by increasing channel opening frequency | [4] |
| Cultured cortical neurons | >10 µM | Voltage-dependent decrease in channel amplitude and open time | [4] | |
| Rat hippocampal neurons | 125 µM (EC₅₀) | Half-maximal potentiation of NMDA response at +60 mV | [12] | |
| Rat hippocampal neurons | 344 µM (IC₅₀) | Half-maximal inhibition of NMDA response at -60 mV | [12] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
Caution: this compound is sensitive to light, moisture, and acidic pH. Handle with appropriate personal protective equipment.
-
Reagents and Materials:
-
This compound solid
-
Sterile, cold (4°C) 10 mM NaOH solution
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
On the day of the experiment, weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of cold 10 mM NaOH to achieve the desired stock concentration (e.g., 10 mM). The basic pH will prevent the premature release of NO.
-
Gently vortex to dissolve the solid. Keep the stock solution on ice and protected from light at all times.
-
Use the stock solution within a few hours of preparation for optimal results.
-
Protocol 2: In Vitro Treatment of Primary Cortical Neurons
This protocol describes the application of this compound to primary cortical neuron cultures to assess its effects on cell viability or other cellular processes.
-
Cell Culture:
-
Treatment:
-
On the day of the experiment (typically after 7-10 days in vitro), prepare the this compound stock solution as described in Protocol 1.
-
Dilute the stock solution directly into the pre-warmed culture medium to the final desired concentrations (e.g., for neuroprotection studies, a range of 10 nM to 100 µM; for neurotoxicity, 1 µM to 500 µM).
-
Carefully remove the old medium from the neuronal cultures and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 24 hours for viability assays).
-
-
Assessment:
-
Following incubation, assess neuronal viability using standard methods such as the MTT assay, LDH assay, or immunocytochemistry for neuronal markers (e.g., MAP2) and apoptosis markers (e.g., cleaved caspase-3).
-
Protocol 3: In Vivo Administration in a Rodent Model of Traumatic Brain Injury (TBI)
This protocol provides a general guideline for administering this compound in a mouse model of TBI. Dosing and timing should be optimized for the specific research question.
-
Animal Model:
-
Drug Preparation and Administration:
-
Prepare a fresh solution of this compound in sterile, cold saline or phosphate-buffered saline (PBS) immediately before injection.
-
Administer this compound via intraperitoneal (i.p.) injection. A potential starting dose, based on studies with related compounds in brain injury models, could be in the range of 1-10 mg/kg.[16][18]
-
Administer the first dose at a specific time point post-TBI (e.g., 30 minutes or 1 hour) and continue with subsequent doses as required by the experimental design (e.g., once daily for several days).
-
-
Outcome Measures:
-
Assess neurological function using behavioral tests such as the Neurological Severity Score (NSS) or Morris water maze at various time points post-injury.[18]
-
At the end of the experiment, perfuse the animals and collect brain tissue for histological analysis (e.g., lesion volume measurement), immunohistochemistry (e.g., for markers of inflammation, apoptosis), or biochemical assays.
-
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and can be used to quantify apoptosis in neuronal cultures treated with this compound.[19][20][21]
-
Sample Preparation:
-
Treat neuronal cultures with this compound as described in Protocol 2. Include a positive control for apoptosis (e.g., staurosporine).
-
Lyse the cells using a cold lysis buffer provided with the assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Add 50-200 µg of protein from each sample to a 96-well plate.
-
Prepare a reaction mix containing the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling in Neurons
Caption: Signaling pathways of this compound in neurons.
Experimental Workflow for In Vitro Neurotoxicity Assay
Caption: Workflow for assessing this compound neurotoxicity in vitro.
Logical Relationship of this compound's Dual Effects
Caption: Concentration-dependent dual effects of this compound.
References
- 1. Analysis of the neuroprotective effects of various nitric oxide donor compounds in murine mixed cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Neurotoxicity of polyamines and pharmacological neuroprotection in cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The polyamine spermine has multiple actions on N-methyl-D-aspartate receptor single-channel currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermine is neuroprotective against anoxia and N-methyl-D-aspartate in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spermine promotes the survival of primary cultured brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spermine facilitates the generation of long-term potentiation of evoked potential in the dentate gyrus of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple effects of spermine on N-methyl-D-aspartic acid receptor responses of rat cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 14. Primary cortical neuron isolation and culture [protocols.io]
- 15. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 16. Targeting Spermine Oxidase to Mitigate Traumatic Brain Injury Pathology in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Spermidine Exhibits Protective Effects Against Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mpbio.com [mpbio.com]
- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Utilizing Spermine NONOate for Apoptosis and Cell Viability Studies
Introduction
Spermine NONOate is a diazeniumdiolate compound that serves as a valuable tool for researchers studying cellular processes, particularly apoptosis and cell viability. As a nitric oxide (NO) donor, it spontaneously decomposes in aqueous solutions to release two molecules of NO per molecule of the parent compound, with a half-life of approximately 39 minutes at 37°C and pH 7.4.[1][2] This controlled release of NO allows for the investigation of its diverse biological roles, including its pro-apoptotic or anti-apoptotic effects, which can be cell-type and concentration-dependent. These notes provide an overview of the applications of this compound in apoptosis research and detailed protocols for assessing its impact on cell viability.
Mechanism of Action
This compound exerts its biological effects primarily through the release of nitric oxide. NO is a highly reactive free radical that can modulate various signaling pathways.[3] In the context of apoptosis, NO can trigger the intrinsic pathway by causing mitochondrial membrane potential collapse, leading to the release of pro-apoptotic molecules like cytochrome c and Smac/DIABLO.[4] This, in turn, can lead to the activation of caspase cascades, key executioners of apoptosis.[4][5][6] Studies have shown that this compound treatment can induce caspase-3 activation.[5][6] Furthermore, NO can influence the expression and activity of Bcl-2 family proteins, which are critical regulators of apoptosis.[4][7] For instance, NO has been shown to mediate a decrease in the anti-apoptotic protein Bcl-2.[4] In some cancer cell lines, this compound has been demonstrated to induce cell death, suggesting its potential as an anti-tumoral agent.[1]
Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on apoptosis and cell viability in different cell lines.
Table 1: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| SK-OV-3 (Ovarian Cancer) | Cytotoxicity/Apoptosis | 10 µM - 1000 µM | Induction of apoptosis and late apoptosis/necrosis. | [1][3] |
| OVCAR-3 (Ovarian Cancer) | Cytotoxicity/Apoptosis | 10 µM - 1000 µM | Induction of apoptosis and late apoptosis/necrosis. | [1][3] |
| Human Spermatozoa | Capacitation | 0.1 mM | Increased sperm capacitation. | [8] |
| Human Spermatozoa | Motility | 0.3 mM - 1 mM | Reduced sperm motility. | [8] |
| A375-C6 (Human Melanoma) | DNA Synthesis Inhibition | IC50 = 24 µM | Inhibition of DNA synthesis. | [9] |
| EAhy926 (Endothelial) | Tube Formation | Not Specified | Maximal increase in endothelial tube formation compared to other NONOates. | [10] |
Table 2: Incubation Times for this compound Treatment
| Cell Line | Incubation Time | Assay | Reference |
| SK-OV-3 | 24 - 48 hours | Cytotoxicity/Growth Inhibition | [3] |
| OVCAR-3 | 24 - 48 hours | Cytotoxicity/Growth Inhibition | [3] |
Experimental Protocols
Here are detailed protocols for assessing apoptosis and cell viability following treatment with this compound.
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cells (e.g., SK-OV-3, OVCAR-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Prepare fresh solutions of this compound in culture medium at the desired concentrations (e.g., 10 µM, 100 µM, 1000 µM). Remove the old medium from the cells and add the this compound-containing medium. Include an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at a low speed.
-
Staining: Wash the cells twice with cold PBS.[11] Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately (within 1 hour) by flow cytometry.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Assessment of Cell Viability by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[12][13]
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of this compound in fresh culture medium. Remove the old medium and add 100 µL of the treatment medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[15]
-
Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[15]
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay [protocols.io]
- 15. atcc.org [atcc.org]
- 16. bds.berkeley.edu [bds.berkeley.edu]
Protocol for Assessing Spermine NONOate-Induced Protein S-Nitrosylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for inducing and detecting protein S-nitrosylation using the nitric oxide (NO) donor, Spermine NONOate. The methodologies outlined are essential for researchers in cell signaling, neuroscience, and cardiovascular studies, as well as for professionals in drug development investigating the therapeutic potential of NO-releasing compounds.
S-nitrosylation is a reversible post-translational modification where a nitroso group is added to a cysteine thiol on a protein, forming an S-nitrosothiol (SNO).[1][2] This modification plays a crucial role in regulating protein function and various cellular processes.[2][3] Dysregulation of protein S-nitrosylation has been implicated in several diseases, including cardiovascular and neurological disorders.[4][5] this compound is a reliable NO donor with a half-life of approximately 39 minutes, making it suitable for controlled induction of S-nitrosylation in cellular and in vitro experiments.[6]
The following protocols describe the induction of protein S-nitrosylation using this compound and its subsequent detection and quantification using the widely adopted Biotin-Switch Technique (BST) and a fluorescent labeling approach.
Key Experimental Protocols
Induction of Protein S-Nitrosylation with this compound
This protocol describes the treatment of cultured cells with this compound to induce S-nitrosylation of proteins.
Materials:
-
Cultured cells (e.g., HEK293, RAW 264.7 macrophages)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in 10 mM NaOH immediately before use and keep it on ice.[6]
-
Wash the cells with PBS.
-
Treat the cells with the desired concentration of this compound (e.g., 100-200 µM) in serum-free media for a specified duration (e.g., 10-60 minutes) at 37°C.[7] A time-course and dose-response experiment is recommended to optimize the conditions for the specific cell type and protein of interest.
-
After incubation, wash the cells twice with ice-cold PBS to remove excess this compound.
-
Lyse the cells using an appropriate lysis buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The samples are now ready for the detection of S-nitrosylated proteins.
Detection of S-Nitrosylated Proteins using the Biotin-Switch Technique (BST)
The Biotin-Switch Technique is a robust method for the specific detection of S-nitrosylated proteins. It involves three main steps: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotin tag.[3][8][9][10]
Materials:
-
Protein lysate from this compound-treated cells
-
HEN Buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0)
-
Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)
-
Acetone (ice-cold)
-
Resuspension Buffer: HEN buffer with 1% SDS
-
Labeling Solution: Biotin-HPDP (2.5 mg/mL in DMSO)
-
Sodium Ascorbate (200 mM in HEN buffer, freshly prepared)
-
Neutralization Buffer (25 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.5)
-
Streptavidin-agarose beads
-
Wash Buffer (Neutralization buffer containing 600 mM NaCl)
-
Elution Buffer (e.g., SDS-PAGE sample buffer with 2-mercaptoethanol)
Procedure:
-
Blocking Free Thiols:
-
Protein Precipitation:
-
Precipitate the proteins by adding three volumes of ice-cold acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 4°C to pellet the proteins. Wash the pellet twice with 70% ice-cold acetone.[7]
-
-
Reduction and Biotinylation:
-
Resuspend the protein pellet in Resuspension Buffer.
-
Add Biotin-HPDP and sodium ascorbate to the resuspended protein. A negative control without ascorbate should be included.[10]
-
Incubate for 1 hour at room temperature in the dark.
-
-
Purification of Biotinylated Proteins:
-
Precipitate the proteins again with ice-cold acetone to remove excess Biotin-HPDP.
-
Resuspend the pellet in Neutralization Buffer.
-
Add streptavidin-agarose beads and incubate overnight at 4°C to capture the biotinylated proteins.[7]
-
-
Washing and Elution:
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.[7]
-
Elute the biotinylated proteins from the beads using Elution Buffer.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an anti-biotin antibody or an antibody specific to the protein of interest.
-
Fluorescent Labeling of S-Nitrosylated Proteins
This method offers a direct in-gel visualization of S-nitrosylated proteins, eliminating the need for Western blotting or avidin enrichment.[12][13] It is based on the "CyDye switch method".[13]
Materials:
-
Protein lysate from this compound-treated cells
-
Thiol-blocking reagent (e.g., MMTS)
-
Ascorbate and copper sulfate
-
Thiol-reactive fluorescent dyes (e.g., Cy3 and Cy5 maleimides)
-
SDS-PAGE equipment and fluorescence scanner
Procedure:
-
Blocking Free Thiols: Treat the protein lysate with a thiol-blocking reagent like MMTS to block all free cysteine residues.
-
Selective Reduction and Labeling:
-
Divide the sample into two aliquots: a control and an experimental sample.
-
For the experimental sample, selectively reduce the S-nitrosothiols to free thiols using ascorbate in the presence of a copper catalyst.[14]
-
Simultaneously, label the newly formed thiols with a thiol-reactive fluorescent dye (e.g., Cy5 maleimide).
-
The control sample is treated similarly but labeled with a different fluorescent dye (e.g., Cy3 maleimide) without the ascorbate reduction step, or it can be a lysate from untreated cells.
-
-
Analysis:
-
Combine the labeled control and experimental samples.
-
Separate the proteins by 1D or 2D SDS-PAGE.
-
Visualize the gel using a fluorescence scanner at the appropriate wavelengths for the chosen dyes. S-nitrosylated proteins will show an increased signal in the experimental channel (e.g., Cy5).[13]
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound-Induced S-Nitrosylation
| This compound (µM) | Incubation Time (min) | Relative S-Nitrosylation Level (Fold Change) |
| 0 (Control) | 30 | 1.0 |
| 50 | 30 | Value |
| 100 | 30 | Value |
| 200 | 30 | Value |
| 500 | 30 | Value |
Table 2: Time-Course of this compound-Induced S-Nitrosylation
| This compound (µM) | Incubation Time (min) | Relative S-Nitrosylation Level (Fold Change) |
| 100 | 0 (Control) | 1.0 |
| 100 | 10 | Value |
| 100 | 30 | Value |
| 100 | 60 | Value |
| 100 | 120 | Value |
Visualizations
Caption: this compound signaling pathway.
Caption: Biotin-Switch Technique workflow.
References
- 1. Methodologies for the characterization, identification and quantification of S-nitrosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein S-nitrosylation: Introduction & Identification Guide - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FluoroTRAQ: Quantitative Analysis of Protein S-Nitrosylation through Fluorous Solid-Phase Extraction Combining with iTRAQ by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Spermatozoa Contain Multiple Targets for Protein S-Nitrosylation: An Alternative Mechanism of the Modulation of Sperm Function by Nitric Oxide? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liverpool.ac.uk [liverpool.ac.uk]
- 12. Selective fluorescent labeling of S-nitrosothiols (S-FLOS): A novel method for studying S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In-Gel Detection of S-Nitrosated Proteins using Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with Spermine NONOate experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance for troubleshooting inconsistent results in experiments involving Spermine NONOate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you refine your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a diazeniumdiolate compound that acts as a nitric oxide (NO) donor.[1][2] It spontaneously dissociates in aqueous solutions in a pH-dependent and temperature-dependent manner to release two moles of NO per mole of the parent compound.[2][3] The released NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn mediates various physiological effects.[4][5]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be kept as a crystalline solid at -80°C under an inert atmosphere (e.g., nitrogen) and should be stable for at least one to two years.[2][3] The compound is sensitive to moisture and air, which can cause discoloration and degradation.[3] Stock solutions are best prepared fresh for each experiment. An alkaline stock solution (e.g., in 10 mM NaOH) can be prepared and stored at 0°C for up to 24 hours, as the compound is more stable at a basic pH.[3][6]
Q3: What is the half-life of this compound?
A3: The half-life of this compound is dependent on temperature and pH. At pH 7.4, the half-life is approximately 39 minutes at 37°C and 230 minutes at 22-25°C.[1][2] At a lower pH, such as 5.1, its decomposition is almost instantaneous.[3]
Q4: How do I prepare a working solution of this compound?
A4: To prepare a working solution, a concentrated stock solution is typically made in an alkaline buffer (e.g., 10 mM NaOH) where it is more stable.[3][6] This stock solution is then diluted into the experimental buffer (e.g., cell culture medium or phosphate-buffered saline at pH 7.4) to the desired final concentration immediately before use.[3] This dilution initiates the release of NO.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect
Potential Cause: Degradation of this compound
-
Solution: Ensure proper storage of the solid compound at -80°C under an inert atmosphere.[2][3] Prepare fresh stock and working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1] The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm.[3]
Potential Cause: Incorrect pH of the experimental buffer
-
Solution: Verify that the pH of your experimental buffer is within the optimal range for NO release (typically pH 7.0-7.4).[3] The rate of NO release is highly pH-dependent.
Potential Cause: Insufficient concentration
-
Solution: The effective concentration of this compound can vary significantly between cell types and experimental conditions.[7] Perform a dose-response experiment to determine the optimal concentration for your specific system.[8]
Potential Cause: Rapid scavenging of NO
-
Solution: Components in your experimental system, such as high concentrations of proteins or other molecules in serum, could be scavenging the released NO. Consider reducing the serum concentration or using a serum-free medium during the experiment if your cells can tolerate it.[7]
Issue 2: High Levels of Cell Death or Cytotoxicity
Potential Cause: Direct toxicity of high concentrations
-
Solution: High concentrations of this compound can be directly toxic to cells.[9][10] It is crucial to perform a dose-response curve to identify a non-toxic working concentration for your specific cell line.[8]
Potential Cause: Formation of toxic byproducts
-
Solution: Amine oxidases present in fetal calf serum (FCS) can metabolize the spermine backbone of the molecule into cytotoxic byproducts like acrolein and hydrogen peroxide.[7] To mitigate this, you can:
-
Reduce the serum concentration in your culture medium.[7]
-
Use a serum-free medium for the duration of the experiment.[7]
-
Co-administer an amine oxidase inhibitor, such as aminoguanidine.[7][8]
-
Pre-incubate the this compound in the serum-containing medium for a period before adding it to the cells to allow for the degradation of the toxic byproducts.[7][8]
-
Potential Cause: Cell density
-
Solution: Ensure consistent cell seeding density across experiments. Lower cell densities can increase the effective concentration of the compound per cell, potentially leading to higher toxicity.[7]
Quantitative Data
Table 1: Half-life of this compound at pH 7.4
| Temperature | Half-life |
| 37°C | 39 minutes[1][2] |
| 22-25°C | 230 minutes[1][2] |
Table 2: Effective Concentrations of this compound in Various In Vitro Models
| Experimental Model | Effective Concentration Range | Observed Effect |
| Rabbit Aorta Relaxation | EC50 = 6.2 µM[11] | Relaxation of norepinephrine-constricted aorta |
| A375-C6 Human Melanoma Cells | IC50 = 24 µM[3] | Inhibition of DNA synthesis |
| Human Sperm Capacitation | 0.1 mM[9] | Increased sperm capacitation |
| Mouse Corpus Cavernosum | 0.1 - 100 µM[4] | Relaxation |
| Human Low-Density Lipoprotein | > 4 µM[12] | Inhibition of copper-dependent oxidation |
Experimental Protocols
Protocol: Induction of NO Signaling in Cultured Cells
This protocol provides a general procedure for treating cultured cells with this compound and assessing a downstream effect, such as cGMP production.
Materials:
-
This compound solid
-
10 mM NaOH, sterile
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells of interest
-
cGMP assay kit
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Stock Solution: Immediately before the experiment, prepare a concentrated stock solution of this compound (e.g., 10 mM) in 10 mM NaOH. Keep this solution on ice.
-
Preparation of Working Solution: Dilute the stock solution in the appropriate cell culture medium (with or without serum, as determined by your experimental needs) to the final desired concentration. Prepare this solution immediately before adding it to the cells.
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Wash the cells once with PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same final concentration of NaOH used for dilution).
-
-
Incubation: Incubate the cells for the desired period (e.g., 30-60 minutes), considering the half-life of this compound at 37°C.
-
Measurement of Downstream Effect (cGMP Assay):
-
After incubation, remove the treatment medium.
-
Wash the cells with cold PBS.
-
Lyse the cells using the appropriate lysis buffer provided with your cGMP assay kit.
-
Collect the cell lysates and measure the cGMP concentration according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cGMP levels in the this compound-treated cells to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Low levels of nitric oxide promote human sperm capacitation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic versus genotoxic effects of nitric oxide (NO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. The antioxidant effect of this compound in human low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent premature degradation of Spermine NONOate solution
Welcome to the technical support center for Spermine NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, as well as to troubleshoot common issues to prevent its premature degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor.[1] It spontaneously decomposes in aqueous solutions in a pH- and temperature-dependent manner to release two molecules of NO per molecule of the parent compound.[2] This controlled release of NO allows researchers to study its diverse physiological and pathological roles, such as in vasodilation, neurotransmission, and angiogenesis.
Q2: What are the key factors that lead to the premature degradation of a this compound solution?
A2: The primary factors contributing to the degradation of this compound are:
-
pH: Decomposition is highly pH-dependent. It is relatively stable in alkaline conditions (e.g., 0.01 M NaOH) but degrades rapidly as the pH decreases towards physiological (pH 7.4) and acidic ranges.[3]
-
Temperature: Higher temperatures accelerate the rate of NO release and, consequently, the degradation of the compound.[1]
-
Light: The solid compound and its solutions should be protected from light to prevent photodegradation.[1]
-
Moisture and Air: The crystalline form of this compound is sensitive to moisture and air, which can cause discoloration and degradation.[3]
Q3: How should solid this compound be stored?
A3: For long-term stability, solid this compound should be stored at -80°C under an inert nitrogen atmosphere.[3] It is crucial to keep the vial tightly sealed to protect it from moisture and air.[3]
Q4: What is the recommended procedure for preparing a stock solution?
A4: To prepare a stable stock solution, dissolve the solid this compound in cold 0.01 M NaOH. These alkaline solutions are very stable and can be stored at 0°C for up to 24 hours.[3] For immediate use in experiments, this alkaline stock solution can be diluted into a physiological buffer (pH 7.0-7.4) to initiate NO release.
Q5: How can I verify the concentration of my this compound stock solution?
A5: The concentration of a this compound stock solution can be verified using UV-Vis spectrophotometry. The intact molecule has a characteristic UV absorbance maximum at 252 nm with a molar extinction coefficient (ε) of 8,500 M⁻¹ cm⁻¹.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no observable effect in my experiment. | Premature degradation of this compound solution. | - Prepare fresh solutions for each experiment. - Ensure the stock solution is prepared in cold 0.01 M NaOH and stored appropriately. - When diluting into physiological buffer, use it immediately. - Verify the concentration of your stock solution using UV-Vis spectrophotometry. |
| Inactivation of released NO. | - Ensure your experimental buffer is free of contaminants that can scavenge NO. - Consider the presence of high concentrations of proteins or other molecules in your system that might react with NO. | |
| Discoloration of the solid this compound. | Exposure to moisture and/or air. | - Store the solid compound under an inert atmosphere (nitrogen or argon) at -80°C.[3] - Handle the solid in a glove box if available.[3] - If discoloration is observed, it is recommended to use a fresh vial of the compound. |
| Rapid, uncontrolled release of NO. | Incorrect pH of the final solution. | - Double-check the pH of your experimental buffer. The decomposition of this compound is nearly instantaneous at pH 5.1.[3] - Ensure proper mixing when diluting the alkaline stock solution into the final buffer to avoid localized pH drops. |
| Precipitation upon dissolving in buffer. | Solubility issues or buffer incompatibility. | - this compound is highly soluble in water and aqueous buffers.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] - Ensure the buffer components are compatible with this compound. |
Quantitative Data
The half-life of this compound is crucial for designing experiments that require a specific concentration and duration of NO exposure.
| Condition | Half-life (t½) |
| 37°C in 0.1 M phosphate buffer (pH 7.4) | 39 minutes[3] |
| 22-25°C in 0.1 M phosphate buffer (pH 7.4) | 230 minutes[1] |
| 37°C (in another study) | 37 ± 3 minutes[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (solid)
-
0.01 M Sodium Hydroxide (NaOH), pre-chilled on ice
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile microcentrifuge tube, weigh out the required amount of this compound (Molecular Weight: 262.35 g/mol ). For 1 ml of a 10 mM solution, you will need 2.62 mg.
-
Add the appropriate volume of ice-cold 0.01 M NaOH to the tube.
-
Gently vortex or pipette up and down to dissolve the solid completely. Keep the solution on ice.
-
This 10 mM stock solution is stable at 0°C for up to 24 hours.[3] For longer-term storage, it is recommended to prepare fresh solutions.
Protocol 2: Application of this compound to Cell Culture
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium or physiological buffer (e.g., PBS, HBSS) at pH 7.4
-
Cells plated in a suitable culture vessel
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to achieve a final concentration of 100 µM in 1 ml of medium, you would add 10 µl of the 10 mM stock solution.
-
Just before treating the cells, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix gently by swirling the plate or pipetting.
-
Immediately apply the medium containing this compound to your cells.
-
Incubate the cells for the desired period, keeping in mind the half-life of this compound at 37°C (approximately 39 minutes).
Visualizations
Signaling Pathway: NO/cGMP Pathway Activation
The primary signaling pathway activated by nitric oxide released from this compound is the soluble guanylate cyclase (sGC) pathway, leading to the production of cyclic guanosine monophosphate (cGMP).
Caption: Nitric Oxide (NO)/cGMP signaling pathway initiated by this compound.
Experimental Workflow: Preventing Degradation
This workflow outlines the key steps to minimize the premature degradation of this compound during experimental use.
Caption: Recommended workflow for handling this compound to prevent degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spermine NONOate Concentration for Primary Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the optimal use of Spermine NONOate in primary cell culture. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you refine your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cytotoxicity after treating my primary cells with this compound?
A1: High cytotoxicity is a common issue and can stem from several factors:
-
Oxidation by Serum: Spermine, the parent molecule of this compound, can be oxidized by amine oxidases present in fetal calf serum (FCS) and bovine serum albumin (BSA). This process generates highly toxic byproducts, including aminodialdehyde, acrolein, and hydrogen peroxide (H₂O₂), which are major contributors to cell death.[1][2]
-
High Concentrations: Independently of its metabolism, high concentrations of spermine can exert direct toxic effects on cells.[1] For instance, in human primary cerebral cortical cultures, spermine caused cell death with an LC50 of approximately 50 µM in the presence of fetal calf serum.[2][3]
-
Induction of Apoptosis: Spermine and its metabolites can induce apoptosis. This process may involve an increase in reactive oxygen species (ROS), a collapse of the mitochondrial membrane potential, and the release of pro-apoptotic molecules like cytochrome C.[4][5]
Q2: What is a good starting concentration for this compound in my experiments?
A2: The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific primary cells. However, literature suggests a wide range of effective concentrations. For example, a low concentration of 10⁻⁸ M (10 nM) spermine showed a maximal survival-promoting effect on primary cultured brain neurons.[6] In contrast, concentrations in the micromolar range (e.g., 50 µM) have been shown to be cytotoxic to primary cerebral cortical cultures.[3] Always start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal window for your desired effect.
Q3: My results are inconsistent between experiments. What are the potential causes?
A3: Inconsistency in results can be frustrating. Here are some common culprits:
-
Variability in Serum Lots: Different batches of fetal calf serum can have varying levels of amine oxidase activity, leading to inconsistent generation of toxic metabolites. It is advisable to re-optimize your this compound concentration whenever you switch to a new lot of FBS.[1]
-
Cell Density: The density of your cells at the time of treatment can significantly impact the outcome. Lower cell densities can increase the effective concentration of the compound per cell, potentially leading to higher toxicity. Ensure consistent cell seeding density across all experiments.[1]
-
Cell Health and Passage Number: The overall health and passage number of primary cells can affect their response. Primary cells have a limited lifespan and can become senescent, altering their metabolic activity and sensitivity to treatments.[7] Use cells at a consistent and low passage number for your experiments.
Q4: How can I mitigate the cytotoxicity associated with this compound?
A4: Several strategies can be employed to reduce unwanted cell death:
-
Use Amine Oxidase Inhibitors: Co-treatment with an inhibitor like aminoguanidine (a typical starting concentration is 1 mM) can prevent the enzymatic formation of toxic aldehydes from spermine in serum-containing media.[1][4][5]
-
Reduce Serum Concentration: If your primary cell type can tolerate it, reducing the concentration of FCS during treatment will decrease amine oxidase activity.[1] A complete switch to a serum-free medium for the duration of the treatment is another option.[1]
-
Pre-incubate with Serum: Pre-incubating this compound with the serum-containing medium at 37°C for 24 hours before adding it to the cells has been shown to significantly reduce its toxicity.[1][2]
Q5: How do I confirm that this compound is effectively releasing nitric oxide (NO) in my cell culture?
A5: The most common method to measure NO production in cell culture is the Griess assay. This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in the culture supernatant.[8][9] A detailed protocol for the Griess assay is provided below.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Widespread and rapid cell death observed even at low concentrations.
-
Potential Cause: High amine oxidase activity in the serum.
-
Solution 1: Add an amine oxidase inhibitor, such as aminoguanidine (1 mM), to your culture medium along with this compound.[1][2]
-
Solution 2: Switch to a serum-free medium or reduce the serum concentration during the treatment period.[1]
-
Solution 3: Pre-incubate the this compound-containing medium at 37°C for 24 hours before adding it to your cells to allow for the degradation of toxic metabolites.[1][2]
Issue 2: No observable effect or low NO production.
-
Potential Cause: The concentration of this compound is too low, or the compound has degraded.
-
Solution 1: Perform a dose-response curve with a wider and higher range of concentrations.
-
Solution 2: this compound spontaneously dissociates to release NO, and its stability is pH-dependent.[9][10] Prepare fresh stock solutions in a slightly alkaline buffer (e.g., 10 mM NaOH) before each experiment and dilute it in your culture medium immediately before use.[11][12]
-
Solution 3: Verify the NO release using the Griess assay on the supernatant from your treated cells.
Issue 3: Cells are detaching from the culture plate after treatment.
-
Potential Cause: The cells are undergoing apoptosis, a form of programmed cell death that can be induced by this compound metabolites.[4][5] Another possibility is that the initial cell attachment was poor.
-
Solution 1: If apoptosis is the desired outcome, this is expected. If not, refer to the strategies for mitigating cytotoxicity in FAQ 4.
-
Solution 2: Ensure the culture vessel surface is appropriate for your primary cells. Some primary cells require specific matrix coatings for proper adherence.[13] Work quickly when plating cells, especially in 96-well plates, to prevent the coating matrix from drying out.[13]
Quantitative Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [10] |
| Molecular Weight | 262.4 g/mol | [10] |
| Moles of NO Released | 2 moles per mole of parent compound | [10] |
| Half-life (t₁/₂) at 37°C, pH 7.4 | 39 minutes | [10] |
| Half-life (t₁/₂) at 22-25°C, pH 7.4 | 230 minutes | [10] |
| Solubility | Soluble in aqueous buffers (100 mg/ml) | [10] |
Table 2: Reported Concentrations and Effects of Spermine in Primary Cells
| Cell Type | Concentration | Observed Effect | Reference |
| Human Primary Cerebral Cortical Cultures | ~50 µM | LC50 (Lethal Concentration, 50%) in the presence of FCS | [2][3] |
| Primary Cultured Brain Neurons (Hippocampal & Cerebellar) | 10 nM (10⁻⁸ M) | Maximum survival-promoting (trophic) effect | [6] |
| Rat Ventricular Myocytes | 100 nM | Decrease in basal intracellular pH (pHi) | [11] |
| Mouse Embryoid Bodies | 0.1 - 1.5 mM | Induction of apoptosis and generation of myotube sheets | [5] |
| Primary Human Blood Cells | Not specified | Induction of apoptosis | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[14][15] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter sterilize the solution and store it at 4°C, protected from light.[14]
-
Solubilization Solution: 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) or DMSO.[16]
2. Assay Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and allow them to adhere and recover overnight under appropriate culture conditions.[17]
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible under the microscope.[1]
-
Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution (e.g., DMSO or detergent reagent) to each well to dissolve the formazan crystals.[16]
-
Shaking: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.[14][16]
3. Data Analysis:
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Calculation: Subtract the average absorbance of the blank (medium only) wells from all other readings. Cell viability is typically expressed as a percentage relative to the untreated control cells.
Protocol 2: Nitric Oxide Quantification using Griess Assay
This protocol is based on standard Griess assay procedures for cell culture supernatants.[18][19][20]
1. Reagent Preparation:
-
Griess Reagent: This reagent consists of two components that should be prepared separately and mixed in equal volumes just before use.[20]
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in deionized water.
-
Store both solutions at 4°C, protected from light.
-
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (NaNO₂) in your cell culture medium. Create a standard curve by performing serial dilutions (e.g., from 100 µM down to 1.56 µM).[18]
2. Assay Procedure:
-
Sample Collection: After treating your cells with this compound for the desired time, carefully collect 50-100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve: Add 50-100 µL of each nitrite standard dilution to separate wells in the same 96-well plate. Use fresh culture medium as the zero standard (blank).
-
Griess Reagent Addition: Mix equal volumes of Component A and Component B to create the final Griess reagent. Immediately add 50-100 µL of this freshly mixed reagent to all sample and standard wells.[18][19]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.[18]
3. Data Analysis:
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[18]
-
Calculation: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the nitrite concentration in your unknown samples.
Protocol 3: Signaling Pathway Analysis using Western Blot
This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation (e.g., in the PI3K/Akt/mTOR pathway) following this compound treatment.[21][22][23]
1. Cell Lysis and Protein Quantification:
-
Treatment: Culture and treat your primary cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[22]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[22]
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[22]
-
Supernatant Collection: Transfer the supernatant, which contains the protein extract, to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[22]
2. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[22]
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[22]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting and Detection:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate and incubate the membrane with it. Capture the signal using a digital imaging system or X-ray film.[22]
4. Data Analysis:
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-actin or GAPDH). For phosphorylation studies, calculate the ratio of the phosphorylated protein to the total protein.[22]
Visualizations: Workflows and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by spermine-metabolites in primary human blood cells and various tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration-dependent effects of spermine on apoptosis and consequent generation of multilayer myotube sheets from mouse embryoid bodies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spermine promotes the survival of primary cultured brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ixcellsbiotech.com [ixcellsbiotech.com]
- 8. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
- 19. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in using Spermine NONOate and how to avoid them
Welcome to the technical support center for Spermine NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Unexpected or Inconsistent Experimental Results
-
Question: I am not observing the expected nitric oxide (NO)-mediated biological effect in my experiment. What could be the problem?
-
Answer: This issue can arise from several factors related to the preparation, handling, and application of this compound. Follow this troubleshooting guide:
-
Verify Proper Storage and Handling: this compound is sensitive to moisture and air.[1] Ensure that it has been stored at -80°C under an inert atmosphere (like nitrogen) and protected from light.[1][2] Discoloration of the crystalline solid may indicate degradation.[1]
-
Check Solution Preparation:
-
Use Alkaline Stock Solutions: this compound is most stable in alkaline solutions.[1] Prepare a concentrated stock solution in 10 mM NaOH. This stock solution can be stored at 0°C for up to 24 hours.[1]
-
pH of Experimental Buffer: The release of NO from this compound is highly pH-dependent.[1][3][4] Decomposition is rapid at acidic pH (nearly instantaneous at pH 5.1) and slower at physiological pH (7.4).[1] Ensure your experimental buffer is at the correct pH to achieve the desired NO release kinetics.
-
-
Confirm Concentration: The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm.[1] This allows for accurate dosing in your experiments.
-
Consider Half-Life: The half-life of this compound is dependent on temperature and pH.[3][5] At 37°C and pH 7.4, the half-life is approximately 39 minutes.[1][3][5][6] If your experiment extends beyond this timeframe, the rate of NO release will have significantly decreased. For longer-term NO exposure, consider adding the donor at multiple time points or using a donor with a longer half-life.[7]
-
Issue 2: Cytotoxicity or Cell Death in Culture
-
Question: My cells are showing signs of toxicity or dying after treatment with this compound. What are the possible causes and how can I mitigate this?
-
Answer: Cell toxicity can be a significant concern. Here are the primary factors to consider:
-
High Concentration of this compound: While this compound is used to study the effects of NO, high concentrations of the parent compound or its byproducts can be toxic.[7][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.[8]
-
Toxicity of Byproducts: The decomposition of this compound releases spermine as a byproduct.[1] High concentrations of spermine can be toxic to some cell types.[8] Always include a control group treated with spermine alone to differentiate the effects of NO from the effects of the polyamine backbone.
-
Role of Serum in Media: Fetal calf serum (FCS) contains amine oxidases that can metabolize spermine into cytotoxic byproducts like acrolein, hydrogen peroxide, and ammonia.[8] If you are using serum-containing media, consider the following:
-
Reducing the serum concentration.
-
Pre-incubating the this compound in the serum-containing medium before adding it to the cells.
-
Using an amine oxidase inhibitor, such as aminoguanidine.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I properly store and handle this compound?
-
Q2: How do I prepare a stock solution of this compound?
-
Q3: How is nitric oxide released from this compound?
-
Q4: What is the half-life of this compound?
-
Q5: How can I be sure my this compound is active?
-
A5: You can confirm the concentration and integrity of your this compound stock solution by measuring its UV absorbance. The intact molecule has a characteristic absorbance maximum at 252 nm.[1] Additionally, you can measure the amount of NO released into your experimental medium using methods like the Griess assay, which measures nitrite, a stable oxidation product of NO.[4]
-
Quantitative Data Summary
| Parameter | Value | Conditions |
| Molecular Weight | 262.35 g/mol | - |
| Solubility | Soluble to 100 mM in water | - |
| UV Absorbance Max (λmax) | 252 nm | Aqueous solution |
| Half-life (t½) | ~39 minutes | pH 7.4, 37°C |
| Half-life (t½) | ~230 minutes | pH 7.4, 22-25°C |
| NO Release Stoichiometry | 2 moles of NO per mole of this compound | pH-dependent dissociation |
| EC50 for Rabbit Aorta Relaxation | 6.2 µM | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 10 mM NaOH in high-purity water and chill it on ice.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the cold 10 mM NaOH to the this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid. The resulting stock solution should be clear.
-
Keep the stock solution on ice and use it within 24 hours. For longer-term storage, aliquots of the solid compound should be stored at -80°C.[1]
Protocol 2: Treatment of Cultured Cells with this compound
-
Culture your cells to the desired confluency in a suitable culture medium.
-
Prepare fresh dilutions of the this compound stock solution in your cell culture medium immediately before use.
-
Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.
-
Include appropriate controls in your experiment:
-
Vehicle control (medium with the same concentration of NaOH used to dilute the stock solution).
-
Spermine control (medium with a concentration of spermine equivalent to that released by the this compound).
-
-
Incubate the cells for the desired period, considering the 39-minute half-life of this compound at 37°C.[1][3][5][6]
-
Proceed with your downstream assays to assess the biological effects of NO.
Visualizations
Caption: Decomposition of this compound in the presence of protons.
Caption: A typical workflow for experiments using this compound.
Caption: A logical diagram for troubleshooting common experimental issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biotium.com [biotium.com]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 136587-13-8 | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Spermine NONOate stability issues in aqueous solutions over time
Welcome to the technical support center for Spermine NONOate. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information and troubleshooting assistance for the use of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor.[1][2] It is widely used in biomedical research to generate a controlled release of NO in aqueous solutions for studying the physiological and pathological effects of nitric oxide.[3]
2. How should I store this compound?
For long-term storage, this compound should be kept as a crystalline solid at -80°C under an inert atmosphere (e.g., nitrogen).[1][4] It is sensitive to moisture and air, which can cause discoloration and degradation.[4] Under these conditions, it is stable for at least two years.[1]
3. How do I prepare a stock solution of this compound?
To prepare a stable stock solution, dissolve this compound in a cold, alkaline solution, such as 0.01 M NaOH.[4] These alkaline solutions can be stored at 0°C for up to 24 hours.[4] For immediate use, this compound is highly soluble in aqueous buffers (up to 100 mg/ml).[1][2] It is recommended to prepare fresh solutions and use them promptly.[5]
4. What factors affect the stability of this compound in aqueous solutions?
The stability of this compound is primarily influenced by:
-
pH: It is most stable in alkaline solutions (pH > 8). As the pH decreases, the rate of decomposition and NO release increases significantly.[4][6] Decomposition is nearly instantaneous at pH 5.[4]
-
Temperature: Higher temperatures accelerate the rate of decomposition.[6]
-
Light: While not as critical as pH and temperature, it is good practice to protect solutions from light, especially during long-term experiments.[5]
5. What is the half-life of this compound in aqueous solutions?
The half-life is dependent on pH and temperature. The table below summarizes the half-life under common experimental conditions.
| Temperature | pH | Half-life |
| 37°C | 7.4 | ~39 minutes[1][6][7] |
| 22-25°C | 7.4 | ~230 minutes[1][6][7] |
| 37°C | 7.4 | ~37 ± 3 minutes[8] |
6. What are the decomposition products of this compound?
This compound decomposes to release nitric oxide (NO) and the parent amine, spermine.[4][6] It is reported to liberate approximately 1.7 to 2 moles of NO per mole of the parent compound.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound stock: Improper storage (exposure to moisture, air, or elevated temperatures). 2. Inaccurate concentration of stock solution: Weighing errors or degradation. 3. Variability in buffer pH: Small changes in pH can significantly alter the NO release rate. | 1. Ensure this compound is stored at -80°C under an inert atmosphere. Prepare fresh alkaline stock solutions daily. 2. Verify the concentration of your stock solution using UV-Vis spectrophotometry (see Experimental Protocols). 3. Use freshly prepared buffers and verify the pH before each experiment. |
| Rapid degradation of this compound in experimental solution | 1. Low pH of the buffer: The half-life decreases dramatically at lower pH. 2. Elevated temperature: Higher temperatures accelerate decomposition. | 1. Confirm the pH of your experimental buffer is appropriate for the desired NO release rate. For slower release, a slightly more alkaline buffer can be used. 2. Maintain a constant and appropriate temperature for your experiment. |
| Low or no detectable nitric oxide release | 1. Complete degradation of this compound: The compound may have degraded before the measurement was taken. 2. Issues with NO detection method: The detection method (e.g., Griess assay) may not be sensitive enough or may be interfered with by components in the sample. | 1. Prepare a fresh solution of this compound immediately before the experiment. 2. Ensure your NO detection method is validated for your specific experimental conditions. Consider potential interfering substances. For the Griess assay, deproteinization of samples may be necessary.[9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound solid, 0.01 M NaOH (chilled on ice), appropriate personal protective equipment (PPE).
-
Procedure: a. Equilibrate the vial of this compound to room temperature before opening to prevent condensation. b. In a fume hood, weigh the desired amount of this compound. c. Dissolve the solid in ice-cold 0.01 M NaOH to the desired stock concentration (e.g., 10 mM). d. Keep the stock solution on ice and protected from light. Use within 24 hours.
Protocol 2: Quantification of this compound Concentration by UV-Vis Spectrophotometry
-
Principle: Intact this compound has a characteristic UV absorbance maximum at 252 nm.[4]
-
Materials: UV-Vis spectrophotometer, quartz cuvettes, prepared this compound stock solution, and the same buffer used for the stock solution as a blank.
-
Procedure: a. Blank the spectrophotometer with the appropriate buffer (e.g., 0.01 M NaOH). b. Dilute the this compound stock solution in the same buffer to a concentration that falls within the linear range of the spectrophotometer. c. Measure the absorbance at 252 nm. d. Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (8,500 M⁻¹cm⁻¹ for this compound in 0.01 M NaOH), b is the path length of the cuvette (usually 1 cm), and c is the concentration.[4]
Protocol 3: Measurement of Nitric Oxide Release using the Griess Assay
-
Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[10]
-
Materials: Griess reagent kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine), sodium nitrite standard, microplate reader, samples containing nitrite from this compound decomposition.
-
Procedure: a. Sample Collection: At desired time points, collect aliquots of the experimental solution where this compound is decomposing. b. Standard Curve Preparation: Prepare a standard curve of known sodium nitrite concentrations in the same buffer as your experimental samples. c. Griess Reaction: i. Add your samples and standards to a 96-well plate. ii. Add the Griess reagents to each well according to the manufacturer's instructions. This typically involves a two-step addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine.[10] iii. Incubate at room temperature for the recommended time to allow for color development. d. Measurement: Measure the absorbance at 540 nm using a microplate reader.[10] e. Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Decomposition pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound experiments.
Caption: The Nitric Oxide (NO) / cGMP signaling pathway.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spermine NONOate Solutions
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Spermine NONOate.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color?
A color change in your this compound solution is typically an indicator of decomposition. The solid, crystalline form of this compound is white to off-white.[1] When dissolved, a fresh, stable solution should also be clear and colorless.[2] Discoloration suggests that the this compound molecule is breaking down and releasing nitric oxide (NO).[3] The solid crystals are sensitive to moisture and may become discolored upon exposure to air.[3]
Q2: What causes this compound to decompose in a solution?
This compound is designed to spontaneously dissociate in aqueous solutions to release nitric oxide.[4][5][6][7] This decomposition is a pH-dependent, first-order process.[4][5] Several factors accelerate this process:
-
Acidic pH: The decomposition is nearly instantaneous at a pH of 5.1.[3]
-
Physiological pH (7.4): At this pH, the compound has a defined half-life, which is also temperature-dependent.[4][5]
-
Temperature: Higher temperatures increase the rate of decomposition.[5][6]
-
Exposure to Air and Moisture: The solid form is sensitive to moisture and air, which can lead to discoloration and degradation.[3]
Q3: How stable is this compound in solution?
The stability of this compound is highly dependent on the pH and temperature of the solution. Alkaline solutions (e.g., in 0.01 M NaOH) are significantly more stable and can be stored at 0°C for up to 24 hours.[3] In contrast, at a physiological pH of 7.4, its half-life is much shorter.[4][5] It is recommended to prepare fresh solutions for immediate use.[1]
Q4: What are the recommended storage conditions for this compound?
-
Solid Form: For long-term storage, this compound should be kept as a crystalline solid at -80°C, protected from light, and sealed under nitrogen.[1][3] It is sensitive to moisture and air.[3]
-
Stock Solutions: Alkaline stock solutions (in 0.01 M NaOH) are the most stable and can be kept at 0°C for 24 hours.[3] It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: My this compound Solution Changed Color
Follow these steps to diagnose the potential cause of discoloration in your solution.
Step 1: Review Your Preparation and Handling Protocol
-
Did you prepare the solution fresh? It is recommended to prepare solutions fresh and use them promptly.[1]
-
At what pH was the solution prepared? this compound is most stable in alkaline conditions (e.g., 0.01 M NaOH).[3] Decomposition is rapid at acidic or even neutral pH.[3][4]
-
Was the solid material discolored before dissolving? The solid crystals can discolor if exposed to air and moisture, indicating degradation before the solution was even made.[3]
Step 2: Check Your Storage Conditions
-
How was the stock solution stored? Alkaline stock solutions can be stored for a limited time at 0°C.[3] Storage at room temperature or for extended periods will lead to decomposition.
-
How was the solid stored? Long-term storage of the solid should be at -80°C under an inert atmosphere like nitrogen.[1][3] Improper storage of the solid will compromise its integrity.
Step 3: Consider the Experimental Conditions
-
What is the temperature of your experiment? The half-life of this compound decreases significantly at higher temperatures.[1][4][5]
-
What is the pH of your experimental buffer? To initiate the release of nitric oxide, an alkaline stock solution is typically added to a buffer with a pH of 7.0-7.4.[3] This addition intentionally starts the decomposition and NO release process.
Data Presentation
Table 1: Stability of this compound in Aqueous Solution
| pH | Temperature | Half-life |
| 7.4 | 37°C | 39 minutes |
| 7.4 | 22-25°C | 230 minutes |
| Basic (0.01 M NaOH) | 0°C | Stable for 24 hours |
| 5.1 | Not specified | Nearly instantaneous decomposition |
(Data sourced from[1][3][4][5])
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Handling: Handle the solid this compound in a glove box with an inert atmosphere if possible, as it is sensitive to air and moisture.[3]
-
Solvent Preparation: Prepare a stock solution of 0.01 M sodium hydroxide (NaOH) using degassed, deionized water.
-
Dissolution: Weigh the desired amount of this compound solid and dissolve it in the 0.01 M NaOH solution. This compound is highly soluble in aqueous solutions.[4]
-
Storage: Store this alkaline stock solution at 0°C. It should remain stable for up to 24 hours.[3] For longer-term storage, aliquot and freeze at -80°C, protecting from light.[1]
Protocol 2: Verifying the Integrity of this compound Solution via UV-Vis Spectrophotometry
Intact this compound has a characteristic UV absorbance maximum at 252 nm.[3] This protocol can be used to check the concentration of your stock solution.
-
Sample Preparation: Dilute a small aliquot of your alkaline stock solution in 0.01 M NaOH to a concentration that will fall within the linear range of the spectrophotometer.
-
Blanking: Use 0.01 M NaOH as the blank for the spectrophotometer.
-
Measurement: Measure the absorbance of your diluted sample at 252 nm.
-
Concentration Calculation: Use the Beer-Lambert law (A = εbc) to determine the concentration.
-
A = Absorbance at 252 nm
-
ε (molar absorptivity) = 8,500 M⁻¹cm⁻¹[3]
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (in M)
-
-
Analysis: A significantly lower than expected concentration may indicate that the this compound has degraded.
Visualizations
Caption: Troubleshooting flowchart for a color-changing this compound solution.
Caption: Simplified decomposition pathway of this compound in aqueous solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
Technical Support Center: Addressing Cytotoxicity of Spermine NONOate in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during long-term experiments with the nitric oxide (NO) donor, Spermine NONOate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cytotoxicity with this compound in my long-term cell culture experiments?
A1: Cytotoxicity in long-term experiments with this compound can stem from two primary sources: the release of high concentrations of nitric oxide (NO) and the degradation of its spermine backbone. The rapid initial release of NO can lead to nitrosative stress, while the spermine component can be oxidized by amine oxidases present in serum to produce toxic byproducts like aldehydes and hydrogen peroxide, which induce apoptosis.[1]
Q2: What is the half-life of this compound in cell culture, and how does it affect experimental design?
A2: this compound's half-life is pH and temperature-dependent. At 37°C and pH 7.4, its half-life is approximately 39 minutes.[1][2][3][4] This short half-life means that in a static culture system, the compound will be mostly degraded within a few hours. For long-term experiments requiring sustained NO exposure, this necessitates a carefully planned replenishment schedule.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: Several strategies can be employed:
-
Optimize Concentration: Determine the minimal effective concentration that achieves the desired biological effect with minimal toxicity.
-
Use Serum-Free or Low-Serum Media: This minimizes the enzymatic oxidation of the spermine backbone, a significant source of cytotoxicity.[5][6][7][8][9]
-
Implement a Replenishment Schedule: Due to its short half-life, a continuous infusion or periodic replenishment of this compound is necessary for sustained NO release in long-term cultures.
-
Monitor Cell Viability Regularly: Employ non-invasive viability assays to monitor cell health throughout the experiment.
Q4: What are the degradation products of this compound, and are they toxic?
A4: this compound decomposes to release two molecules of nitric oxide (NO) and the parent polyamine, spermine.[2] While NO itself can be cytotoxic at high concentrations, the spermine backbone can also contribute to toxicity through its oxidative metabolites.[10]
Troubleshooting Guides
Issue 1: High levels of cell death observed shortly after adding this compound.
-
Potential Cause: The initial concentration is too high, leading to acute NO-induced toxicity.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration. Start with a low concentration and incrementally increase it.
Issue 2: Gradual increase in cell death over several days of culture.
-
Potential Cause 1: Accumulation of toxic byproducts from the degradation of the spermine backbone, especially in the presence of serum.
-
Solution 1: Switch to a serum-free or low-serum (e.g., 1%) medium to reduce the activity of amine oxidases that metabolize spermine into cytotoxic aldehydes and hydrogen peroxide.[11] If serum is essential, consider heat-inactivating it to reduce enzymatic activity, though this may also affect growth factors.
-
Potential Cause 2: Fluctuations in NO concentration due to infrequent media changes and compound replenishment.
-
Solution 2: Establish a regular media change and this compound replenishment schedule based on its half-life to maintain a more stable NO concentration. A continuous delivery system, if available, would be ideal.
Issue 3: Inconsistent results between experiments.
-
Potential Cause: Variability in the lot of fetal bovine serum (FBS) used, leading to different levels of amine oxidase activity.
-
Solution: If using serum, test each new lot for its potential to induce spermine-related cytotoxicity. Alternatively, transitioning to a chemically defined, serum-free medium will eliminate this variability.[5][6][7][8][9]
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 262.35 g/mol | |
| Half-life (37°C, pH 7.4) | 39 minutes | [1][2][3][4] |
| Half-life (22-25°C, pH 7.4) | 230 minutes | [1][2] |
| Moles of NO released per mole | 2 | [2] |
| Solubility in aqueous buffers | Up to 100 mg/mL | [2] |
Table 2: Recommended Starting Concentrations for Long-Term Experiments
| Cell Type Sensitivity | Recommended Starting Concentration Range | Notes |
| High | 1 - 10 µM | Perform a thorough dose-response curve. |
| Medium | 10 - 50 µM | Monitor viability closely. |
| Low | 50 - 100 µM | May still require optimization. |
Note: These are general recommendations. The optimal concentration is highly cell-type dependent and must be determined empirically.
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium (ideally serum-free or low-serum) containing the desired concentrations of this compound. Include vehicle-treated and untreated controls.
-
Replenishment: Change the medium and replenish this compound every 4-6 hours for the first 24 hours, and then at appropriate intervals (e.g., every 12-24 hours) for the remainder of the experiment to maintain a pseudo-steady-state NO concentration.
-
MTT Assay: At each time point (e.g., 24, 48, 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][13][14][15]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS).[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: LDH Release Assay for Cytotoxicity
-
Experimental Setup: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: At each time point, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit.[11][16][17][18][19] Typically, this involves adding the collected supernatant to a reaction mixture containing a tetrazolium salt.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.[16][19]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[17][19] Include controls for maximum LDH release (lysed cells) and spontaneous release (untreated cells).
Protocol 3: Caspase-3 Activity Assay for Apoptosis
-
Cell Lysis: After treatment as described in the MTT protocol, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.[20][21][22][23][24]
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Detection: Measure the colorimetric (at 405 nm for pNA) or fluorometric (Ex/Em = 380/460 nm for AMC) signal using a microplate reader.[20][22][23]
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ziobio.com [ziobio.com]
- 6. Serum-Free Cell Culture Media | Fisher Scientific [fishersci.com]
- 7. Serum-Free Media (SFM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Serum free media | Sigma-Aldrich [sigmaaldrich.com]
- 10. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. Spermine triggers the activation of caspase-3 in a cell-free model of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
factors affecting the half-life of Spermine NONOate in experiments
Welcome to the technical support center for Spermine NONOate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this nitric oxide (NO) donor.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of this compound, focusing on factors that can influence its experimental half-life and performance.
Question 1: My this compound solution appears to be degrading much faster than expected. What are the primary factors that could be causing this?
Answer: The stability and half-life of this compound are predominantly influenced by two key factors: pH and temperature . The decomposition of this compound is a pH-dependent, first-order process.[1][2][3] It is crucial to ensure that your experimental conditions are tightly controlled.
-
pH: this compound is more stable at a basic pH and its decomposition to release nitric oxide is accelerated in the presence of protons (i.e., at a lower pH).[3] Even small deviations to a more acidic pH can significantly shorten its half-life.
-
Temperature: Higher temperatures increase the rate of decomposition. As shown in the table below, the half-life at 37°C is significantly shorter than at room temperature (22-25°C).[1][3]
Question 2: I am seeing inconsistent results between experiments. Could my buffer be the issue?
Answer: Yes, the choice and preparation of your buffer system are critical for reproducible results.
-
Buffer Type: While this compound has been used in phosphate buffers and HEPES-buffered solutions, the specific components of your buffer can potentially interact with the compound or the released nitric oxide.[4]
-
Buffer pH: Ensure your buffer is freshly prepared and the pH is accurately measured and stable throughout your experiment. Any drop in pH will accelerate the decomposition of this compound.
-
Buffer Concentration: The concentration of the buffer itself might influence the stability. While direct studies on this compound are limited, research on other NO donors has shown that suboptimal buffer concentrations can affect stability.
Question 3: Could trace metal ion contamination in my reagents be affecting the half-life of this compound?
Answer: While the primary drivers of this compound decomposition are pH and temperature, the presence of certain transition metal ions could potentially influence the chemistry of nitric oxide and its reaction products. For instance, copper ions have been shown to catalyze the decomposition of other types of NO donors. One study utilized copper(II) sulfate to initiate the oxidative modification of low-density lipoprotein in the presence of this compound, indicating a potential for interaction.[5] To minimize this variable, it is best practice to use high-purity reagents and metal-free water (e.g., Milli-Q or equivalent) when preparing your solutions.
Question 4: How should I properly store this compound to ensure its stability?
Answer: Proper storage is essential to maintain the integrity of this compound. The solid compound should be stored desiccated at -20°C or below.[2] Under these conditions, it is stable for at least two years.[2] Stock solutions should be prepared fresh for each experiment. If a stock solution must be prepared in advance, it should be made in an alkaline buffer (e.g., pH > 8) and stored on ice for short periods.
Quantitative Data Summary
The half-life of this compound is highly dependent on the experimental conditions. The following tables summarize the reported half-life values under specific conditions.
Table 1: Half-life of this compound at pH 7.4
| Temperature (°C) | Half-life (minutes) |
| 37 | 39[1][3][4][6] |
| 22-25 | 230[1][3] |
Table 2: Decomposition Kinetics of this compound
| Parameter | Value | Conditions |
| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ | pH 7.4, 37°C[4] |
| Moles of NO released per mole of parent compound | ~2 | pH 7.4[1][3] |
Experimental Protocols
Protocol: Spectrophotometric Measurement of this compound Half-life
This protocol describes a method to determine the half-life of this compound by monitoring the decrease in its absorbance over time.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Buffer of choice (e.g., 100 mM Phosphate Buffer, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes (quartz recommended for UV range)
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to read absorbance at 252 nm, the λmax of this compound.[2]
-
Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 37°C).
-
-
Reagent Preparation:
-
Prepare the desired buffer and adjust the pH accurately. Ensure the buffer has equilibrated to the experimental temperature.
-
-
Measurement:
-
Blank the spectrophotometer using the experimental buffer.
-
Prepare a stock solution of this compound in a cold, slightly alkaline solution (e.g., 10 mM NaOH) to ensure stability before the experiment begins.
-
To initiate the experiment, dilute the this compound stock solution into the pre-warmed buffer in the cuvette to a final concentration that gives an initial absorbance reading between 1.0 and 1.5. Mix quickly by gentle inversion.
-
Immediately begin recording the absorbance at 252 nm at regular intervals (e.g., every 1-5 minutes). Continue recording until the absorbance has decreased by at least half.
-
-
Data Analysis:
-
The decomposition of this compound follows first-order kinetics. Therefore, the half-life (t₁/₂) can be calculated from the natural logarithm of the absorbance readings versus time.
-
Plot ln(Absorbance) vs. time. The data should yield a straight line.
-
The slope of this line is equal to the negative of the rate constant (-k).
-
The half-life can then be calculated using the following equation: t₁/₂ = 0.693 / k
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key pathways and workflows related to the use of this compound.
Caption: Factors influencing the decomposition of this compound.
Caption: The NO/cGMP signaling pathway activated by this compound.
Caption: Experimental workflow for determining this compound half-life.
References
- 1. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antioxidant effect of this compound in human low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
Technical Support Center: Troubleshooting Spermine NONOate Dose-Response Curve Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Spermine NONOate dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide (NO)?
This compound is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor. It spontaneously dissociates in aqueous solutions in a pH- and temperature-dependent manner to release two molecules of NO per molecule of the parent compound.[1][2] This release follows first-order kinetics.
Q2: What are the key stability and handling considerations for this compound?
Proper storage and handling are critical for reproducible results. This compound is stable as a solid when stored at -80°C.[2] However, once in solution, its stability is influenced by pH and temperature. For instance, at pH 7.4 and 37°C, its half-life is approximately 39 minutes.[1][2] It is recommended to prepare fresh solutions for each experiment and use them promptly.
Q3: Why am I not observing any effect of this compound in my cell culture?
Several factors could lead to a lack of response:
-
Compound Degradation: this compound solutions are not stable long-term. Ensure you are using a freshly prepared solution from a properly stored solid.
-
Incorrect pH: The decomposition of this compound and subsequent NO release is pH-dependent.[1] Verify that the pH of your cell culture medium is within the physiological range (typically 7.2-7.4) to ensure optimal NO release.
-
Insufficient Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. It may be necessary to perform a wider dose-range finding study.
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond appropriately to stimuli. Ensure your cells are in a healthy, proliferating state.
-
Presence of NO Scavengers: Components in your culture medium or the cells themselves could be scavenging the released NO.
Q4: My dose-response curve shows a biphasic or "bell-shaped" response. What could be the cause?
Biphasic dose-responses are a known phenomenon with nitric oxide and its donors.[1][2] Low concentrations of NO can stimulate cellular processes like proliferation, while higher concentrations can be cytostatic or cytotoxic.[2] This dual effect can result in a bell-shaped curve where the response increases at lower doses and then decreases at higher doses. It is also possible that at high concentrations, off-target effects of the compound or its degradation byproducts may come into play.
Q5: I am seeing high variability between my experimental replicates. What are the common sources of this inconsistency?
High variability can stem from several sources:
-
Inconsistent Solution Preparation: Ensure accurate and consistent preparation of your this compound stock and dilutions for each replicate.
-
Variable Incubation Times: Due to the relatively short half-life of this compound in solution, it is crucial to have consistent incubation times across all wells and plates.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variations in the response.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell health. It is advisable to not use the outermost wells for experimental conditions.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect | Degraded this compound | Prepare fresh solutions for each experiment from a solid stored at -80°C. |
| Incorrect pH of the medium | Verify the pH of the cell culture medium is in the physiological range (7.2-7.4). | |
| Insufficient concentration range | Perform a broader dose-response experiment with concentrations spanning several orders of magnitude. | |
| Presence of NO scavengers in the medium | Consider using a simpler, serum-free medium for the duration of the experiment if possible. | |
| Biphasic (bell-shaped) curve | Concentration-dependent dual effects of NO | This may be a true biological response.[1][2] Ensure your dose range captures the full curve and consider the biphasic nature in your data analysis. |
| Off-target effects at high concentrations | Investigate the effects of the parent molecule (spermine) at high concentrations as a control. | |
| High variability between replicates | Inconsistent solution preparation | Use calibrated pipettes and be meticulous in preparing stock and working solutions. Prepare a master mix for each concentration to be added to replicate wells. |
| Inconsistent incubation times | Standardize all incubation steps precisely. | |
| Uneven cell seeding | Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. | |
| Plate edge effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to reduce evaporation from inner wells. | |
| Unexpectedly low NO levels (measured by Griess assay) | Inaccurate standard curve | Prepare fresh nitrite standards for each assay. |
| Interference from media components | Phenol red in some culture media can interfere with the Griess assay. Use a phenol red-free medium if possible. | |
| Insufficient incubation time for NO release | Ensure the incubation time is sufficient for this compound to release a detectable amount of NO, considering its half-life. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | ~39 minutes | pH 7.4, 37°C | [1][2] |
| ~230 minutes | pH 7.4, 22-25°C | [1][2] | |
| NO molecules released | 2 per molecule of this compound | [1][2] | |
| EC50 (Vasorelaxation of rabbit aorta) | 6.2 µM | [3] |
Experimental Protocols
Protocol 1: General Cell Viability Assay for this compound Dose-Response Curve
This protocol outlines a general method using a tetrazolium-based assay (e.g., MTT) to assess cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) immediately before use.
-
Perform serial dilutions of the stock solution in phenol red-free cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Protocol 2: Griess Assay for Nitric Oxide Measurement
This protocol is for measuring nitrite, a stable and quantifiable breakdown product of NO, in the cell culture supernatant.
-
Sample Collection:
-
Collect the cell culture supernatant from the dose-response experiment at the desired time points.
-
-
Standard Curve Preparation:
-
Prepare a set of sodium nitrite standards of known concentrations in the same cell culture medium used for the experiment.
-
-
Griess Reagent Preparation:
-
Prepare the Griess reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Component B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare this fresh.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
References
- 1. Nitric oxide: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic effect of exogenous nitric oxide on proliferation and differentiation in skin derived keratinocytes but not fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
impact of media components on Spermine NONOate stability
Welcome to the technical support center for Spermine NONOate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this nitric oxide (NO) donor.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid this compound?
-
A: For long-term stability, solid this compound should be stored at -80°C, sealed under an inert gas like nitrogen.[1][2][3] It is recommended to keep the vial tightly sealed as the compound is sensitive to moisture and air, which can cause it to discolor and degrade.[1][4] Under these conditions, it should be stable for at least one year.[1]
-
-
Q2: How should I handle this compound in the laboratory?
-
A: Avoid breathing in the dust, and prevent contact with eyes, skin, and clothing.[4] It is best to handle the solid compound in a glove box with an inert atmosphere.[1] If a glove box is not available, open the vial just before use and weigh out the required amount quickly. Always wash hands thoroughly after handling.[4]
-
-
Q3: My solid this compound has changed color. Can I still use it?
Solution Preparation and Stability
-
Q4: How do I prepare a stable stock solution of this compound?
-
A: To create a stable stock solution, dissolve this compound in a cold, alkaline solution, such as 0.01 M NaOH.[1] These alkaline stock solutions are very stable and can be stored at 0°C for up to 24 hours.[1] For long-term storage of stock solutions, aliquot into single-use volumes and store at -80°C for up to 6 months, protected from light and under nitrogen.[2][5] Avoid repeated freeze-thaw cycles.[2][5]
-
-
Q5: How do I initiate nitric oxide release from my stock solution?
-
Q6: What is the half-life of this compound in experimental media?
-
A: The half-life is highly dependent on pH and temperature. At 37°C in a buffer of pH 7.4, the half-life is approximately 39 minutes.[1][2][3][7] At a lower temperature of 22-25°C (room temperature) at the same pH, the half-life increases to about 230 minutes.[2][3][7] Decomposition is nearly instantaneous at an acidic pH of 5.1.[1]
-
-
Q7: How do media components like serum affect the stability and action of this compound?
-
A: While the fundamental pH- and temperature-dependent decomposition kinetics are the primary drivers of NO release, components in complex media can influence the downstream effects of NO.[7][8] Serum proteins, such as albumin, can interact with the parent spermine molecule.[9][10] Furthermore, the released NO can interact with various media components and cellular targets. For instance, studies have shown that this compound can influence protein aggregation in the presence of other small molecules like ATP.[11] It is important to consider that while the NO release rate may be predictable, the ultimate biological effect can be modulated by the experimental environment.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed. | Degradation of this compound: The solid may have degraded due to improper storage (exposure to air/moisture). Stock solutions may have been stored improperly or for too long. | Always use a fresh vial of solid if degradation is suspected. Prepare fresh stock solutions in 0.01 M NaOH before each experiment.[1] Verify the concentration of your stock solution spectrophotometrically at 252 nm.[1] |
| Incorrect pH: The experimental buffer pH may be too high, slowing down NO release, or too low, causing instantaneous release and a short-lived effect. | Ensure your final experimental buffer is at the desired physiological pH (typically 7.2-7.4) to achieve the expected half-life.[1] | |
| Repeated Freeze-Thaw Cycles: Aliquots of stock solution were subjected to multiple freeze-thaw cycles, leading to degradation. | Prepare single-use aliquots of your stock solution to avoid degradation from repeated temperature changes.[5] | |
| Variability between experiments. | Inconsistent Solution Preparation: Minor differences in the pH of the final solution or the temperature can significantly alter the half-life and rate of NO release. | Standardize your protocol for solution preparation. Always use freshly prepared buffers and allow them to equilibrate to the experimental temperature before adding the this compound stock. |
| Media Component Variability: Batch-to-batch variations in complex media (e.g., serum) could introduce components that interact with NO or its downstream targets. | If possible, use a defined, serum-free medium. If serum is required, use the same batch for a set of comparative experiments. | |
| Unexpectedly rapid or slow NO release. | Incorrect Temperature: The experiment is being conducted at a temperature different from what is cited for the expected half-life. | Ensure your experimental setup is maintained at a constant, correct temperature (e.g., 37°C for a ~39-minute half-life).[2] |
| Incorrect pH of Buffer: The pH of the experimental buffer is not what you assume it to be. | Calibrate your pH meter and verify the pH of your buffer immediately before use. |
Quantitative Data Summary
The stability of this compound is primarily dictated by pH and temperature. The following table summarizes the reported half-life under different conditions.
| Temperature | pH | Half-life (t½) | Reference(s) |
| 37°C | 7.4 | 39 minutes | [1][2][3][7] |
| 22-25°C | 7.4 | 230 minutes | [2][3][7] |
| 37°C | 7.3 | 73 minutes | [12] |
| 0°C | Alkaline (0.01 M NaOH) | >24 hours (stable) | [1] |
| Not Specified | 5.1 | Nearly instantaneous | [1] |
Note: The decomposition follows first-order kinetics.[1][7]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Preparation of Alkaline Solvent: Prepare a fresh, chilled (4°C) solution of 10 mM Sodium Hydroxide (NaOH) in high-purity, degassed water.
-
Weighing the Compound: Briefly remove the vial of this compound from -80°C storage. In a controlled environment (ideally a glove box), weigh the desired amount of the crystalline solid quickly.[1]
-
Dissolution: Immediately dissolve the weighed this compound in the cold 10 mM NaOH solution to the desired stock concentration (e.g., 100 mM). Ensure the solid is fully dissolved.
-
Concentration Verification (Optional but Recommended):
-
Dilute a small aliquot of the stock solution in 10 mM NaOH.
-
Measure the absorbance at 252 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the molar extinction coefficient (ε) of 8,500 M⁻¹ cm⁻¹.[1]
-
-
Storage: Aliquot the stock solution into single-use, light-protected tubes. If using immediately, keep on ice. For longer-term storage, flush with nitrogen and store at -80°C for up to 6 months.[2]
Protocol 2: Monitoring this compound Decomposition via UV Spectrophotometry
-
Setup: Set a UV-Vis spectrophotometer to read absorbance at 252 nm. Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 37°C).
-
Buffer Preparation: Prepare the experimental buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and allow it to equilibrate to the experimental temperature.[1]
-
Initiation: Add a small volume of the this compound alkaline stock solution to the temperature-equilibrated buffer in the cuvette to achieve the desired final concentration. Mix quickly by gentle inversion.
-
Measurement: Immediately begin recording the absorbance at 252 nm over time. The absorbance will decrease as the this compound decomposes.
-
Data Analysis: The half-life can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The resulting linear slope (k) can be used to calculate the half-life using the equation: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for this compound preparation and use.
Caption: Factors influencing the decomposition of this compound.
Caption: Simplified signaling pathway of nitric oxide (NO).[13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugation of biogenic and synthetic polyamines with serum proteins: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyamine Analogues Bind Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound and ATP on protein aggregation: light scattering evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
how to accurately determine the effective concentration of Spermine NONOate
This technical support guide provides researchers, scientists, and drug development professionals with essential information for accurately determining and troubleshooting the effective concentration of Spermine NONOate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide (NO)?
This compound is a diazeniumdiolate, a class of compounds that serve as nitric oxide (NO) donors.[1][2] It is a stable complex of spermine and nitric oxide that, when dissolved in an aqueous solution, spontaneously dissociates to release two moles of NO per mole of the parent compound.[3][4] This decomposition is a pH-dependent, first-order process and does not require enzymatic activation.[3][4]
Q2: What are the key properties of this compound I should be aware of?
Understanding the physicochemical properties of this compound is crucial for its effective use. Key properties are summarized in the table below.
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the integrity of this compound. It is a crystalline solid that is sensitive to moisture and air.[5] For long-term storage, it should be kept at -80°C under an inert atmosphere like nitrogen, where it is stable for at least one year.[5] Alkaline stock solutions (in 0.01 M NaOH) are stable for up to 24 hours at 0°C.[5] It is recommended to prepare fresh solutions for each experiment and use them promptly.[1]
Q4: What factors influence the rate of NO release from this compound?
The primary factors influencing the rate of NO release are pH and temperature. The decomposition is nearly instantaneous at a pH of 5.0.[2] Under physiological conditions (pH 7.4), the half-life is significantly affected by temperature.[3][4]
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₆N₆O₂ | [3] |
| Molecular Weight | 262.4 g/mol | [3][6] |
| Purity | ≥98% | [3][5] |
| Solubility | Soluble in aqueous buffers up to 100 mg/mL | [3] |
| UV Absorbance Max (λmax) | 252 nm | [3][5] |
| Molar Extinction Coefficient (ε) | 8,500 M⁻¹ cm⁻¹ | [5] |
Table 2: Half-life of this compound at pH 7.4
| Temperature | Half-life (t½) | Reference(s) |
| 37°C | ~39 minutes | [3][4][7] |
| 22-25°C (Room Temp) | ~230 minutes | [3][4] |
Experimental Protocols
Protocol 1: Direct Quantification of this compound using UV-Vis Spectrophotometry
This method allows for the direct measurement of the concentration of the intact this compound in a stock solution before it decomposes to release NO.
Materials:
-
This compound
-
0.01 M NaOH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution: Dissolve a known weight of this compound in ice-cold 0.01 M NaOH to create a concentrated stock solution. The alkaline pH ensures the stability of the NONOate.[5]
-
Dilution: Further dilute the stock solution in 0.01 M NaOH to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measurement: Measure the absorbance of the diluted solution at 252 nm.[5]
-
Calculation: Use the Beer-Lambert law to calculate the concentration:
-
Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)
-
Where the Molar Extinction Coefficient (ε) is 8,500 M⁻¹ cm⁻¹ and the path length is typically 1 cm.[5]
-
Protocol 2: Indirect Quantification of NO Release using the Griess Assay
This protocol measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions, to indirectly determine the amount of NO released.[6][8]
Materials:
-
This compound stock solution (prepared in 0.01 M NaOH)
-
Phosphate-buffered saline (PBS) or other physiological buffer (pH 7.4)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine).[9][10]
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by preparing a series of dilutions of the sodium nitrite standard in the same buffer as your experimental samples.
-
Initiate NO Release: Dilute the this compound stock solution into the physiological buffer (pH 7.4) at 37°C to the desired final concentration to initiate NO release.
-
Sample Collection: At various time points, collect aliquots from the this compound solution.
-
Griess Reaction:
-
Add 50 µL of your collected samples and nitrite standards to individual wells of the 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.[9]
-
-
Measurement: Measure the absorbance at approximately 540-550 nm using a microplate reader.[8][11]
-
Calculation:
-
Subtract the absorbance of a blank control from all sample and standard readings.
-
Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in your experimental samples, which corresponds to the amount of NO released.
-
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological effects.
-
Question: Did you verify the concentration of your this compound stock solution?
-
Question: Are your experimental conditions (pH, temperature) consistent?
Issue 2: Signs of cellular toxicity not related to NO.
-
Question: Are you working with primary cell cultures in the presence of serum?
-
Question: Have you performed a dose-response experiment?
Issue 3: Griess assay results are not reproducible.
-
Question: Are you preparing fresh Griess reagents and nitrite standards for each assay?
-
Action: The Griess reagents, particularly N-(1-naphthyl)ethylenediamine, can be sensitive to air and light.[11] Nitrite standards can also degrade over time. Prepare fresh solutions for optimal results.
-
-
Question: Does your cell culture medium contain components that interfere with the Griess assay?
-
Action: Some media components, like phenol red, can interfere with absorbance readings. Run a control with the medium alone to check for background absorbance and subtract it from your sample readings.
-
Visualizations
Caption: Experimental workflow for determining the effective concentration of this compound.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. astorscientific.us [astorscientific.us]
- 3. caymanchem.com [caymanchem.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biotium.com [biotium.com]
- 7. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Griess test - Wikipedia [en.wikipedia.org]
- 10. Griess Reagent System [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. 精胺 suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
avoiding artifacts in experiments with Spermine NONOate
Welcome to the Technical Support Center for Spermine NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting experiments involving this nitric oxide donor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide (NO)?
This compound is a diazeniumdiolate compound that serves as a reliable donor of nitric oxide (NO). It spontaneously decomposes in aqueous solutions via a pH-dependent, first-order kinetic process to release two moles of NO per mole of the parent compound.[1][2] The remaining byproduct is the polyamine spermine.
Q2: What is the half-life of this compound?
The half-life of this compound is dependent on temperature and pH. At a physiological pH of 7.4 and 37°C, its half-life is approximately 39 minutes.[1][2][3] At room temperature (22-25°C) and pH 7.4, the half-life is extended to about 230 minutes.[1][3]
Q3: How should I store this compound?
For long-term stability, this compound should be stored at -80°C as a crystalline solid.[4] It is sensitive to moisture and air, so it is crucial to keep the vial tightly sealed.[4]
Q4: How do I prepare a stock solution of this compound?
To prevent premature decomposition, it is recommended to prepare a stock solution in a cold, basic buffer, such as 0.01 M NaOH.[4] In this alkaline environment, this compound is relatively stable and can be stored at 0°C for up to 24 hours.[4] The release of NO is initiated by diluting the alkaline stock solution into your experimental buffer at a physiological pH (e.g., 7.4).
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity in my cell culture experiments.
-
Question: Are you using a serum-containing medium, particularly one with fetal bovine serum (FBS)?
-
Possible Cause: The decomposition of this compound releases spermine. Bovine serum contains amine oxidases that can metabolize spermine into cytotoxic byproducts, including acrolein, hydrogen peroxide, and ammonia.[5] These byproducts can cause significant cell death.
-
Troubleshooting Steps:
-
Use Serum-Free Medium: If your experimental design allows, switch to a serum-free medium to eliminate the source of amine oxidases.[6]
-
Use a Different Serum: Human or horse serum contain lower levels of amine oxidases and may be less likely to cause spermine-related cytotoxicity.[2][7]
-
Include an Amine Oxidase Inhibitor: Consider adding an amine oxidase inhibitor, such as aminoguanidine, to your culture medium to prevent the breakdown of spermine.
-
Perform Control Experiments: Always include a control group treated with spermine alone (at the same concentration that would be released by this compound) to distinguish between the effects of NO and the effects of the spermine byproduct.
-
-
Issue 2: My experimental results are inconsistent or not reproducible.
-
Question: How are you preparing and handling your this compound solutions?
-
Possible Cause: The stability of this compound is highly dependent on pH and temperature. Inconsistent preparation of solutions can lead to variable rates of NO release.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always prepare fresh alkaline stock solutions of this compound for each experiment.
-
Maintain Consistent pH and Temperature: Ensure that the pH and temperature of your experimental buffer are consistent across all experiments to ensure a reproducible rate of NO release.
-
Verify Concentration: The concentration of the stock solution can be verified by measuring its absorbance at 252 nm (ε = 8,500 M⁻¹ cm⁻¹) in 0.01 M NaOH.[4]
-
-
-
Question: Could components of my culture medium be interfering with the experiment?
-
Possible Cause: Some media components can react with NO or its byproducts. For example, the generation of hydrogen peroxide has been observed when certain phenolic compounds are added to cell culture media.[8] While not directly related to this compound, this highlights the potential for unintended reactions in complex media.
-
Troubleshooting Steps:
-
Simplify Your Medium: If possible, use a simpler, defined medium for the duration of the experiment to reduce the chances of unknown interactions.
-
Run Controls with Media Components: Test the effect of this compound in your basal medium without cells to check for any direct reactions that might alter the expected NO concentration.
-
-
Data Summary
Table 1: Decomposition Half-Life of this compound at pH 7.4
| Temperature | Half-Life (minutes) |
| 37°C | 39[1][2][3] |
| 22-25°C | 230[1][3] |
Experimental Protocols
Protocol: Preparation and Application of this compound in Cell Culture
-
Preparation of Stock Solution (10 mM):
-
Under sterile conditions, prepare a stock solution of 0.01 M NaOH in nuclease-free water and chill on ice.
-
Weigh out the required amount of this compound crystalline solid.
-
Dissolve the this compound in the cold 0.01 M NaOH to a final concentration of 10 mM. This stock solution should be kept on ice and used within the same day.
-
-
Cell Treatment:
-
Culture your cells to the desired confluency in your chosen culture medium.
-
Immediately before treating the cells, dilute the 10 mM this compound stock solution to the final desired concentration in pre-warmed (37°C) culture medium. The pH of the final medium should be approximately 7.4.
-
Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
For control experiments, prepare a separate set of cells treated with the vehicle (the same dilution of the 0.01 M NaOH stock solution without this compound) and another set treated with an equivalent concentration of spermine.
-
-
Post-Treatment Analysis:
-
Incubate the cells for the desired period, keeping in mind the 39-minute half-life of this compound at 37°C.
-
Proceed with your downstream analysis (e.g., cell viability assays, protein expression analysis, etc.).
-
Signaling Pathways and Workflows
Caption: Canonical Nitric Oxide Signaling Pathway in the Vasculature.
Caption: Experimental Workflow for using this compound.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. rndsystems.com [rndsystems.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Polyamine cytotoxicity in the presence of bovine serum amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-catechin, and quercetin to commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Real-Time Nitric Oxide (NO) Measurement from Spermine NONOate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the nitric oxide donor Spermine NONOate. The focus is on overcoming challenges encountered during the real-time measurement of NO release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide (NO)?
A1: this compound, or (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a diazeniumdiolate (NONOate) compound that serves as a reliable NO donor.[1][2] It spontaneously decomposes in aqueous solutions under physiological conditions (pH 7.4, 37°C) to release two moles of NO per mole of the parent compound.[1] This decomposition is a first-order process dependent on pH and temperature, and unlike some other donors, it does not require enzymatic or redox activation.[3][4]
Q2: What are the key properties and stability of this compound?
A2: this compound is a crystalline solid that is soluble in aqueous buffers up to 100 mg/ml.[1] For long-term storage, it should be kept desiccated at -80°C to maintain its stability for at least two years.[1] Stock solutions should be prepared fresh before each experiment, and repeated freeze-thaw cycles should be avoided to prevent degradation.[5] The compound is relatively stable in basic solutions but readily releases NO as the pH becomes neutral or acidic.[3][6]
Q3: How is the NO release from this compound initiated and controlled?
A3: The release of NO is primarily initiated by lowering the pH of the this compound solution.[6] Researchers can prepare a moderately basic stock solution where the compound is stable and then introduce it into a neutral buffer (pH 7.4) at the desired temperature (e.g., 37°C) to start the controlled release of NO.[6] The rate of release is dictated by its half-life under the specific experimental conditions.
Quantitative Data: this compound Release Profile
The release of NO from this compound follows predictable, first-order kinetics. The following table summarizes its key quantitative characteristics.
| Parameter | Value | Conditions | Citations |
| Stoichiometry | ~1.7 - 2.0 moles of NO released per mole of this compound | pH 7.4, 37°C | [7][8] |
| Half-life (t½) | 39 minutes | pH 7.4, 37°C | [1][2][3][9] |
| Half-life (t½) | 230 minutes | pH 7.4, 22-25°C | [1][3] |
| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ | pH 7.4, 37°C | [7] |
| EC₅₀ (Vasorelaxation) | 6.2 µM | Rabbit Aorta | [2] |
Visualizing the Process
The following diagrams illustrate the chemical decomposition of this compound and a general workflow for its use in experiments.
Caption: Proton-initiated decomposition of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for Spermine NONOate treatment in cell culture
This guide provides troubleshooting and frequently asked questions for researchers using Spermine NONOate in cell culture experiments, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a diazeniumdiolate compound that acts as a nitric oxide (NO) donor.[1] It spontaneously dissociates in aqueous solutions in a pH- and temperature-dependent manner to release two moles of NO per mole of the parent compound.[2] This controlled release makes it a valuable tool for studying the physiological and pathological effects of NO in biological systems.[3]
Q2: What is the half-life of this compound and why is it critical for my experiment?
The half-life (t½) is the time it takes for half of the compound to decompose and release its NO. This parameter is crucial for designing your experiment because it dictates the duration of NO exposure your cells will experience. The half-life is highly dependent on temperature and pH.[4]
| Temperature | pH | Half-life (t½) |
| 37°C | 7.4 | ~39 minutes |
| 22-25°C | 7.4 | ~230 minutes |
Data sourced from multiple suppliers.[1][2][4][5]
For a typical cell culture experiment conducted at 37°C, the majority of NO will be released within the first few hours of incubation. Short-term exposure experiments should account for the initial burst, while long-term experiments must consider that the compound will be depleted relatively quickly.
Q3: What is a typical concentration range for this compound in cell culture?
The optimal concentration is highly cell-type dependent and should be determined empirically. A starting point for many applications is in the low micromolar range. For example, an EC₅₀ of 6.2 µM was reported for the relaxation of rabbit aorta. However, cytotoxic effects have been observed at concentrations as low as 50 µM in some primary cultures.[6] A dose-response experiment is always recommended to find the optimal, non-toxic concentration for your specific cells.[7]
Experimental Design & Protocols
Q4: How do I design an experiment to find the optimal incubation time?
The optimal incubation time depends on the biological question you are asking. Are you interested in acute signaling events or long-term cellular responses?
A time-course experiment is the most effective method. This involves treating cells with a fixed concentration of this compound and then collecting samples for analysis at multiple time points (e.g., 30 min, 1, 2, 4, 8, and 24 hours). The results will reveal the kinetics of the cellular response to the released NO.
Protocol 1: Determining Cell Viability using MTT Assay
This protocol assesses metabolic activity as an indicator of cell viability.[8] It is useful for establishing a non-toxic working concentration of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (prepare fresh in cold, slightly basic buffer, e.g., pH > 8.0)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment: Prepare serial dilutions of this compound in your culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 4, 12, or 24 hours) at 37°C.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Measuring NO Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[3][9]
Materials:
-
Cell culture supernatant from treated and control wells
-
Griess Reagent (typically a two-part solution: Part A - sulfanilamide in acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)[10]
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well plate
Procedure:
-
Sample Collection: At the end of your desired incubation time, collect 50-100 µL of cell culture supernatant from each well.
-
Standard Curve: Prepare serial dilutions of the sodium nitrite standard in your culture medium (e.g., from 100 µM down to 0 µM). Add 50-100 µL of each standard to separate wells of the 96-well plate.[10]
-
Griess Reaction: Add an equal volume of Griess Reagent to all sample and standard wells.[10] Some protocols require adding the two parts of the reagent sequentially.[11]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[9][10] A pink/magenta color will develop.
-
Readout: Measure the absorbance at 540-550 nm using a microplate reader.[9][10]
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance values to the standard curve.
Troubleshooting Guide
Problem 1: High levels of cell death or cytotoxicity observed.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response curve using a cell viability assay (e.g., MTT, LDH) to determine the IC₅₀ and select a non-toxic concentration.[12][13] |
| Incubation time is too long. | Reduce the incubation time. Given the ~39 minute half-life at 37°C, shorter treatments (1-4 hours) may be sufficient for many signaling events.[2][5] |
| Toxic byproducts from spermine. | If using serum, amine oxidases can metabolize the spermine backbone into toxic byproducts like acrolein and H₂O₂.[6] Consider reducing serum concentration or using an amine oxidase inhibitor like aminoguanidine.[6] |
| Compound degradation. | Ensure the this compound stock solution is prepared fresh before each experiment. Store the solid compound desiccated at -20°C or -80°C.[2] |
Problem 2: No observable effect or inconsistent results.
| Possible Cause | Recommended Solution |
| Concentration is too low. | Increase the concentration of this compound. Confirm the biological activity of your desired concentration by measuring NO release with a Griess Assay (Protocol 2). |
| Incubation time is too short. | The biological process you are studying may require longer-term accumulation of downstream signals. Increase the incubation time or perform a detailed time-course experiment. |
| Compound has degraded. | This compound is sensitive to light, heat, and moisture. Always prepare stock solutions fresh from solid powder.[1] Do not use old solutions. |
| Cell density is inconsistent. | Ensure consistent cell seeding density across all experiments, as this can affect the per-cell concentration of the compound.[7] |
| NO is being scavenged. | Components in the media or the cells themselves can scavenge NO. Ensure your experimental system is compatible. The effect of this compound can be suppressed by NO scavengers.[14] |
Signaling Pathway Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biotium.com [biotium.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
- 12. Cytotoxic versus genotoxic effects of nitric oxide (NO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Spermine NONOate versus SIN-1 for Nitric Oxide and Superoxide Generation
For researchers, scientists, and drug development professionals, the precise generation of reactive nitrogen species (RNS) and reactive oxygen species (ROS) is critical for investigating a vast array of physiological and pathological processes. Two commonly employed chemical donors, Spermine NONOate and 3-morpholinosydnonimine (SIN-1), are often utilized for their ability to release nitric oxide (NO). However, their distinct decomposition pathways lead to significantly different co-products, particularly the superoxide radical (O₂•⁻), a key distinction for experimental design and interpretation.
This guide provides an objective comparison of this compound and SIN-1, focusing on their differential generation of nitric oxide versus superoxide. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of their chemical behaviors to aid in the selection of the appropriate tool for your research needs.
Chemical Properties and Decomposition Mechanisms
This compound belongs to the class of diazeniumdiolates, commonly known as NONOates. These compounds are characterized by their spontaneous and predictable decomposition in aqueous solutions to release nitric oxide. The decomposition of this compound is a pH-dependent, first-order process that yields two moles of NO per mole of the parent compound, along with the corresponding polyamine, spermine.[1][2] Critically for many experimental contexts, the decomposition of this compound is not reported to generate superoxide radicals, positioning it as a "pure" nitric oxide donor.[3][4]
SIN-1 (3-morpholinosydnonimine) , a sydnonimine derivative, undergoes a more complex, multi-step decomposition in physiological solutions. This process is initiated by a hydroxyl ion-dependent conversion to its open-ring form, SIN-1A.[5] Subsequently, SIN-1A can be oxidized, a process that is essential for the release of nitric oxide.[5] In the presence of molecular oxygen, this oxidation leads to the concomitant generation of both nitric oxide and superoxide radicals.[6] The simultaneous production of NO and O₂•⁻ results in the rapid formation of peroxynitrite (ONOO⁻), a potent and highly reactive oxidant.[7] However, it is noteworthy that in the presence of other electron acceptors, SIN-1 may predominantly function as an NO donor.[6]
Comparative Data on NO and Superoxide Generation
The following table summarizes key quantitative data regarding the generation of nitric oxide and superoxide from this compound and SIN-1 under physiological conditions (pH 7.4, 37 °C).
| Parameter | This compound | SIN-1 | Reference |
| Primary Products | Nitric Oxide (NO), Spermine | Nitric Oxide (NO), Superoxide (O₂•⁻), Peroxynitrite (ONOO⁻) | [1][6] |
| Moles of NO Released per Mole of Donor | ~1.7 - 2.0 | Variable, co-generates O₂•⁻ | [2][8] |
| Half-life (t½) at pH 7.4, 37 °C | ~39 minutes | Variable, depends on conditions | [2] |
| Decomposition Rate Constant (k) for NO release | ~0.019 min⁻¹ | Not applicable in the same manner due to complex mechanism | [8] |
| Rate of NO Generation | Predictable, first-order kinetics | Variable, near stoichiometric with O₂•⁻ production | [8][9] |
| Rate of Superoxide (O₂•⁻) Generation | Not detected/Negligible | ~1.12 µM/min (from 100 µM SIN-1) | [3][9] |
Signaling and Decomposition Pathways
The distinct mechanisms of decomposition for this compound and SIN-1 are visualized below.
Experimental Protocols
Accurate quantification of NO and superoxide is paramount for distinguishing the effects of these donors. Below are summaries of widely accepted experimental protocols.
Quantification of Nitric Oxide Release
A common method for quantifying NO release is through chemiluminescence . This technique involves reacting the released NO with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which then emits light as it decays. The intensity of the emitted light is directly proportional to the NO concentration.
Experimental Workflow for NO Quantification:
Another widely used method is Electron Paramagnetic Resonance (EPR) spectroscopy . This technique utilizes spin traps, such as iron-dithiocarbamate complexes (e.g., Fe(MGD)₂), which react with NO to form a stable paramagnetic adduct that can be detected and quantified by EPR.[10]
Quantification of Superoxide Generation
EPR spectroscopy is also the gold standard for the detection and quantification of the highly reactive superoxide radical. Nitrone spin traps, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), are used to "trap" superoxide, forming a more stable radical adduct with a characteristic EPR spectrum.[11][12]
A common spectrophotometric method involves measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c . Superoxide reduces ferricytochrome c to ferrocytochrome c, which can be monitored by the increase in absorbance at 550 nm. The specificity for superoxide is confirmed by the inhibition of this reduction in the presence of SOD.[4]
Summary and Recommendations
The choice between this compound and SIN-1 fundamentally depends on the experimental question being addressed.
-
For studies requiring the specific effects of nitric oxide in the absence of confounding reactive oxygen species, this compound is the superior choice. Its clean decomposition to NO and the parent polyamine provides a controlled and predictable source of nitric oxide.[1][2] This is particularly important when investigating NO-mediated signaling pathways without the interference of oxidative stress.
-
SIN-1 is the appropriate tool for studying the combined effects of nitric oxide and superoxide, or for investigating the biological consequences of peroxynitrite formation. Its ability to co-generate NO and O₂•⁻ mimics certain pathological conditions where both species are produced simultaneously.[6][9] However, researchers must be cautious in interpreting data, as the observed effects could be due to NO, superoxide, peroxynitrite, or a combination thereof.
References
- 1. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nitric oxide/superoxide assay. Insights into the biological chemistry of the NO/O-2. interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Spermine NONOate: A Comparative Guide to the Griess Assay and Its Alternatives
For researchers and drug development professionals investigating nitric oxide (NO) signaling pathways, validating the activity of NO donors is a critical first step. Spermine NONOate stands out as a valuable tool due to its predictable NO release kinetics.[1] This guide provides a comprehensive overview of how to validate its biological activity using the well-established Griess assay, compares this method with other available technologies, and provides the necessary experimental protocols for accurate assessment.
Understanding this compound and Nitric Oxide Detection
This compound is a diazeniumdiolate compound that spontaneously decomposes under physiological conditions (pH 7.4, 37°C) to release two molecules of nitric oxide.[2] This controlled release makes it a preferred donor for in vitro and in vivo studies. The half-life of this compound at 37°C and pH 7.4 is approximately 39 minutes, allowing for a sustained release of NO.[2][3]
The most common method for quantifying the NO released from donors like this compound is the Griess assay. This indirect colorimetric method measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[4][5] The assay is valued for its simplicity, low cost, and accessibility.[6]
The Griess Assay: Mechanism and Protocol
The Griess assay is a two-step diazotization reaction.[7][8] In an acidic medium, nitrite reacts with a diazotizing reagent, typically sulfanilamide, to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo dye, which can be quantified spectrophotometrically at approximately 540 nm.[8][9] The intensity of the color is directly proportional to the nitrite concentration in the sample.[8]
Experimental Protocol: Griess Assay for Nitrite Quantification
This protocol is adapted for a 96-well microplate format.
Materials:
-
This compound
-
Griess Reagent:
-
Nitrite Standard: 1 mM Sodium Nitrite (NaNO₂) solution.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540-550 nm.
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 10 mM NaOH. Note: NONOates are more stable at a basic pH.
-
Dilute the stock solution in PBS (pH 7.4) to the desired final concentration immediately before the experiment to initiate NO release.
-
-
Standard Curve Preparation:
-
Sample Preparation and Incubation:
-
Add 50 µL of your this compound solution (at various concentrations or time points) to separate wells.
-
Include a blank control containing only the buffer.
-
Incubate the plate at 37°C for a desired period to allow for NO release and subsequent conversion to nitrite.
-
-
Griess Reaction:
-
If using separate components, mix equal volumes of Component A and Component B immediately before use to create the Griess Reagent. Do not store the mixed reagent for more than 8 hours.[10]
-
Add 50 µL of the freshly prepared Griess Reagent to each well containing standards and samples.[12]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[11][13]
-
-
Measurement:
-
Quantification:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.
-
Performance Comparison: Griess Assay vs. Alternatives
While the Griess assay is widely used, it has limitations, including a detection limit of around 0.5-2.5 µM and potential interference from components in complex biological media like serum or plasma.[6][15] For studies requiring higher sensitivity or real-time measurements, several alternatives are available.
| Feature | Griess Assay | Chemiluminescence | Electrochemical Sensor | Fluorescent Probes |
| Principle | Colorimetric (indirect) | Gas-phase reaction with ozone | Amperometric (direct) | Fluorometric (direct) |
| Detection Limit | ~0.5 - 2.5 µM[6] | Picomolar to Nanomolar[16] | ~0.3 - 10 nM[9] | Nanomolar |
| Measurement | Endpoint (total nitrite)[5] | Real-time NO release[5] | Real-time NO release[9] | Real-time NO imaging |
| Advantages | Inexpensive, simple, high-throughput[6] | High sensitivity, high specificity[5][16] | Real-time, portable, in situ measurements[9] | High sensitivity, suitable for cell imaging[17] |
| Disadvantages | Low sensitivity, interferences in biological media[6][9] | Expensive equipment, impractical for proteinaceous media[5] | Transient signals in complex media, lower totals vs. other methods[5][6] | Can be prone to photobleaching, may require specific imaging equipment[17] |
| Typical Use | Initial screening, quantification in simple buffers[6] | Accurate kinetic analysis of NO release[5] | Real-time NO detection in tissues or single cells[5] | Intracellular NO detection and imaging[17] |
Quantitative Comparison of NO Donor Release
The Griess assay can be effectively used to compare the NO-releasing profiles of different NONOates.
| NO Donor | Half-Life (pH 7.4, 37°C) | NO Moles Released per Mole of Donor | Typical Effective Concentration |
| This compound | ~39 minutes[2][3] | 2[2] | 0.05 - 5 µM[3] |
| DEA NONOate | ~2 - 4 minutes[3] | 1.5 - 2[3][18] | 0.05 - 5 µM[3] |
| DETA NONOate | ~20 hours[2] | 2[2] | Varies with application |
| PROLI NONOate | ~1.8 seconds[2] | 2[5] | Varies with application |
Conclusion
The Griess assay is a robust and cost-effective method for validating the fundamental biological activity of this compound by quantifying its primary breakdown product, nitrite. Its simplicity makes it an excellent choice for initial screening, dose-response studies, and comparative analysis of different NO donors in aqueous solutions.
However, researchers must be aware of its limitations, particularly its sensitivity and susceptibility to interference in complex biological matrices.[6][15] For studies demanding real-time kinetics, high sensitivity, or analysis in protein-rich environments, alternative methods such as chemiluminescence or electrochemical sensors should be considered.[5] The choice of assay ultimately depends on the specific experimental question, the required sensitivity, and the sample matrix. By understanding the principles and limitations of each method, researchers can confidently select the appropriate tool to generate accurate and reliable data on the biological activity of this compound.
References
- 1. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Griess Reagent System [promega.com]
- 5. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Griess test - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. biotium.com [biotium.com]
- 15. Detecting and monitoring NO, SNO and nitrite in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Nitric Oxide Donors: Why Spermine NONOate Stands Out
In the intricate world of cellular signaling and drug development, the choice of a nitric oxide (NO) donor is a critical decision that can significantly impact experimental outcomes. While a variety of NO donors are available, Spermine NONOate has emerged as a preferred tool for many researchers due to its predictable and sustained release of nitric oxide, mimicking physiological conditions more closely than many of its counterparts. This guide provides a comprehensive comparison of this compound with other commonly used NO donors, supported by experimental data and detailed protocols, to aid researchers in making an informed choice.
Unveiling the Advantages of this compound
This compound belongs to the class of diazeniumdiolates (NONOates), which are prized for their ability to release NO spontaneously in aqueous solutions without the need for enzymatic activation.[1] This characteristic provides a significant advantage over other donors that require specific cellular machinery or co-factors, which can introduce variability in experimental systems.
The primary distinction of this compound lies in its well-defined and intermediate half-life. At a physiological pH of 7.4 and 37°C, it has a half-life of approximately 39 minutes.[2] This allows for a sustained and predictable release of NO over a period that is relevant for many biological processes, such as angiogenesis and vasodilation.[3][4] In contrast, other NONOates have half-lives that can range from a few seconds to several hours, making them suitable for different experimental paradigms.[1]
Comparative Analysis of Nitric Oxide Donors
To provide a clear perspective, the following tables summarize the key characteristics and performance of this compound in comparison to other widely used NO donors: S-nitroso-N-acetylpenicillamine (SNAP), 3-morpholinosydnonimine (SIN-1), and S-nitrosoglutathione (GSNO).
Table 1: Physicochemical Properties of Common Nitric Oxide Donors
| Property | This compound | SNAP | SIN-1 | GSNO |
| Class | Diazeniumdiolate (NONOate) | S-Nitrosothiol | Sydnonimine | S-Nitrosothiol |
| NO Release Mechanism | Spontaneous, pH-dependent hydrolysis | Spontaneous and light/metal-catalyzed decomposition | Spontaneous decomposition in the presence of oxygen | Spontaneous and enzyme/metal-catalyzed decomposition |
| Byproducts | Spermine, Nitrite/Nitrate | Disulfide, Nitrite/Nitrate | Superoxide, Peroxynitrite | Glutathione disulfide, Nitrite/Nitrate |
| Molar Ratio (NO/donor) | ~1.7 - 2.0[5] | 1 | 1 | 1 |
Table 2: Nitric Oxide Release Kinetics
| Parameter | This compound | SNAP | SIN-1 | GSNO |
| Half-life (t½) at 37°C, pH 7.4 | ~39 minutes[2] | ~6 - 37 hours[2][6] | Variable, complex kinetics | Minutes to hours (highly dependent on conditions)[7] |
| Release Profile | First-order, predictable decay[5] | Slow, prolonged release | Initial burst followed by sustained release | Variable, sensitive to light and metal ions |
Experimental Evidence Supporting the Choice of this compound
A key area where this compound has demonstrated its utility is in the study of angiogenesis, the formation of new blood vessels. A comparative study on the angiogenic potential of various NONOates revealed that this compound was the most effective in promoting endothelial tube formation and inducing both ex vivo and in vivo angiogenesis.[3] This has been attributed to its unique NO release pattern that appears to be optimal for stimulating the necessary signaling pathways.[3]
The pro-angiogenic effects of nitric oxide are largely mediated through the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[8] this compound has been shown to effectively increase intracellular cGMP levels, thereby activating this critical signaling cascade.[9][10]
Furthermore, in studies related to vasodilation, this compound has been shown to induce relaxation of smooth muscle tissue in a concentration-dependent manner, an effect that can be potentiated by phosphodiesterase inhibitors like sildenafil.[4] This makes it a valuable tool for studying erectile dysfunction and other vascular disorders.
This compound has also been investigated for its antioxidant properties, demonstrating the ability to inhibit the oxidative modification of low-density lipoprotein (LDL).[11] This suggests its potential utility in research related to atherosclerosis and cardiovascular disease.
Experimental Protocols
For researchers looking to incorporate this compound or other NO donors into their studies, the following are detailed protocols for key experiments.
Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a common and straightforward colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite.
Materials:
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM)
-
96-well microplate
-
Microplate reader
-
Sample (e.g., cell culture supernatant, buffer containing the NO donor)
Procedure:
-
Prepare a standard curve by serially diluting the sodium nitrite standard in the same buffer as the samples.
-
Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
NO donor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NO donor for the desired exposure time. Include untreated control wells.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing the Rationale: Signaling Pathways and Release Kinetics
To further illustrate the advantages of this compound, the following diagrams, generated using Graphviz, depict its role in key signaling pathways and its distinct release profile.
Caption: Comparative NO release profiles of different donors.
Caption: NO/cGMP signaling pathway activated by this compound.
Caption: Role of this compound in promoting angiogenesis.
References
- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide regulates angiogenesis through a functional switch involving thrombospondin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide enhances angiogenesis via the synthesis of vascular endothelial growth factor and cGMP after stroke in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rep.bioscientifica.com [rep.bioscientifica.com]
- 11. The antioxidant effect of this compound in human low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Hidden Variables: A Comparative Guide to the Cross-Reactivity of Spermine NONOate Decomposition Products in Common Assays
For researchers, scientists, and drug development professionals utilizing Spermine NONOate as a nitric oxide (NO) donor, a critical understanding of the potential cross-reactivity of its decomposition products is paramount for accurate and reliable experimental outcomes. This guide provides an objective comparison of this compound's performance, detailing the interference of its byproducts—spermine and nitric oxide reaction products—in various assays. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative NO donors to facilitate informed decisions in your research.
This compound is a widely used diazeniumdiolate that spontaneously decomposes in aqueous solutions to release nitric oxide (NO). This decomposition is a pH- and temperature-dependent process following first-order kinetics. Under physiological conditions (pH 7.4 and 37°C), this compound has a half-life of approximately 39 minutes, releasing about 1.7 to 2 moles of NO for every mole of the parent compound. The primary decomposition products are nitric oxide and the polyamine spermine. While the intended pharmacological or biological effects are attributed to the released NO, the presence of spermine and subsequent NO reaction products can lead to unforeseen cross-reactivities in various analytical methods.
The Decomposition Pathway of this compound
The decomposition of this compound is a straightforward chemical process that can be visualized as a key first step in understanding potential downstream interferences.
A Comparative Guide to the Pro-Angiogenic Effects of Spermine NONOate and VEGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-angiogenic properties of Spermine NONOate, a nitric oxide (NO) donor, and Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of signaling pathways and workflows.
At a Glance: this compound vs. VEGF in Angiogenesis
| Feature | This compound | Vascular Endothelial Growth Factor (VEGF) |
| Mechanism of Action | Releases nitric oxide (NO), which activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and downstream signaling. | Binds to and activates VEGF receptors (primarily VEGFR-2) on endothelial cells, initiating a cascade of intracellular signaling pathways. |
| Key Signaling Pathway | NO-sGC-cGMP-PKG pathway. | VEGFR-2 tyrosine kinase pathway, involving PLCγ, PI3K/Akt, and MAPK/ERK. |
| Mode of Administration | Typically administered in vitro as a direct additive to cell culture media. | Administered as a recombinant protein in in vitro and in vivo studies. |
| Reported Efficacy | Considered one of the most effective NO donors for promoting angiogenesis, showing significant increases in endothelial tube formation.[1] | A potent and widely studied pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation.[2][3] |
Quantitative Comparison of Pro-Angiogenic Effects
The following tables summarize quantitative data on the pro-angiogenic effects of this compound and VEGF from various in vitro studies. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Endothelial Cell Tube Formation
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| This compound | EAhy926 | Not specified | Maximally increased endothelial tube formation compared to other NO donors. | [1] |
| VEGF | HUVEC | 20 ng/mL | Significant increase in the number of connected cells in tube formation assay. | [3] |
| VEGF | ECFCs | 30 ng/mL | Significant increase in the number of tubes at 6 hours. | [2] |
Endothelial Cell Migration (Wound Healing Assay)
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| This compound | HaCaT | 10 µM | Optimal concentration for promoting cell migration. | [4] |
| VEGF | HUVEC | 20 ng/mL | Migration distance increased to 307.7 ± 18.9 µm after 24h compared to control (152.3 ± 6.1 µm). | [3] |
Endothelial Cell Proliferation
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| VEGF | HUVEC | 20 ng/mL | Significantly promoted proliferation as measured by MTT assay. | |
| VEGF | Endothelial Cells | 20 ng/mL | Significant increase in ³H-thymidine incorporation. | [5] |
Signaling Pathways in Angiogenesis
The pro-angiogenic effects of this compound and VEGF are mediated by distinct signaling pathways within endothelial cells.
This compound Signaling Pathway
This compound spontaneously decomposes to release nitric oxide (NO). NO, a gaseous signaling molecule, diffuses across the cell membrane and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to the promotion of cell migration and proliferation, key events in angiogenesis.
Caption: this compound signaling cascade.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) initiates its pro-angiogenic effects by binding to VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating multiple downstream pathways, including the PLCγ, PI3K/Akt, and MAPK/ERK pathways. Collectively, these pathways promote endothelial cell survival, proliferation, migration, and the formation of new blood vessels.
Caption: Key VEGF signaling pathways in angiogenesis.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
96-well culture plates
-
This compound or VEGF
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 2 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Add this compound or VEGF at the desired concentrations to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.
-
Visualize and capture images of the tube networks using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Workflow for the tube formation assay.
Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration, mimicking the process of wound closure.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
24-well culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
This compound or VEGF
-
Inverted microscope with a camera and live-cell imaging capabilities (optional)
Protocol:
-
Seed endothelial cells in a 24-well plate and grow them to full confluency.
-
Create a "scratch" or cell-free gap in the confluent monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh endothelial cell growth medium containing this compound or VEGF at the desired concentrations. A control group with no added compound should be included.
-
Capture an initial image (time 0) of the scratch in each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at different time points using image analysis software.
-
Calculate the rate of cell migration by determining the change in the width of the scratch over time.
Caption: Workflow for the wound healing assay.
Conclusion
Both this compound and VEGF are potent pro-angiogenic factors that stimulate key events in the formation of new blood vessels. While they operate through distinct signaling pathways, both ultimately lead to enhanced endothelial cell proliferation, migration, and tube formation. The choice between these agents for research or therapeutic development will depend on the specific application, desired mechanism of action, and delivery considerations. This guide provides a foundational comparison to aid researchers in their selection and experimental design. Further direct comparative studies are warranted to delineate the relative potencies and specific advantages of each compound in promoting angiogenesis.
References
- 1. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Independent Validation of Spermine NONOate's Effect on Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spermine NONOate's (SP-NONOate) effect on cell proliferation against other nitric oxide (NO) donors. The information presented is supported by experimental data from independent studies, offering a valuable resource for evaluating the use of SP-NONOate in research and drug development.
Comparative Efficacy of Nitric Oxide Donors on Cell Proliferation
The effect of nitric oxide on cell proliferation is complex, exhibiting both pro- and anti-proliferative properties that are dependent on the concentration, cell type, and the rate of NO release from the donor molecule. The following table summarizes quantitative data on the inhibitory effects of this compound and other commonly used NO donors on cell proliferation.
| NO Donor | Cell Line | Assay | IC50 Value | Reference |
| This compound (SP-NONOate) | Rat Aortic Smooth Muscle Cells (RA-SMC) | DNA Synthesis Inhibition | 180 µM | [1] |
| Diethylenetriamine NONOate (DETA-NONOate) | Rat Aortic Smooth Muscle Cells (RA-SMC) | DNA Synthesis Inhibition | 40 µM | [1] |
| DPTA NONOate | Rat Aortic Smooth Muscle Cells (RA-SMC) | DNA Synthesis Inhibition | 60 µM | [1] |
Note: A lower IC50 value indicates greater potency in inhibiting cell proliferation. The data suggests that the rate of NO release is a critical factor, with the slower-releasing DETA-NONOate exhibiting a more potent anti-proliferative effect on vascular smooth muscle cells compared to the faster-releasing this compound.[1] Studies on ovarian cancer cell lines (SK-OV-3 and OVCAR 3) also indicate that both this compound and DETA-NONOate inhibit cell growth in a time and concentration-dependent manner, with DETA-NONOate demonstrating a stronger inhibitory effect.[2]
Experimental Protocols
Accurate assessment of cell proliferation is fundamental to understanding the effects of compounds like this compound. Below are detailed methodologies for commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound or other NO donors for the desired incubation period.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
BrdU (Bromodeoxyuridine) Assay
This immunoassay detects DNA synthesis, providing a direct measure of cell proliferation.
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compounds of interest as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cell culture and incubate for a period that allows for significant incorporation (e.g., 2-24 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
Detection: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal, or visualize the fluorescence using a microscope or plate reader.
Cell Counting with a Hemocytometer
This direct method involves counting the number of cells in a defined volume.
Principle: A hemocytometer is a specialized slide with a grid of known dimensions. By counting the cells within specific squares of the grid, the concentration of cells in the sample can be calculated.
Protocol:
-
Cell Suspension: Prepare a single-cell suspension from the treated and control cultures.
-
Trypan Blue Staining (Optional): To distinguish between viable and non-viable cells, mix a small volume of the cell suspension with an equal volume of trypan blue dye. Viable cells exclude the dye, while non-viable cells stain blue.
-
Loading the Hemocytometer: Carefully load the cell suspension into the counting chamber of the hemocytometer.
-
Cell Counting: Using a microscope, count the number of cells in the designated squares of the grid.
-
Calculation: Calculate the cell concentration using the following formula: Cell Concentration (cells/mL) = (Average number of cells per square) x Dilution factor x 10^4.
Signaling Pathways and Experimental Workflow
The cellular effects of nitric oxide, including its impact on proliferation, are mediated through complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
Experimental workflow for assessing the effect of this compound on cell proliferation.
Nitric oxide can influence cell proliferation through both cGMP-dependent and cGMP-independent pathways. The cGMP-dependent pathway often leads to vasodilation and can inhibit smooth muscle cell proliferation. The cGMP-independent pathways can induce cell cycle arrest through mechanisms involving p53 and p38 MAPK activation.
Key signaling pathways modulated by nitric oxide in cell proliferation.
References
A Comparative Guide to the Specificity of Spermine NONOate as a Nitric Oxide Donor
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for obtaining reliable and interpretable experimental results. An ideal NO donor releases nitric oxide in a predictable and controlled manner with minimal off-target effects. Spermine NONOate is a widely used diazeniumdiolate (NONOate) that serves as a valuable tool in NO research due to its well-defined release kinetics. This guide provides an objective comparison of this compound with other common NO donors, supported by experimental data and detailed protocols to aid in assessing its specificity for various applications.
Quantitative Comparison of Common Nitric Oxide Donors
The efficacy and specificity of an NO donor are largely determined by its half-life, the amount of NO it releases, and its decomposition byproducts. This compound is characterized by an intermediate half-life, making it suitable for experiments requiring a sustained release of nitric oxide over several hours.[1] It spontaneously dissociates in a pH-dependent, first-order process to liberate two moles of NO per mole of the parent compound.[2][3]
Below is a comparative summary of this compound and other frequently used NO donors.
| NO Donor | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Release Kinetics & Characteristics | Potential Byproducts & Off-Target Effects |
| This compound | ~39 minutes[2][3][4][5] | 2.0[2][3] | Spontaneous, pH-dependent, first-order decomposition.[2][6] | Decomposes to the parent polyamine, spermine, which can have independent biological activity (e.g., ion channel modulation).[6][7] |
| DEA/NONOate | ~2 minutes[3][4][5] | 1.5[3] | Rapid, spontaneous, pH-dependent decomposition. | Releases diethylamine. Considered a very potent and fast-acting NO donor.[4] |
| DETA/NONOate | ~20 hours[3] | 2.0[3] | Very slow, spontaneous, pH-dependent decomposition.[1] | Releases diethylenetriamine. High concentrations may have NO-independent effects, such as activating cation channels.[8] |
| SNAP | ~6 - 37 hours[4][9] | 1.0 | Slow decomposition, accelerated by light and thiols like glutathione.[4] | Releases N-acetyl-D,L-penicillamine. |
| Sodium Nitroprusside (SNP) | < 2 minutes[10] | 1.0 | Rapid release, requires enzymatic or light activation.[10] | Can release cyanide, leading to potential toxicity with prolonged use.[11][12] |
Experimental Protocols for Assessing Specificity
To ensure that the observed biological effects are due to nitric oxide and not the donor molecule or its byproducts, rigorous experimental validation is necessary.
1. Protocol for Measuring Nitric Oxide Release
This protocol describes the use of the Griess reagent to quantify nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions.
-
Objective: To determine the rate and amount of NO released from this compound.
-
Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), Griess Reagent Kit, sodium nitrite (for standard curve), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in 10 mM NaOH) and keep it on ice.[9]
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 1-100 µM) in PBS.
-
Initiate the NO release by diluting the this compound stock solution to the desired final concentration in pre-warmed PBS (37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the solution.
-
Add the Griess reagent to the standards and collected samples in a 96-well plate according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve. This concentration corresponds to the amount of NO released.
-
2. Protocol for Assessing Biological Specificity via cGMP Accumulation
A primary mechanism of NO signaling is the activation of soluble guanylate cyclase (sGC), leading to increased intracellular cyclic guanosine monophosphate (cGMP).[5] This assay verifies that this compound can trigger this canonical NO pathway.
-
Objective: To measure the increase in intracellular cGMP in response to NO released from this compound.
-
Materials: Cultured cells known to express sGC (e.g., bovine chromaffin cells, smooth muscle cells), this compound, decomposed this compound (control), NO scavenger (e.g., PTIO), cell lysis buffer, cGMP enzyme immunoassay (EIA) kit.
-
Procedure:
-
Plate cells and grow to desired confluency.
-
Prepare a decomposed control by dissolving this compound in buffer and allowing it to incubate at 37°C long enough for complete NO release (>8 half-lives).
-
Treat cell cultures with varying concentrations of fresh this compound.
-
Include control groups: untreated cells, cells treated with the decomposed this compound solution, and cells pre-treated with an NO scavenger (e.g., 25 µM PTIO) before adding this compound.[9]
-
Incubate for a time period appropriate for the expected peak cGMP response (e.g., 15-30 minutes).[4]
-
Terminate the reaction and lyse the cells according to the EIA kit protocol.
-
Measure the cGMP concentration in the cell lysates using the EIA kit.
-
Interpretation: A dose-dependent increase in cGMP with fresh this compound, but not with the decomposed donor or in the presence of an NO scavenger, indicates that the effect is specifically mediated by NO.
-
Visualizing Pathways and Workflows
NO/cGMP Signaling Pathway
The diagram below illustrates the canonical pathway activated by nitric oxide, leading to smooth muscle relaxation.
Caption: Canonical NO/sGC/cGMP signaling pathway.
Experimental Workflow for Specificity Assessment
This workflow outlines the logical steps to confirm that a biological effect is specifically mediated by NO from a donor like this compound.
Caption: Workflow for validating NO-dependent effects.
References
- 1. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:136587-13-8 | nitric oxide donor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spermine NONOate's Impact on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Spermine NONOate, a well-characterized nitric oxide (NO) donor, across various cell lines. This compound serves as a valuable tool in research due to its predictable release of nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes. This document summarizes key experimental findings, presents available data in a comparative format, and provides detailed protocols for relevant assays.
This compound spontaneously dissociates in aqueous solution to release two moles of nitric oxide per mole of the parent compound. It has a half-life of approximately 39 minutes at 37°C and a pH of 7.4, allowing for controlled and sustained NO delivery in experimental settings.
Data Presentation: A Comparative Overview
While direct, side-by-side quantitative comparisons of this compound across a wide range of cell lines are limited in publicly available literature, this section synthesizes reported findings to offer a comparative perspective on its cytotoxic and signaling effects.
Table 1: Comparative Cytotoxicity and Proliferation Effects of this compound
| Cell Line | Cell Type | Assay Used | Concentration (µM) | Observed Effect | Reference |
| SK-OV-3 | Ovarian Cancer | MTT, Propidium Iodide Exclusion | 10 - 1000 | Time- and concentration-dependent inhibition of growth and proliferation.[1][2] | [1][2] |
| OVCAR-3 | Ovarian Cancer | MTT, Propidium Iodide Exclusion | 10 - 1000 | Time- and concentration-dependent inhibition of growth and proliferation; noted to be more vulnerable than SK-OV-3.[1][2][3] | [1][2][3] |
| CaCo-2 | Colon Carcinoma | Not Specified | Not Specified | Remarkably resistant to spermine accumulation, but sensitivity increases with inhibition of polyamine oxidase. Cell death was reported as mainly non-apoptotic.[4] | [4] |
| T24, J82 | Bladder Cancer | Not Specified | Not Specified | While direct data for this compound is unavailable, studies on related spermine analogues show significant antiproliferative activity.[5] | [5] |
Note: Specific IC50 values for this compound are not consistently reported across multiple studies, preventing a direct quantitative comparison.
Table 2: Impact on Apoptosis and Key Signaling Pathways
| Cell Line | Pathway/Protein | Concentration (µM) | Observed Effect | Reference |
| SK-OV-3 | Apoptosis | High concentrations | Induction of apoptosis and, at longer exposures, late apoptosis/necrosis.[1] | [1] |
| STAT3 Phosphorylation | 1000 | Slight reduction in phosphorylation.[1][3] | [1][3] | |
| AKT Phosphorylation | 1000 | Slight reduction in phosphorylation.[1][3] | [1][3] | |
| OVCAR-3 | Apoptosis | High concentrations | Induction of apoptosis and, at longer exposures, late apoptosis/necrosis.[1] | [1] |
| STAT3 Phosphorylation | 1000 | Slight reduction in phosphorylation.[1][3] | [1][3] | |
| AKT Phosphorylation | 1000 | Slight reduction in phosphorylation.[1][3] | [1][3] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily through the release of nitric oxide. High concentrations of NO are known to induce cytotoxicity in cancer cells by inhibiting key signaling pathways involved in proliferation and survival, such as the STAT3 and AKT pathways, and by triggering apoptosis.
Caption: Experimental workflow for assessing cell viability and apoptosis.
Caption: this compound's inhibition of pro-survival signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate the effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is typically expressed as a percentage relative to the untreated control cells.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After incubation, collect the culture medium (containing floating/apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the collected medium and the detached cells.
-
Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Nitric oxide donors: spermine/NO and diethylenetriamine/NO induce ovarian cancer cell death and affect STAT3 and AKT signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spermine cytotoxicity to human colon carcinoma-derived cells (CaCo-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Spermine NONOate vs. Endogenous Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison between the exogenous nitric oxide (NO) donor, Spermine NONOate, and endogenous NO production by the nitric oxide synthase (NOS) family of enzymes. Understanding the distinct characteristics of these two sources of NO is crucial for designing and interpreting experiments in pharmacology, physiology, and drug development.
Executive Summary
This compound offers a predictable and sustained release of nitric oxide, governed by first-order kinetics, making it a valuable tool for studies requiring controlled NO dosage. In contrast, endogenous NO production is a highly regulated and dynamic process, mediated by three distinct NOS isoforms (nNOS, eNOS, and iNOS), each with unique activation mechanisms, expression patterns, and NO production profiles. The choice between using an exogenous donor like this compound and stimulating endogenous production depends critically on the specific biological question being addressed. While this compound provides a consistent source of NO, it cannot fully replicate the spatial and temporal precision of endogenous NO signaling.
Comparative Data on Nitric Oxide Release and Properties
The following tables summarize the key quantitative differences between this compound and endogenous NO production.
| Property | This compound | Endogenous Nitric Oxide |
| Source | Exogenous chemical donor | Enzymatically synthesized by NOS isoforms |
| Mechanism of NO Generation | Spontaneous, pH-dependent, first-order dissociation[1][2] | Oxidation of L-arginine to L-citrulline[1] |
| Stoichiometry | 2 moles of NO per mole of parent compound[1][2] | 1 mole of NO per mole of L-arginine |
| Regulation | pH, temperature[2] | Complex allosteric and transcriptional regulation |
| Half-life of NO Source | ~39 minutes at 37°C, pH 7.4[3] | N/A (enzyme activity is regulated) |
| Half-life of Released NO | Seconds in biological systems | Seconds in biological systems |
Table 1: General Properties of this compound and Endogenous Nitric Oxide
| Parameter | This compound | Endogenous NO (eNOS/nNOS) | Endogenous NO (iNOS) |
| Typical Stimulus | Aqueous buffer at physiological pH | Receptor agonists (e.g., VEGF, acetylcholine), calcium ionophores[4][5][6] | Pro-inflammatory cytokines (e.g., LPS, IFN-γ)[7][8] |
| Onset of NO Production | Immediate upon dissolution | Rapid (seconds to minutes) | Delayed (requires gene transcription and translation, hours) |
| Duration of NO Production | Predictable decay based on half-life | Transient, dependent on stimulus duration and intracellular calcium levels | Sustained, high-level production for hours to days |
| Concentration of NO | Dependent on initial concentration of the donor | Low (pM to nM range) | High (nM to µM range) |
| Spatial Control | Diffuse throughout the extracellular and intracellular space | Localized to the subcellular domain of the activated NOS isoform | Widespread intracellular and intercellular diffusion |
Table 2: Comparison of Nitric Oxide Production Kinetics
Signaling Pathways and Cellular Effects
Both this compound and endogenous NO primarily exert their biological effects through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[9][10] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets to mediate physiological responses such as vasodilation and neurotransmission.
However, the distinct kinetic profiles of NO from this compound versus endogenous sources can lead to differential downstream signaling and cellular outcomes. The sustained, moderate levels of NO from this compound have been shown to be effective in promoting angiogenesis.[11] In contrast, the high, prolonged NO output from iNOS is associated with cytotoxicity and the immune response, while the rapid, localized bursts of NO from eNOS and nNOS are crucial for fine-tuning vascular tone and synaptic plasticity, respectively.
It is also important to note that some effects of NO donors like this compound can be cGMP-independent.[12][13]
Diagram of the Canonical NO/cGMP Signaling Pathway
Caption: Canonical NO/cGMP signaling pathway.
Experimental Protocols
Protocol 1: Quantification of NO Release from this compound
Objective: To measure the concentration of NO released from this compound over time in a cell-free system.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
NO-sensitive electrode or a chemiluminescence-based NO analyzer
-
Griess Reagent kit for nitrite/nitrate determination (optional)
Methodology:
-
Prepare a stock solution of this compound in 0.01 M NaOH.
-
Calibrate the NO detection system according to the manufacturer's instructions.
-
Add a known volume of PBS (pH 7.4) to a reaction vessel maintained at 37°C.
-
Initiate the reaction by adding a specific concentration of the this compound stock solution to the PBS.
-
Record the NO concentration continuously over a period of at least two half-lives (approximately 80 minutes).
-
(Optional) At various time points, collect aliquots of the reaction mixture and measure the concentration of nitrite/nitrate using the Griess assay as a stable endpoint of NO oxidation.
Protocol 2: Measurement of Endogenous NO Production from Cultured Cells
Objective: To quantify NO production from cultured cells following stimulation of a specific NOS isoform.
Materials:
-
Cultured cells expressing the NOS isoform of interest (e.g., human umbilical vein endothelial cells (HUVECs) for eNOS, RAW 264.7 macrophages for iNOS, or primary neurons for nNOS).
-
Cell culture medium
-
Stimulating agents:
-
eNOS: Vascular Endothelial Growth Factor (VEGF) or acetylcholine.
-
iNOS: Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
nNOS: Calcium ionophore (e.g., A23187) or glutamate.
-
-
NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) or a chemiluminescence-based NO analyzer.
-
Fluorescence microscope or plate reader.
Methodology:
-
Plate cells in a suitable format (e.g., 96-well plate or on coverslips).
-
For iNOS induction, pre-treat cells with LPS and IFN-γ for several hours (e.g., 4-24 hours) to allow for protein expression.
-
Wash the cells with fresh medium.
-
Load the cells with an NO-sensitive fluorescent dye according to the manufacturer's protocol, or prepare the cell supernatant for analysis by a chemiluminescence-based method.
-
Add the appropriate stimulating agent to the cells.
-
Measure the fluorescence intensity or NO concentration in the supernatant at various time points to determine the kinetics of NO production.
Diagram of a Comparative Experimental Workflow
Caption: A typical workflow for comparing exogenous and endogenous NO.
Conclusion
This compound and endogenous NO production represent two distinct modes of delivering a critical signaling molecule. The predictable, sustained release of NO from this compound makes it an invaluable tool for establishing dose-response relationships and for applications where a consistent level of NO is desired. However, it is essential to recognize that this exogenous source does not recapitulate the intricate spatial and temporal dynamics of endogenous NO synthesis. Researchers should carefully consider the specific aims of their study to select the most appropriate method for generating NO, thereby ensuring the physiological relevance and accurate interpretation of their findings.
References
- 1. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Immediate and delayed VEGF-mediated NO synthesis in endothelial cells: Role of PI3K, PKC and PLC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cGMP and nitric oxide modulate thrombin-induced endothelial permeability. Regulation via different pathways in human aortic and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitric oxide attenuates matrix metalloproteinase-9 production by endothelial cells independent of cGMP- or NFκB-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Downstream Signaling of Spermine NONOate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spermine NONOate is a widely utilized nitric oxide (NO) donor that facilitates the study of NO signaling in a variety of biological systems. Its utility stems from its spontaneous and pH-dependent release of NO, allowing for controlled experimental conditions. This guide provides a comparative analysis of the downstream signaling events following this compound treatment, supported by experimental data and detailed protocols for validation.
Overview of this compound Signaling
This compound serves as a progenitor for nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes. The downstream effects of this compound are primarily mediated through two distinct pathways: the canonical cGMP-dependent pathway and the less characterized cGMP-independent mechanisms, including protein S-nitrosylation.
cGMP-Dependent Signaling Pathway
The most well-established downstream effect of NO is the activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Subsequently, cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][2]
A key substrate for PKG is the Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated at serine 239. This phosphorylation event is a widely accepted marker for the activation of the NO/cGMP/PKG signaling cascade.
Figure 1: cGMP-Dependent Signaling Pathway of this compound.
cGMP-Independent Signaling Pathways
Emerging evidence suggests that NO can also elicit cellular responses independently of the sGC/cGMP/PKG axis. One of the principal mechanisms is protein S-nitrosylation, a reversible post-translational modification where an NO group is added to a cysteine thiol on a target protein. This modification can alter protein function, localization, and stability, thereby influencing a wide range of cellular processes.
Furthermore, studies have indicated that this compound can induce vasorelaxation even in the presence of sGC inhibitors, suggesting the involvement of other mechanisms. These may include the activation of ion channels such as Ca2+-activated K+ (KCa) channels, and modulation of enzyme activities like Na+/K+-ATPase and sarco-endoplasmic reticulum Ca2+-ATPase (SERCA).[3][4]
Figure 2: cGMP-Independent Signaling Pathways of this compound.
Comparative Analysis of NO Donors
The choice of NO donor can significantly impact experimental outcomes due to differences in their half-life, NO release kinetics, and potency. Below is a comparison of this compound with other commonly used NO donors.
| Parameter | This compound | DEA NONOate | S-nitroso-N-acetyl-penicillamine (SNAP) |
| Half-life (t1/2) at 37°C, pH 7.4 | 39 ± 3 min[1][2] | 3.9 ± 0.2 min[1][2] | 37 ± 4 hours[1][2] |
| EC50 for cGMP accumulation | Not explicitly stated, but maximal effect at 2.5-5 µM[1][2] | 0.38 ± 0.02 µM[1][2] | Threshold at 1 µM, maximal at 500-750 µM[1][2] |
| NO release characteristics | Spontaneous, pH-dependent | Spontaneous, pH-dependent | Slower release, can be influenced by light and thiols |
| Primary Signaling | cGMP-dependent and independent | Primarily cGMP-dependent | cGMP-dependent |
Experimental Protocols for Validating Downstream Events
Western Blotting for Phospho-VASP (Ser239)
This protocol details the detection of VASP phosphorylation at Ser239, a marker for cGMP/PKG pathway activation.
a. Cell Lysis and Protein Quantification:
-
Treat cells with this compound or other NO donors for the desired time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total VASP or a housekeeping protein like GAPDH or β-actin.
Figure 3: Western Blotting Workflow for Phospho-VASP Detection.
Biotin-Switch Assay for Detecting Protein S-Nitrosylation
This protocol allows for the specific detection of S-nitrosylated proteins.[5][6][7]
a. Sample Preparation and Blocking:
-
Lyse cells treated with this compound in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing 0.1% SDS and a protease inhibitor cocktail.
-
Block free thiol groups by adding a final concentration of 20 mM S-methyl methanethiosulfonate (MMTS) and incubating at 50°C for 20 minutes with frequent vortexing.
-
Remove excess MMTS by protein precipitation with two volumes of ice-cold acetone.
b. Reduction and Biotinylation:
-
Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).
-
Add 1 mM ascorbate to specifically reduce S-nitrosothiols to free thiols.
-
Label the newly formed free thiols by adding 1 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP).
-
Incubate for 1 hour at room temperature.
c. Detection of Biotinylated Proteins:
-
Remove excess biotin-HPDP by acetone precipitation.
-
Resuspend the protein pellet in a suitable buffer.
-
Detect biotinylated proteins by Western blotting using an anti-biotin antibody or by affinity purification using streptavidin-agarose beads followed by immunoblotting for specific proteins of interest.
Figure 4: Biotin-Switch Assay Workflow for S-Nitrosylation.
Conclusion
Validating the downstream signaling events of this compound requires a multi-faceted approach that considers both cGMP-dependent and independent pathways. By employing techniques such as Western blotting for key phosphorylation events and the biotin-switch assay for S-nitrosylation, researchers can gain a comprehensive understanding of the cellular responses to this NO donor. Furthermore, a careful comparison with other NO donors is crucial for interpreting experimental results and selecting the most appropriate tool for the research question at hand. This guide provides the foundational knowledge and protocols to effectively investigate the intricate signaling networks modulated by this compound.
References
- 1. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Spermine NONOate
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and disposal protocols. This guide provides essential, step-by-step procedures for the proper disposal of Spermine NONOate, a widely used nitric oxide donor. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
This compound is a diazeniumdiolate that spontaneously releases nitric oxide (NO) in a pH-dependent manner. Improper disposal can lead to the uncontrolled release of NO gas, a toxic substance, and exposure to the corrosive parent compound, spermine. The following procedures detail a controlled chemical deactivation process.
Key Safety and Handling Parameters
A summary of the essential safety and chemical data for this compound is provided below for quick reference.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₂₆N₆O₂ | [1] |
| Molecular Weight | 262.35 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in water (up to 100 mM) | |
| Half-life (pH 7.4, 37°C) | 39 minutes | [1] |
| Decomposition Products | Nitric Oxide (NO) and Spermine | |
| Primary Hazards | Releases toxic nitric oxide gas; decomposition product (spermine) is corrosive. | [2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, lab coat, and work in a certified chemical fume hood. | [2][4] |
Experimental Protocol for the Chemical Deactivation and Disposal of this compound Waste
This protocol outlines the acid-catalyzed decomposition of this compound, converting it into its less hazardous components for safe disposal.
Materials:
-
This compound waste (aqueous solutions or contaminated solids)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled
-
Stir plate and stir bar (optional, for larger volumes)
Procedure:
-
Preparation and Personal Protective Equipment (PPE):
-
Dilution of Waste:
-
If treating a concentrated solution or solid waste, dilute it with a sufficient volume of water in a suitable container (e.g., a beaker or flask). This helps to control the rate of reaction and dissipate any heat generated.
-
-
Acidification for Decomposition:
-
Slowly and with stirring, add a dilute acid (e.g., 1 M HCl) to the this compound waste solution. The decomposition of diazeniumdiolates is initiated by protonation.[6]
-
Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH of the solution is acidic (pH < 5). At a lower pH, the decomposition of this compound is significantly accelerated.
-
-
Reaction and Ventilation:
-
Allow the acidified solution to stand in the chemical fume hood for a sufficient period to ensure complete decomposition. Given the half-life of this compound decreases at lower pH, a period of several hours is recommended to ensure the reaction goes to completion.
-
The decomposition process will release nitric oxide (NO) gas. Ensure the fume hood sash is at the appropriate height to maintain proper airflow and exhaust the NO gas safely.[7][8] Nitric oxide in the presence of air is converted to the more toxic nitrogen dioxide.[7]
-
-
Neutralization of the Final Solution:
-
After ensuring the decomposition of the NONOate is complete, the remaining solution will contain the parent amine, spermine, in an acidic solution. Spermine itself is classified as a corrosive substance.[2][3]
-
Neutralize the final solution by carefully adding a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) until the pH is near neutral (pH 6-8). This is a critical step as the final disposal of the aqueous waste should be pH neutral.
-
-
Final Disposal:
-
The neutralized aqueous solution containing spermine salts and other byproducts should be transferred to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of amine-containing chemical waste. Depending on local regulations, this may involve incineration or other specialized treatments.[2][9]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purdue.edu [purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
